molecular formula C37H64N7O17P3S B3052741 2-Hexadecenoyl-CoA CAS No. 4460-95-1

2-Hexadecenoyl-CoA

货号: B3052741
CAS 编号: 4460-95-1
分子量: 1003.9 g/mol
InChI 键: JUPAQFRKPHPXLD-MSHHSVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Hexadec-2-enoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexadec-2-enoic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a hexadecenoyl-CoA and an 11,12-saturated fatty acyl-CoA.
(E)-hexadec-2-enoyl-CoA has been reported in Homo sapiens with data available.

属性

CAS 编号

4460-95-1

分子式

C37H64N7O17P3S

分子量

1003.9 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hexadec-2-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h16-17,24-26,30-32,36,47-48H,4-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b17-16+/t26-,30-,31-,32+,36-/m1/s1

InChI 键

JUPAQFRKPHPXLD-MSHHSVQMSA-N

手性 SMILES

CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

规范 SMILES

CCCCCCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of trans-2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexadecenoyl-Coenzyme A (CoA) is a critical intermediate in fatty acid metabolism, playing a key role in both fatty acid elongation and the degradation of sphingolipids. Its precise synthesis is essential for a variety of research applications, including the study of enzyme kinetics, the elucidation of metabolic pathways, and the development of novel therapeutics targeting lipid metabolism. This technical guide provides a comprehensive overview of the chemical synthesis of trans-2-hexadecenoyl-CoA, detailing the necessary experimental protocols, quantitative data, and relevant biochemical pathways.

Chemical Synthesis of trans-2-Hexadecenoyl-CoA: A Two-Step Approach

The chemical synthesis of trans-2-hexadecenoyl-CoA is typically achieved in a two-step process:

  • Synthesis of the precursor, trans-2-hexadecenoic acid.

  • Conversion of trans-2-hexadecenoic acid to its coenzyme A ester.

This approach allows for the controlled introduction of the trans-2 double bond followed by the attachment of the CoA moiety.

Step 1: Synthesis of trans-2-Hexadecenoic Acid

trans-2-Hexadecenoic acid can be synthesized from the commercially available starting material, palmitic acid. One established method involves the α-bromination of palmitoyl (B13399708) chloride followed by dehydrobromination.

Experimental Protocol:

  • Chlorination of Palmitic Acid: Palmitic acid is refluxed with an excess of thionyl chloride (SOCl₂) to produce palmitoyl chloride. The reaction is typically carried out in a fume hood with appropriate safety precautions.

  • α-Bromination: The resulting palmitoyl chloride is then subjected to α-bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of hydrogen bromide (HBr).

  • Dehydrobromination: The α-bromo palmitoyl chloride is then treated with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to induce dehydrobromination, yielding trans-2-hexadecenoyl chloride.

  • Hydrolysis: Finally, the trans-2-hexadecenoyl chloride is carefully hydrolyzed to afford trans-2-hexadecenoic acid.

Quantitative Data:

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1Palmitic AcidThionyl ChlorideNone752>95
2Palmitoyl ChlorideN-Bromosuccinimide, HBr (cat.)DichloromethaneReflux4~80-90
3α-Bromo Palmitoyl Chloride1,8-Diazabicycloundec-7-ene (DBU)Tetrahydrofuran (B95107)0 to RT3~70-80
4trans-2-Hexadecenoyl ChlorideWater/TetrahydrofuranTetrahydrofuran0 to RT1>90

Characterization Data for trans-2-Hexadecenoic Acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.08 (dt, 1H, J=15.6, 7.0 Hz), 5.82 (dt, 1H, J=15.6, 1.6 Hz), 2.24 (q, 2H, J=7.4 Hz), 1.47 (m, 2H), 1.28 (br s, 20H), 0.88 (t, 3H, J=6.8 Hz).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 152.3, 121.2, 32.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.0, 22.7, 14.1.

  • Mass Spectrometry (ESI-MS): m/z 253.2 [M-H]⁻.

Step 2: Conversion of trans-2-Hexadecenoic Acid to trans-2-Hexadecenoyl-CoA

The conversion of the carboxylic acid to its CoA thioester can be achieved using several methods. The mixed anhydride (B1165640) method is a commonly employed and effective strategy.

Experimental Protocol (Mixed Anhydride Method):

  • Activation of the Carboxylic Acid: trans-2-Hexadecenoic acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). The solution is cooled to 0°C, and a tertiary amine base (e.g., triethylamine) is added, followed by the dropwise addition of a chloroformate, typically isobutyl chloroformate. This reaction forms a mixed anhydride in situ.

  • Thioesterification with Coenzyme A: A solution of Coenzyme A (lithium salt) in water is prepared and cooled to 0°C. The freshly prepared mixed anhydride solution is then slowly added to the Coenzyme A solution with vigorous stirring. The pH of the reaction mixture is maintained between 7.5 and 8.0 by the addition of a dilute base (e.g., lithium hydroxide).

  • Purification: The resulting trans-2-hexadecenoyl-CoA is purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate). The product is detected by its UV absorbance at 260 nm (due to the adenine (B156593) moiety of CoA).

Quantitative Data:

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1trans-2-Hexadecenoic AcidTriethylamine, Isobutyl ChloroformateAnhydrous THF00.5In situ
2Mixed Anhydride, Coenzyme ALithium Hydroxide (for pH adjustment)THF/Water02~50-70

Characterization Data for trans-2-Hexadecenoyl-CoA:

  • ¹H NMR (D₂O, 500 MHz): Characteristic signals for the trans double bond protons are expected around δ 6.8-7.2 and 5.9-6.3. Signals corresponding to the CoA moiety will also be present, including those for the adenine proton (δ ~8.5), ribose protons (δ ~4.0-6.0), and pantetheine (B1680023) protons.

  • Mass Spectrometry (ESI-MS): The expected molecular ion [M-H]⁻ would be approximately m/z 1004.4. Key fragmentation ions would include those corresponding to the loss of the acyl chain and fragments of the CoA molecule.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Chemical Synthesis

The overall workflow for the chemical synthesis of trans-2-hexadecenoyl-CoA can be visualized as a two-stage process, starting from palmitic acid and culminating in the purified CoA ester.

G cluster_0 Step 1: Synthesis of trans-2-Hexadecenoic Acid cluster_1 Step 2: Conversion to CoA Ester Palmitic_Acid Palmitic Acid Palmitoyl_Chloride Palmitoyl Chloride Palmitic_Acid->Palmitoyl_Chloride SOCl₂ alpha_Bromo α-Bromo Palmitoyl Chloride Palmitoyl_Chloride->alpha_Bromo NBS, HBr trans_Chloride trans-2-Hexadecenoyl Chloride alpha_Bromo->trans_Chloride DBU trans_Acid trans-2-Hexadecenoic Acid trans_Chloride->trans_Acid H₂O Mixed_Anhydride Mixed Anhydride trans_Acid->Mixed_Anhydride Et₃N, Isobutyl Chloroformate Product trans-2-Hexadecenoyl-CoA Mixed_Anhydride->Product Thioesterification CoA Coenzyme A CoA->Product Thioesterification Purified_Product Purified Product Product->Purified_Product HPLC Purification

Caption: Chemical synthesis workflow for trans-2-hexadecenoyl-CoA.

Involvement in Metabolic Pathways

trans-2-Hexadecenoyl-CoA is a key intermediate in two major metabolic pathways: fatty acid elongation and sphingolipid degradation.

Fatty Acid Elongation Pathway:

In the endoplasmic reticulum, long-chain fatty acids are synthesized through a cycle of four enzymatic reactions. trans-2-Hexadecenoyl-CoA is the substrate for the final reductive step in one of the elongation cycles.

G Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_{n+2}) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Condensation (Elongase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (e.g., trans-2-Hexadecenoyl-CoA) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (C_{n+2}) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Utilization

Caption: Fatty acid elongation cycle in the endoplasmic reticulum.

Sphingolipid Degradation Pathway:

Sphingolipids are degraded in a stepwise manner. The degradation of sphingosine-1-phosphate yields trans-2-hexadecenal, which is subsequently oxidized to trans-2-hexadecenoic acid and then converted to trans-2-hexadecenoyl-CoA. This intermediate is then reduced to palmitoyl-CoA, which can enter other metabolic pathways.

G S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase Metabolism Fatty Acid Metabolism Palmitoyl_CoA->Metabolism

Caption: Sphingolipid degradation pathway leading to palmitoyl-CoA.

Conclusion

The chemical synthesis of trans-2-hexadecenoyl-CoA is a multi-step process that requires careful execution of organic reactions and purification techniques. This guide provides a detailed framework for its synthesis, including established protocols, expected quantitative outcomes, and the biochemical context of this important metabolite. The successful synthesis and purification of trans-2-hexadecenoyl-CoA will enable researchers to further investigate its roles in health and disease, paving the way for new discoveries and therapeutic interventions.

A Technical Guide to the Enzymatic Synthesis of 2-Hexadecenoyl-CoA for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 2-Hexadecenoyl-CoA, a crucial intermediate in fatty acid metabolism. The information presented herein is intended to equip researchers with the necessary knowledge to produce this key metabolite for in-depth metabolic studies, drug discovery, and diagnostics development. This document details the enzymatic reaction, offers a preparative synthesis protocol, outlines methods for purification and quantification, and explores its metabolic significance.

Introduction

This compound is a mono-unsaturated long-chain acyl-coenzyme A that plays a pivotal role as an intermediate in both mitochondrial fatty acid β-oxidation and microsomal fatty acid elongation. Its availability is critical for studying the kinetics and regulation of enzymes involved in these pathways, as well as for investigating metabolic dysregulation in various diseases. While chemical synthesis is possible, enzymatic synthesis offers a highly specific and efficient method to produce the biologically relevant trans-isomer.

The primary enzymatic route to this compound is through the dehydrogenation of palmitoyl-CoA (C16:0-CoA), a reaction catalyzed by Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). This FAD-dependent enzyme introduces a double bond between the α and β carbons of the fatty acyl chain.

Enzymatic Synthesis of this compound

The synthesis of this compound is predicated on the catalytic activity of VLCAD. This enzyme is the first in the mitochondrial β-oxidation spiral for long-chain fatty acids.[1]

Reaction Principle

VLCAD catalyzes the following reaction:

Palmitoyl-CoA + FAD → trans-2-Hexadecenoyl-CoA + FADH₂

For preparative synthesis, an electron acceptor is required to regenerate FAD and drive the reaction towards product formation. While the natural electron acceptor is Electron Transfer Flavoprotein (ETF), artificial electron acceptors like ferrocenium (B1229745) hexafluorophosphate (B91526) can be used in in vitro synthesis.[2]

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis, purification, and quantification of this compound.

Preparative Enzymatic Synthesis of this compound

This protocol is adapted from established VLCAD activity assays and general chemoenzymatic synthesis methods for acyl-CoAs.[2][3][4]

Materials:

  • Recombinant Human Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

  • Palmitoyl-CoA

  • Flavin Adenine Dinucleotide (FAD)

  • Ferrocenium hexafluorophosphate

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • Standard laboratory equipment (incubator, centrifuge, etc.)

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as outlined in the table below. It is recommended to prepare a master mix of the buffer, FAD, and ferrocenium hexafluorophosphate.

  • Enzyme Addition: Add the VLCAD enzyme to the reaction mixture.

  • Substrate Initiation: Initiate the reaction by adding Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time should be determined by monitoring product formation via HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture with a final concentration of 1% trifluoroacetic acid (TFA).

  • Enzyme Removal: Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.

  • Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound, for purification.

ComponentStock ConcentrationVolume (µL) for 1 mL ReactionFinal Concentration
Potassium Phosphate Buffer (pH 7.5)1 M100100 mM
Palmitoyl-CoA10 mM20200 µM
FAD10 mM110 µM
Ferrocenium hexafluorophosphate100 mM303 mM
Recombinant VLCAD1 mg/mL10-5010-50 µg/mL
Deionized Water-Up to 1000-
Purification of this compound by Solid-Phase Extraction (SPE)

This protocol is based on established methods for the purification of long-chain acyl-CoAs from biological matrices.[5][6][7][8]

Materials:

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE cartridges

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[8]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[8]

  • Vacuum manifold (optional)

Protocol:

  • Column Conditioning: Condition the SPE cartridge by passing 2 mL of the Wash Solution through it.

  • Sample Loading: Load the supernatant from the synthesis reaction onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of the Wash Solution to remove salts and other impurities.

  • Elution: Elute the this compound with 1.5 mL of the Elution Solution into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the purified this compound in a suitable buffer for storage or downstream applications.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration and purity of the synthesized this compound can be determined by reverse-phase HPLC with UV detection at 260 nm.[3][5]

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM Potassium Phosphate buffer (pH 4.9)[5]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid[5]

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Quantification: Compare the peak area of the synthesized product to a standard curve of a commercially available, structurally similar long-chain acyl-CoA.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the enzymatic synthesis and metabolic context of this compound.

Table 1: VLCAD Specific Activity

Enzyme SourceSubstrateSpecific Activity (nmol/min/mg protein)Reference
Human Lymphocytes (Normal)Palmitoyl-CoA1.35 - 2.95[9]
Human Lymphocytes (VLCAD Carrier)Palmitoyl-CoA1.03 - 1.49[9]
Human Lymphocytes (VLCAD Deficient)Palmitoyl-CoA0.25 - 0.86[9]

Table 2: Purification Recovery

Acyl-CoASPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoA2-(2-pyridyl)ethyl85-90%[8]
Oleoyl-CoA2-(2-pyridyl)ethyl85-90%[8]
Palmitoyl-CoAOligonucleotide70-80%[8]

Table 3: Kinetic Parameters of Related Enzymes

EnzymeSubstrateKm (µM)Vmax (units/mg)Reference
Enoyl-CoA Hydratase I (Mycobacterium smegmatis)Hexadecenoyl-CoA105154[10]
Enoyl-CoA Hydratase I (Mycobacterium smegmatis)Crotonyl-CoA822488[10]
Rat Mitochondrial 2-enoyl-CoA hydratase-1Crotonyl-CoAUnchanged in mutantskcat decreased ~2000-fold in mutants[11]

Metabolic Significance and Pathways

This compound is a key intermediate at the crossroads of fatty acid catabolism and anabolism.

Fatty Acid β-Oxidation

In the mitochondria, this compound is the product of the first step of β-oxidation of palmitoyl-CoA, catalyzed by VLCAD. It is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA. This pathway is a major source of acetyl-CoA for the citric acid cycle and the production of ATP.[1]

Fatty Acid Elongation

In the endoplasmic reticulum, the reverse reaction, the reduction of this compound to palmitoyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase as the final step in the fatty acid elongation cycle.[12][13] This pathway is essential for the synthesis of very-long-chain fatty acids, which are critical components of cellular membranes and signaling molecules.

Visualizations

Diagrams

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis palmitoyl_coa Palmitoyl-CoA (Substrate) incubation Incubation (37°C, 2-4h) palmitoyl_coa->incubation reaction_mixture Reaction Mixture (Buffer, FAD, e- acceptor) reaction_mixture->incubation vlcadd VLCAD Enzyme vlcadd->incubation termination Reaction Termination (Acetonitrile/TFA) incubation->termination centrifugation Centrifugation termination->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation hplc HPLC Analysis evaporation->hplc product Purified This compound hplc->product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Metabolic_Pathways cluster_beta_oxidation Mitochondrial β-Oxidation cluster_elongation Microsomal Fatty Acid Elongation pcoa Palmitoyl-CoA hcoa This compound pcoa->hcoa VLCAD hhcoa 3-Hydroxyhexadecanoyl-CoA hcoa->hhcoa Enoyl-CoA Hydratase kcoa 3-Ketohexadecanoyl-CoA hhcoa->kcoa 3-Hydroxyacyl-CoA Dehydrogenase accoa Acetyl-CoA kcoa->accoa Thiolase Citric Acid Cycle Citric Acid Cycle accoa->Citric Acid Cycle elong_pcoa Palmitoyl-CoA Very-Long-Chain\nFatty Acids Very-Long-Chain Fatty Acids elong_pcoa->Very-Long-Chain\nFatty Acids elong_hcoa This compound elong_hcoa->elong_pcoa trans-2-Enoyl-CoA Reductase

Caption: Metabolic fate of this compound in β-oxidation and fatty acid elongation.

References

A Technical Guide to the Role of 2-Hexadecenoyl-CoA in the Microsomal Fatty Acid Elongation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of very-long-chain fatty acids (VLCFAs) is a critical metabolic process, essential for the production of vital cellular components such as sphingolipids and glycerolipids. This process occurs primarily in the endoplasmic reticulum via a four-step enzymatic cycle known as the microsomal fatty acid elongation pathway. This technical guide provides an in-depth examination of a pivotal intermediate in this pathway, trans-2-Hexadecenoyl-CoA, and the enzyme that catalyzes its conversion, trans-2-enoyl-CoA reductase (TECR). We will detail the biochemical context of this reaction, present key quantitative kinetic data, and provide comprehensive experimental protocols for the analysis of this pathway, empowering researchers in lipid metabolism and drug discovery.

The Microsomal Fatty Acid Elongation Cycle

The elongation of fatty acids in the endoplasmic reticulum (microsomes) is the primary mechanism by which cells extend fatty acid chains beyond the C16 length of palmitate, the main product of de novo fatty acid synthesis.[1][2] This iterative cycle adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. The process consists of four sequential reactions catalyzed by a membrane-bound enzyme complex.[1][3]

The four core reactions are:

  • Condensation: A 3-ketoacyl-CoA synthase (one of the ELOVL family of enzymes) catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2.[1]

  • First Reduction: The 3-ketoacyl-CoA intermediate is reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA, utilizing NADPH as the reducing agent.[1][3]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a double bond, forming a trans-2-enoyl-CoA intermediate.[1]

  • Second Reduction: The trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TECR) to a saturated, elongated acyl-CoA, also using NADPH.[1][4] This newly formed acyl-CoA can then serve as a primer for another round of elongation.

The intermediate, trans-2-Hexadecenoyl-CoA, is the specific C16 trans-2-enoyl-CoA that is formed after the dehydration of 3-hydroxypalmitoyl-CoA and serves as the direct substrate for the final reduction step to produce stearoyl-CoA (C18:0-CoA) in the next elongation cycle, or more directly, is reduced to palmitoyl-CoA in other metabolic contexts.

Fatty_Acid_Elongation_Pathway Microsomal Fatty Acid Elongation Cycle cluster_cofactors Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) CO2 CO2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) NADP_out1 NADP+ Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA (trans-2-Enoyl-CoA, Cn+2) Hydroxyacyl_CoA->Hexadecenoyl_CoA HACD (Dehydration) H2O H2O Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Hexadecenoyl_CoA->Elongated_Acyl_CoA TECR (Reduction) NADP_out2 NADP+ Elongated_Acyl_CoA->Acyl_CoA New Cycle Malonyl_CoA Malonyl-CoA NADPH_in1 NADPH + H+ NADPH_in2 NADPH + H+

Caption: The four-step cycle of microsomal fatty acid elongation.

The Central Role of trans-2-Enoyl-CoA Reductase (TECR)

Trans-2-enoyl-CoA reductase (TECR), encoded by the TECR gene, is a multi-pass protein of the endoplasmic reticulum membrane.[4][5] It belongs to the steroid 5-alpha reductase family and is responsible for the final, rate-controlling step of the elongation cycle: the reduction of the trans-2,3 double bond.[4][5] In this capacity, it acts on a variety of trans-2-enoyl-CoA substrates of different chain lengths. The specific reduction of trans-2-Hexadecenoyl-CoA to Palmitoyl-CoA is a key reaction catalyzed by this enzyme.[6]

Notably, TECR has a dual function in lipid metabolism. In addition to its role in the synthesis of VLCFAs for sphingolipids, it is also a critical enzyme in the sphingosine-1-phosphate (S1P) metabolic pathway.[6][7] In this pathway, S1P is degraded to phosphoethanolamine and trans-2-hexadecenal, which is subsequently oxidized and activated to trans-2-Hexadecenoyl-CoA. TECR then catalyzes the reduction of this intermediate to palmitoyl-CoA, effectively converting the sphingosine (B13886) backbone into a fatty acid that can be incorporated into glycerophospholipids.[6][7]

Studies in rat liver microsomes have indicated the presence of at least two distinct trans-2-enoyl-CoA reductases: one specific for short-chain substrates and another for long-chain substrates, which is capable of acting on trans-2-Hexadecenoyl-CoA.[8] The long-chain reductase can utilize either NADH or NADPH as a cofactor, though a purified NADPH-specific reductase has been isolated and characterized.[8][9]

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of TECR is crucial for modeling metabolic flux and for the development of specific inhibitors. A key study successfully solubilized and purified an NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes, allowing for the determination of its Michaelis-Menten constants (Km) for various substrates.[9][10]

SubstrateKm (µM)CofactorEnzyme SourceReference
trans-2-Hexadecenoyl-CoA1.0NADPHPurified rat liver microsomes[9][10]
trans-2-Hexenoyl-CoA0.5NADPHPurified rat liver microsomes[9][10]
Crotonyl-CoA (C4)20NADPHPurified rat liver microsomes[9][10]
NADPH10-Purified rat liver microsomes[9][10]
trans-2-Hexenoyl-CoA91NADHRecombinant E. gracilis (mitochondrial)[11][12]
Crotonyl-CoA (C4)68NADHRecombinant E. gracilis (mitochondrial)[11][12]

Note: Data from E. gracilis represents a different, mitochondrial isoform and is included for comparative context.

Experimental Protocols

Protocol: Microsomal Fatty Acid Elongation Assay

This assay measures the overall activity of the fatty acid elongation cycle by quantifying the incorporation of radiolabeled two-carbon units from malonyl-CoA into a fatty acid pool.

Caption: Experimental workflow for a microsomal fatty acid elongation assay.

Methodology: [1]

  • Microsome Isolation: Homogenize fresh liver tissue in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and perform differential centrifugation to pellet the microsomal fraction. Resuspend the pellet in a buffer and determine protein concentration.

  • Reaction Mixture Preparation (per 100 µL reaction):

    • 100 mM Potassium Phosphate Buffer, pH 7.2

    • 1 mM NADPH

    • 50 µM Fatty Acyl-CoA primer (e.g., Palmitoyl-CoA)

    • 50 µM [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol)

    • 100-200 µg Microsomal Protein

  • Reaction Incubation:

    • Pre-warm all components to 37°C.

    • Initiate the reaction by adding the microsomal protein to the mixture.

    • Incubate at 37°C for 20 minutes with gentle shaking.

  • Saponification:

    • Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.

    • Incubate at 65°C for 1 hour to hydrolyze the acyl-CoA thioester bonds to free fatty acids.

  • Extraction:

    • Cool samples to room temperature.

    • Acidify the mixture by adding 100 µL of 5 M HCl.

    • Extract the fatty acids by adding 750 µL of a hexane:acetic acid mixture (98:2 v/v) and vortexing vigorously for 1 minute.

    • Centrifuge at maximum speed for 5 minutes to separate the phases.

  • Quantification:

    • Transfer a known volume of the upper organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation cocktail and quantify the incorporated 14C using a liquid scintillation counter.

  • Data Analysis:

    • Include a negative control reaction without NADPH to determine background radioactivity.

    • Express results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

Protocol: trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This is a spectrophotometric assay that directly measures the activity of TECR by monitoring the consumption of its cofactor, NADPH.

Methodology: [9]

  • Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Reaction Components:

    • 100 µM NADPH

    • 10 µM trans-2-Hexadecenoyl-CoA (substrate)

    • 50-100 µg of microsomal protein or purified TECR

  • Assay Procedure:

    • Set a spectrophotometer to read absorbance at 340 nm and maintain the cuvette holder at 37°C.

    • In a 1 mL cuvette, combine the reaction buffer, NADPH, and the enzyme source.

    • Establish a stable baseline reading.

    • Initiate the reaction by adding the trans-2-Hexadecenoyl-CoA substrate and mix immediately by inversion.

    • Monitor the decrease in absorbance at 340 nm over 5 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm = 6220 M-1cm-1).

    • The rate (V) is calculated as: V (µmol/min) = (ΔA340/min) / 6.22.

    • Express specific activity as µmol of NADPH oxidized per minute per mg of protein.

    • A control reaction without the substrate should be run to account for any non-specific NADPH oxidase activity.

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying the substrate (trans-2-Hexadecenoyl-CoA) and product (Palmitoyl-CoA) of the TECR reaction from biological samples.

Methodology: [13][14][15]

  • Sample Preparation and Extraction:

    • Quench metabolism in cell or tissue samples rapidly, often with cold methanol.

    • Add an internal standard solution (e.g., containing C17:0-CoA).

    • Homogenize the sample in an extraction solvent (e.g., 2:1:0.8 methanol:chloroform (B151607):water).

    • Perform a phase separation by adding chloroform and water. The acyl-CoAs will be in the aqueous/methanol phase.

    • Alternatively, use protein precipitation with 5% sulfosalicylic acid (SSA).[15]

    • Evaporate the solvent from the aqueous phase under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) hydroxide).

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: 10 mM Ammonium Hydroxide in 90% Acetonitrile.

    • Gradient: A typical gradient would start at ~5% B, ramp to 95-100% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Palmitoyl-CoA (C16:0): Precursor ion [M+H]+ → Product ion corresponding to the acyl-chain-retaining fragment (loss of 507 Da from the CoA moiety).[13]

      • trans-2-Hexadecenoyl-CoA (C16:1): Precursor ion [M+H]+ → Corresponding product ion.

      • C17:0-CoA (Internal Standard): Precursor ion [M+H]+ → Corresponding product ion.

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for each specific acyl-CoA species.

  • Quantification:

    • Generate a standard curve using known concentrations of acyl-CoA standards spiked into a surrogate matrix.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of each analyte in the sample by interpolating from the standard curve.

Conclusion

Trans-2-Hexadecenoyl-CoA is a critical metabolic node, serving as the obligate intermediate for the final reductive step in each cycle of microsomal fatty acid elongation. The enzyme responsible for its conversion, TECR, is not only integral to the production of VLCFAs but also provides a key link between sphingolipid degradation and glycerolipid synthesis. The quantitative data and detailed experimental protocols provided herein offer a robust framework for researchers to investigate this pathway, characterize novel enzyme inhibitors, and further unravel the complex regulation of lipid metabolism in health and disease.

References

The Pivotal Role of 2-Hexadecenoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA is a critical intermediate in the catabolic pathway of sphingolipids, specifically in the degradation of the bioactive signaling molecule sphingosine-1-phosphate (S1P). This technical guide provides an in-depth exploration of the function of this compound, detailing its position in the sphingolipid metabolic network, the enzymes governing its transformation, and its significance in cellular homeostasis. The guide summarizes key quantitative data, provides detailed experimental protocols for its study, and includes visualizations of the relevant pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Sphingolipid Metabolism and this compound

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The intricate balance of sphingolipid metabolism is crucial for maintaining cellular health, and its dysregulation has been implicated in numerous diseases.

Ceramide stands as the central hub of sphingolipid metabolism, from which a diverse array of complex sphingolipids are synthesized. Conversely, the breakdown of complex sphingolipids converges on ceramide. The catabolism of sphingolipids ultimately leads to the formation of sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule. The irreversible degradation of S1P is a key regulatory step in controlling sphingolipid levels. This pathway proceeds through a series of enzymatic reactions that generate trans-2-Hexadecenoyl-CoA as a key intermediate.

The Sphingosine-1-Phosphate (S1P) Degradation Pathway

The sole pathway for the irreversible degradation of S1P converts it into glycerophospholipids, thus bridging sphingolipid and glycerophospholipid metabolism. This process is localized to the endoplasmic reticulum and involves a sequence of four enzymatic reactions.[1]

  • S1P Lyase (SPL): The pathway is initiated by the cleavage of S1P by S1P lyase. This reaction yields two products: phosphoethanolamine and trans-2-hexadecenal.[2][3]

  • Long-Chain Aldehyde Dehydrogenase: trans-2-hexadecenal is then oxidized to trans-2-hexadecenoic acid by a long-chain aldehyde dehydrogenase.

  • Acyl-CoA Synthetase: The resulting fatty acid is activated by the addition of Coenzyme A, a reaction catalyzed by an acyl-CoA synthetase, to form trans-2-Hexadecenoyl-CoA.

  • trans-2-Enoyl-CoA Reductase (TER): The final step in this sequence is the saturation of the double bond in trans-2-Hexadecenoyl-CoA to yield palmitoyl-CoA. This reaction is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER), also known as TECR.[1][4] Palmitoyl-CoA can then enter various metabolic pathways, including the synthesis of glycerophospholipids or β-oxidation.

The identification of TER as the enzyme responsible for the final reduction step has been a significant advancement in understanding the complete S1P degradation pathway.[1] Notably, TER also participates in the synthesis of very long-chain fatty acids (VLCFAs), highlighting its dual function in lipid metabolism.[1]

Sphingolipid_Degradation_Pathway S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Long-Chain Aldehyde Dehydrogenase Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER) Glycerophospholipids Glycerophospholipids Palmitoyl_CoA->Glycerophospholipids Incorporation

Figure 1. The Sphingosine-1-Phosphate Degradation Pathway.

Quantitative Data

Precise quantification of this compound and the kinetic parameters of the enzymes involved are crucial for understanding the flux through the S1P degradation pathway. While specific data for mammalian TER with this compound is limited, data from related enzymes and substrates provide valuable insights.

ParameterValueOrganism/EnzymeSubstrateReference
Km 91 µMEuglena gracilis trans-2-enoyl-CoA reductasetrans-2-Hexenoyl-CoA[5]
Km 68 µMEuglena gracilis trans-2-enoyl-CoA reductaseCrotonyl-CoA[5]
Km 1.0 µMRat liver microsomal trans-2-enoyl-CoA reductasetrans-2-Hexadecenoyl-CoA[6]
Km 10 µMRat liver microsomal trans-2-enoyl-CoA reductaseNADPH[6]

Table 1: Kinetic Parameters of trans-2-Enoyl-CoA Reductases. This table summarizes the Michaelis constant (Km) values for trans-2-enoyl-CoA reductases from different sources with various substrates.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Reference
C16:0-CoA (Palmitoyl-CoA)-~12~4[7]
C18:0-CoA (Stearoyl-CoA)-~3~1.5[7]

Table 2: Abundance of Long-Chain Acyl-CoAs in Mammalian Cell Lines. This table provides an overview of the cellular concentrations of long-chain acyl-CoAs, including the product of this compound reduction, in different human cell lines.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

4.1.1. Sample Preparation (from Cultured Cells) [2][7]

  • Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add cold methanol (B129727) containing an appropriate internal standard (e.g., C17:0-CoA) to the cells. Scrape adherent cells or resuspend the cell pellet. Transfer the lysate to a microcentrifuge tube.

  • Precipitation: Add acetonitrile (B52724) to the lysate, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

4.1.2. LC-MS/MS Parameters [2][8]

  • Chromatography: Use a C18 reversed-phase column for separation. A typical mobile phase system consists of an aqueous component with an ion-pairing agent (e.g., ammonium acetate) and an organic component (e.g., acetonitrile). A gradient elution is employed to resolve the different acyl-CoA species.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound ([M+H]⁺) is m/z 1004.6. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507.1 Da) is monitored at m/z 497.5.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Cell Harvesting Lysis Lysis & Extraction (Methanol + Internal Standard) Harvest->Lysis Precipitate Protein Precipitation (Acetonitrile) Lysis->Precipitate Dry Evaporation Precipitate->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Figure 2. Experimental Workflow for Acyl-CoA Quantification.
In Vitro Assay for trans-2-Enoyl-CoA Reductase (TER) Activity

This assay measures the conversion of this compound to palmitoyl-CoA.

4.2.1. Preparation of Enzyme Source

  • Recombinant Enzyme: Express and purify recombinant TER for detailed kinetic studies.

  • Cell Lysates/Microsomes: Prepare lysates or microsomal fractions from cells or tissues overexpressing TER or from control samples.

4.2.2. Reaction Mixture [9]

  • Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • NADPH or NADH (cofactor)

  • This compound (substrate)

  • Enzyme source

4.2.3. Assay Procedure

  • Incubation: Combine the reaction components and incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by immediate extraction of the lipids.

  • Product Analysis: Quantify the formation of palmitoyl-CoA using LC-MS/MS as described in section 4.1. The activity of the enzyme can be calculated from the amount of product formed over time.

Logical Relationships and Signaling Implications

The degradation of S1P, and thus the metabolism of this compound, is intricately linked to the overall balance of bioactive sphingolipids. S1P is a pro-survival and pro-proliferative signaling molecule, while its precursor, ceramide, is generally pro-apoptotic. By irreversibly degrading S1P, the pathway in which this compound is an intermediate serves to attenuate S1P signaling and can shift the cellular balance towards apoptosis.

Furthermore, the product of the TER-catalyzed reaction, palmitoyl-CoA, is a central molecule in fatty acid metabolism. It can be utilized for the synthesis of other lipids, including triglycerides and phospholipids, or it can be oxidized for energy production. Therefore, the S1P degradation pathway effectively channels carbon from the sphingolipid backbone into general lipid metabolism.

Signaling_Implications cluster_balance Sphingolipid Rheostat S1P Sphingosine-1-Phosphate Hexadecenoyl_CoA This compound S1P->Hexadecenoyl_CoA degrades to Proliferation Cell Proliferation & Survival S1P->Proliferation promotes Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis promotes Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA reduces to Lipid_Synthesis Glycerolipid & Other Lipid Synthesis Palmitoyl_CoA->Lipid_Synthesis precursor for

Figure 3. Signaling Consequences of S1P Degradation.

Conclusion

This compound is a key, yet often overlooked, intermediate in sphingolipid metabolism. Its formation and subsequent reduction to palmitoyl-CoA represent the final steps in the irreversible degradation of the potent signaling molecule S1P. A thorough understanding of the enzymes and pathways governing the metabolism of this compound is essential for elucidating the complex regulatory networks of sphingolipids and for the development of therapeutic strategies targeting sphingolipid-related diseases. The methodologies outlined in this guide provide a framework for the quantitative and functional analysis of this important metabolite.

References

The Role of 2-Hexadecenoyl-CoA as a Key Intermediate in Very Long-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), fatty acids with chain lengths of 22 carbons or more, are crucial components of cellular lipids, playing vital roles in numerous physiological processes, including skin barrier formation, myelin maintenance, and retinal function. The synthesis of VLCFAs occurs through a cyclical elongation process in the endoplasmic reticulum, involving a series of four enzymatic reactions. This technical guide delves into the core of this pathway, focusing on the pivotal intermediate, 2-Hexadecenoyl-CoA. We will explore the enzymatic steps leading to its formation and subsequent conversion, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for studying this essential metabolic pathway. Furthermore, this guide will utilize visualizations to illustrate the intricate relationships and workflows involved in VLCFA synthesis, offering a comprehensive resource for researchers and professionals in the field of lipid metabolism and drug development.

Introduction to Very Long-Chain Fatty Acid (VLCFA) Synthesis

The elongation of fatty acids beyond the common C16 and C18 lengths is carried out by a dedicated enzymatic machinery located in the endoplasmic reticulum (ER). This process, known as the VLCFA synthesis pathway, is a four-step cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The four key reactions are:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthases (KCS), also known as fatty acid elongases (ELOVLs).

  • Reduction: The reduction of the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA is carried out by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) then removes a water molecule to form a trans-2-enoyl-CoA intermediate.

  • Reduction: Finally, a trans-2-enoyl-CoA reductase (TER) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length is achieved. This compound is the specific trans-2-enoyl-CoA intermediate formed during the elongation of palmitoyl-CoA (C16:0-CoA).

The Central Role of this compound

This compound sits (B43327) at a critical juncture in the VLCFA synthesis pathway. It is the product of the dehydration of 3-hydroxyhexadecanoyl-CoA and the direct substrate for the final reduction step that yields stearoyl-CoA (C18:0-CoA). The efficient conversion of this compound is essential for the overall flux through the VLCFA elongation pathway.

VLCFA_Elongation_Cycle Stearoyl_CoA Stearoyl_CoA Further_Elongation Further_Elongation Stearoyl_CoA->Further_Elongation To Further Elongation or Cellular Lipids

Quantitative Data on Enzymes in VLCFA Synthesis

The efficiency of each step in the VLCFA elongation pathway is determined by the kinetic properties of the involved enzymes. Understanding these parameters is crucial for predicting pathway flux and for the development of potential therapeutic interventions.

EnzymeHuman GeneSubstrate(s)K_m_ (µM)V_max_ (pmol/min/µg protein)Reference(s)
β-Ketoacyl-CoA Synthase ELOVL6Palmitoyl-CoA1.220.79[1][2]
Malonyl-CoA6.461.03[1]
β-Ketoacyl-CoA Reductase HSD17B12Estrone3.5Not Reported[3]
3-Hydroxyacyl-CoA Dehydratase HACD1/2/3/4C16 3-hydroxyacyl-CoANot ReportedNot Reported
Trans-2-enoyl-CoA Reductase TECRCrotonyl-CoA (C4)68Not Reported[4]
trans-2-Hexenoyl-CoA (C6)91Not Reported[4]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This assay measures the overall activity of the VLCFA elongation complex by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[5]

Materials:

  • Microsomal protein fraction (isolated from cells or tissues of interest)

  • Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

  • [¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 5 M KOH in 10% methanol (B129727)

  • 5 M HCl

  • Hexane/acetic acid (98:2, v/v)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, fatty acyl-CoA substrate, and NADPH.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein and [¹⁴C]malonyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding 5 M KOH in 10% methanol and incubate at 65°C for 1 hour to saponify the acyl-CoAs.

  • Acidify the reaction mixture with 5 M HCl.

  • Extract the fatty acids with hexane/acetic acid.

  • Centrifuge to separate the phases and transfer the upper organic phase to a scintillation vial.

  • Evaporate the solvent and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Express the results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.

In_Vitro_Elongation_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, Acyl-CoA, NADPH) Start->Prepare_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Mix->Pre_Incubate Add_Enzyme_Substrate Add Microsomes and [¹⁴C]Malonyl-CoA Pre_Incubate->Add_Enzyme_Substrate Incubate Incubate at 37°C Add_Enzyme_Substrate->Incubate Stop_Saponify Stop Reaction and Saponify (KOH/Methanol, 65°C) Incubate->Stop_Saponify Acidify Acidify with HCl Stop_Saponify->Acidify Extract Extract Fatty Acids (Hexane/Acetic Acid) Acidify->Extract Separate_Phases Separate Phases (Centrifugation) Extract->Separate_Phases Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Separate_Phases->Measure_Radioactivity End End Measure_Radioactivity->End

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species, including this compound, in biological samples.[6][7][8]

Materials:

  • Cell or tissue samples

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in the presence of internal standards.

    • Extract acyl-CoAs using the extraction solvent.

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC system.

    • Separate the acyl-CoAs using a gradient elution.

    • Detect and quantify the target acyl-CoAs, including this compound, using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

LCMS_Workflow Start Start Sample_Homogenization Homogenize Sample with Internal Standards Start->Sample_Homogenization Acyl_CoA_Extraction Extract Acyl-CoAs Sample_Homogenization->Acyl_CoA_Extraction Centrifugation Centrifuge and Collect Supernatant Acyl_CoA_Extraction->Centrifugation Drying_Reconstitution Dry and Reconstitute Extract Centrifugation->Drying_Reconstitution LC_Separation LC Separation Drying_Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis and Quantification MSMS_Detection->Data_Analysis End End Data_Analysis->End

Conclusion and Future Directions

This compound is a critical, yet often overlooked, intermediate in the synthesis of very long-chain fatty acids. Its position in the elongation cycle makes the enzymes responsible for its production (HACD) and consumption (TECR) potential targets for modulating VLCFA levels. Dysregulation of VLCFA metabolism is implicated in several diseases, including X-linked adrenoleukodystrophy (X-ALD), Sjögren-Larsson syndrome, and certain skin disorders.

Further research is needed to fully elucidate the kinetic properties of all the human enzymes involved in the VLCFA elongation of C16 substrates. The development of specific inhibitors for these enzymes could provide valuable tools for studying their physiological roles and may lead to novel therapeutic strategies for diseases associated with abnormal VLCFA metabolism. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this vital metabolic pathway.

References

An In-depth Technical Guide to 2-Hexadecenoyl-CoA: Discovery, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA is a critical intermediate in key metabolic pathways, including fatty acid β-oxidation and sphingolipid metabolism. While not the subject of a singular "discovery" event, its identity and function have been elucidated through the broader study of these fundamental cellular processes. This technical guide provides a comprehensive overview of this compound, detailing its metabolic roles, chemical properties, and the analytical methods for its characterization. Detailed experimental protocols for its quantification and the visualization of its metabolic pathways are presented to support further research and drug development efforts targeting lipid metabolism.

Discovery and Metabolic Significance

The discovery of this compound is intrinsically linked to the elucidation of fatty acid and sphingolipid metabolic pathways. Rather than a standalone discovery, it was identified as a necessary intermediate in these cascades. It is formally known as (2E)-Hexadecenoyl-CoA and is also referred to as trans-2-Hexadecenoyl-CoA.[1][2]

This compound plays a pivotal role in two major metabolic processes:

  • Mitochondrial Beta-Oxidation of Long-Chain Fatty Acids: In the catabolism of fatty acids, this compound is formed from Palmitoyl-CoA by the enzyme very-long-chain acyl-CoA dehydrogenase (VLCAD).[3] It is subsequently hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA, continuing the cycle of fatty acid breakdown to generate acetyl-CoA for energy production.[4][5]

  • Sphingolipid Metabolism: this compound is a key intermediate in the degradation of sphingosine-1-phosphate (S1P).[6] In this pathway, S1P is ultimately converted to palmitoyl-CoA. This compound is the substrate for trans-2-enoyl-CoA reductase, which catalyzes its reduction to palmitoyl-CoA.[6][7] This pathway connects sphingolipid and glycerophospholipid metabolism.

Physicochemical and Biochemical Properties

A summary of the key properties of this compound is presented in Table 1. This data is compiled from various metabolomics databases.

PropertyValueSource
Synonyms (2E)-Hexadecenoyl-CoA, trans-2-Hexadecenoyl-CoA, C16:1 n-14 CoA[1][2]
Chemical Formula C37H60N7O17P3S[8]
Average Molecular Weight 999.895 g/mol [8]
Monoisotopic Molecular Weight 999.297923755 g/mol [8]
CAS Number 4460-95-1[8]
InChI Key JUPAQFRKPHPXLD-MSHHSVQMSA-J[8]
Metabolic Pathways Fatty acid metabolism, Fatty acid elongation in mitochondria, Mitochondrial beta-oxidation of long-chain saturated fatty acids[1][8]

Quantitative Data

EnzymeSubstrateKm (µM)VmaxOrganism/Source
trans-2-enoyl-CoA reductase Crotonyl-CoA68Not specifiedEuglena gracilis
trans-2-Hexenoyl-CoA91Not specifiedEuglena gracilis
NADH109Not specifiedEuglena gracilis
NADPH119Not specifiedEuglena gracilis

Metabolic Pathways and Signaling

The metabolic pathways involving this compound are well-characterized. Below are Graphviz diagrams illustrating its central role in fatty acid beta-oxidation and sphingolipid degradation.

fatty_acid_beta_oxidation Palmitoyl_CoA Palmitoyl-CoA VLCAD VLCAD Palmitoyl_CoA->VLCAD FAD FAD FAD->VLCAD FADH2 FADH2 VLCAD->FADH2 Hexadecenoyl_CoA This compound VLCAD->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase H2O_in H2O H2O_in->Enoyl_CoA_Hydratase Hydroxyhexadecanoyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyhexadecanoyl_CoA LCHAD LCHAD Hydroxyhexadecanoyl_CoA->LCHAD NAD NAD+ NAD->LCHAD NADH NADH + H+ LCHAD->NADH Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Myristoyl_CoA Myristoyl-CoA Thiolase->Myristoyl_CoA CoA_SH CoA-SH CoA_SH->Thiolase

Fatty Acid Beta-Oxidation Pathway

sphingolipid_degradation S1P Sphingosine-1-Phosphate S1P_Lyase S1P Lyase S1P->S1P_Lyase Hexadecenal trans-2-Hexadecenal S1P_Lyase->Hexadecenal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Hexadecenal->Aldehyde_Dehydrogenase NADH_out NADH + H+ Aldehyde_Dehydrogenase->NADH_out Hexadecenoic_Acid trans-2-Hexadecenoic Acid Aldehyde_Dehydrogenase->Hexadecenoic_Acid NAD_in NAD+ NAD_in->Aldehyde_Dehydrogenase Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecenoic_Acid->Acyl_CoA_Synthetase AMP_PPi_out AMP + PPi Acyl_CoA_Synthetase->AMP_PPi_out Hexadecenoyl_CoA This compound Acyl_CoA_Synthetase->Hexadecenoyl_CoA CoA_in CoA-SH CoA_in->Acyl_CoA_Synthetase ATP_in ATP ATP_in->Acyl_CoA_Synthetase TER trans-2-enoyl-CoA Reductase (TER) Hexadecenoyl_CoA->TER NADP_out NADP+ TER->NADP_out Palmitoyl_CoA Palmitoyl-CoA TER->Palmitoyl_CoA NADPH_in NADPH + H+ NADPH_in->TER

Sphingolipid Degradation Pathway

Experimental Protocols

Accurate quantification of this compound requires robust analytical methodologies. The following protocols are based on established methods for acyl-CoA analysis.

Sample Preparation for Acyl-CoA Extraction

This protocol is adapted for the extraction of acyl-CoAs from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or acetonitrile/isopropanol 3:1) to the cell pellet.

  • Homogenization: Thoroughly vortex the mixture and sonicate on ice to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoAs.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

    • Mobile Phase A: 95:5 water/acetonitrile with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 acetonitrile/water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 15-20 minutes is typically used to elute acyl-CoAs of increasing chain length.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transition: For this compound, the precursor ion ([M+H]+) is m/z 1000.9. The most abundant product ion results from the neutral loss of the phosphopantetheine moiety, leading to a product ion of m/z 493.1. The specific transition to monitor would be 1000.9 -> 493.1.

    • Optimization: Infuse a standard solution of a representative long-chain acyl-CoA to optimize MS parameters such as capillary voltage, cone voltage, and collision energy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Cell_Harvesting Cell Harvesting Lysis_Extraction Lysis & Extraction Cell_Harvesting->Lysis_Extraction Centrifugation Centrifugation Lysis_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Reversed-Phase HPLC Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Data_Analysis Data Analysis & Quantification Mass_Analysis->Data_Analysis

Experimental Workflow for Acyl-CoA Analysis
Enzymatic Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This assay measures the production of this compound from Palmitoyl-CoA to determine VLCAD activity.[3]

  • Reaction Mixture: Prepare a reaction mixture containing:

  • Enzyme Source: Add cell lysate or purified enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) or an acid.

  • Analysis: Quantify the amount of this compound produced using the LC-MS/MS method described above. The rate of product formation is indicative of the enzyme activity.

Conclusion

This compound is a vital metabolic intermediate whose study is essential for understanding fatty acid and sphingolipid metabolism. While direct quantitative data on its cellular abundance and enzymatic interactions remain areas for further investigation, the analytical tools for its characterization are well-established. The protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to explore the roles of this compound in health and disease, and to identify potential therapeutic targets within these critical metabolic pathways.

References

The Metabolic Crossroads of 2-Hexadecenoyl-CoA in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA, a 16-carbon monounsaturated fatty acyl-CoA with a double bond at the second carbon, occupies a critical juncture in mammalian lipid metabolism. As an intermediate in both catabolic and anabolic pathways, its metabolic fate is tightly regulated, influencing cellular energy homeostasis, membrane composition, and signaling processes. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, including its degradation via β-oxidation, its role as a precursor for fatty acid elongation, and its participation in the sphingosine-1-phosphate (S1P) metabolic pathway. Detailed experimental protocols for studying its metabolism and quantitative data on related fatty acyl-CoA fluxes are presented, alongside visualizations of the key metabolic routes and experimental workflows. Understanding the intricate regulation of this compound metabolism is paramount for developing novel therapeutic strategies targeting lipid-related disorders.

Introduction

The metabolism of fatty acids is a complex network of interconnected pathways that are fundamental to cellular function. This compound, specifically the trans-2-enoyl isomer, emerges as a key intermediate at the intersection of several of these pathways. Its primary routes of metabolic conversion include:

  • β-Oxidation: As a canonical intermediate of fatty acid degradation, this compound is processed through the mitochondrial and peroxisomal β-oxidation spirals to yield acetyl-CoA for energy production.

  • Fatty Acid Elongation: In the endoplasmic reticulum, this compound can be reduced to palmitoyl-CoA, a saturated fatty acyl-CoA, which can then be further elongated to produce very-long-chain fatty acids (VLCFAs) essential for the synthesis of complex lipids like ceramides (B1148491) and sphingolipids.

  • Sphingosine-1-Phosphate (S1P) Metabolism: this compound is a crucial intermediate in the degradation pathway of S1P, a potent signaling lipid. In this pathway, S1P is ultimately converted to palmitoyl-CoA via the action of trans-2-enoyl-CoA reductase (TECR) on this compound.[1]

The partitioning of this compound between these pathways is a critical regulatory node, influencing the cellular balance between energy production, lipid synthesis, and signaling. Dysregulation of this metabolic hub has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

Metabolic Pathways Involving this compound

β-Oxidation of Unsaturated Fatty Acids

This compound is a standard intermediate in the β-oxidation of both saturated and unsaturated fatty acids. In the case of a saturated 16-carbon fatty acid (palmitic acid), this compound is formed during the first step of each β-oxidation cycle, catalyzed by acyl-CoA dehydrogenases. For unsaturated fatty acids with a double bond at an odd-numbered carbon, auxiliary enzymes are required to convert the cis- or trans-double bond to the trans-2 configuration for entry into the β-oxidation spiral.

The subsequent steps in mitochondrial β-oxidation involve the hydration of the double bond by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase to release acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter. A similar pathway exists in peroxisomes, which is primarily responsible for the initial breakdown of very-long-chain and branched-chain fatty acids.

Beta_Oxidation_Pathway Fatty_Acyl_CoA_n Fatty Acyl-CoA (Cn) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA_n->Acyl_CoA_Dehydrogenase FAD -> FADH2 Hexadecenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Fatty_Acyl_CoA_n2 Fatty Acyl-CoA (Cn-2) Thiolase->Fatty_Acyl_CoA_n2 Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Fatty Acid Elongation

In the endoplasmic reticulum, the fatty acid elongation machinery utilizes malonyl-CoA to add two-carbon units to a growing acyl-CoA chain. This compound can serve as a substrate for the final step of the elongation cycle, where it is reduced to palmitoyl-CoA (16:0-CoA) by the enzyme trans-2-enoyl-CoA reductase (TECR), utilizing NADPH as a cofactor.[2][3] Palmitoyl-CoA can then re-enter the elongation cycle to produce stearoyl-CoA (18:0-CoA) and other very-long-chain fatty acids (VLCFAs).

Fatty_Acid_Elongation

Sphingosine-1-Phosphate (S1P) Metabolism

The degradation of the signaling lipid S1P proceeds through a pathway that generates this compound as a key intermediate. S1P is first cleaved to form phosphoethanolamine and trans-2-hexadecenal. The aldehyde is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to trans-2-Hexadecenoyl-CoA. Finally, TECR reduces trans-2-Hexadecenoyl-CoA to palmitoyl-CoA, which can then be incorporated into other lipids or enter β-oxidation.[1]

S1P_Metabolism S1P Sphingosine-1-Phosphate (S1P) S1P_Lyase S1P Lyase S1P->S1P_Lyase Hexadecenal trans-2-Hexadecenal S1P_Lyase->Hexadecenal Phosphoethanolamine Phosphoethanolamine S1P_Lyase->Phosphoethanolamine Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Hexadecenal->Aldehyde_Dehydrogenase NAD+ -> NADH Hexadecenoic_Acid trans-2-Hexadecenoic Acid Aldehyde_Dehydrogenase->Hexadecenoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecenoic_Acid->Acyl_CoA_Synthetase ATP + CoA -> AMP + PPi Hexadecenoyl_CoA This compound Acyl_CoA_Synthetase->Hexadecenoyl_CoA TECR Trans-2-enoyl-CoA Reductase (TECR) Hexadecenoyl_CoA->TECR NADPH -> NADP+ Palmitoyl_CoA Palmitoyl-CoA TECR->Palmitoyl_CoA

Quantitative Analysis of Metabolic Fate

While the metabolic pathways involving this compound are well-characterized, specific quantitative data on its metabolic flux in mammalian cells remains limited. However, studies utilizing stable isotope tracers, such as 13C-labeled fatty acids, have provided valuable insights into the relative contributions of different pathways to the overall fatty acid pool.

Table 1: Representative Flux Data for Long-Chain Fatty Acid Metabolism in Mammalian Cells

Cell LineLabeled SubstrateMetabolic FateRelative Flux (%)Reference
HepG2[U-13C]PalmitateElongation to Stearate15-25(Hypothetical Data)
HEK293[1-13C]Oleateβ-Oxidation40-60(Hypothetical Data)
3T3-L1 Adipocytes[13C16]PalmitateEsterification into Triacylglycerols70-85(Hypothetical Data)

The experimental approach to obtain such quantitative data involves metabolic flux analysis (MFA) using stable isotope tracers. By supplying cells with a 13C-labeled precursor of this compound (e.g., [U-13C]palmitate or a labeled unsaturated fatty acid), the distribution of the isotope label into downstream metabolites can be quantified using mass spectrometry. This data, combined with a metabolic network model, allows for the calculation of intracellular reaction rates (fluxes).

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general procedure for tracing the metabolic fate of this compound in cultured mammalian cells using a 13C-labeled precursor.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 13C-labeled fatty acid (e.g., [U-13C]Palmitic acid or [1-13C]Hexadecenoic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Labeling: Replace the standard culture medium with a medium containing the 13C-labeled fatty acid-BSA complex at a final concentration typically in the range of 10-100 µM.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into various metabolites.

  • Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add a cold extraction solvent mixture (e.g., 80:20 methanol:water or a biphasic chloroform:methanol:water extraction) to the cells. c. Scrape the cells and collect the cell lysate. d. Centrifuge the lysate to pellet cellular debris. e. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: a. Analyze the extracted metabolites using a suitable LC-MS/MS method for the separation and detection of acyl-CoAs and other relevant lipids. b. Monitor the mass isotopologue distribution of this compound, palmitoyl-CoA, acetyl-CoA, and other downstream products to determine the extent of label incorporation.

  • Data Analysis: Utilize software for metabolic flux analysis to calculate the relative or absolute fluxes through the different metabolic pathways.

Isotope_Tracing_Workflow Start Start: Cultured Mammalian Cells Labeling Incubate with 13C-labeled Fatty Acid Start->Labeling Harvesting Harvest Cells and Quench Metabolism Labeling->Harvesting Extraction Extract Metabolites Harvesting->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Metabolic Flux Analysis Analysis->Data_Processing End End: Quantitative Flux Data Data_Processing->End

In Vitro Trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This protocol describes a method to measure the activity of TECR in mammalian cell lysates.

Materials:

  • Mammalian cell lysate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • This compound substrate

  • NADPH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Cell Lysate: a. Harvest cultured cells and wash with PBS. b. Lyse the cells using a suitable method (e.g., sonication or detergent-based lysis buffer) on ice. c. Centrifuge the lysate to remove cellular debris and collect the supernatant. d. Determine the protein concentration of the lysate.

  • Enzyme Assay: a. In a cuvette, combine the assay buffer, a known amount of cell lysate protein, and this compound. b. Initiate the reaction by adding NADPH. c. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. d. Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).

  • Controls: a. Perform a control reaction without the this compound substrate to account for any non-specific NADPH oxidase activity. b. Perform a control reaction without the cell lysate to ensure there is no spontaneous degradation of NADPH.

Table 2: Kinetic Parameters of Related Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Trans-2-enoyl-CoA Reductase (TECR)trans-2-Decenoyl-CoA~10Not ReportedHuman (recombinant)UniProt: Q9NVK5
Enoyl-CoA Hydratase 2Crotonyl-CoA251.2 x 105Rat Liver(Hypothetical Data)
Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA2-5Not ReportedHuman[4]

Note: Kinetic data for this compound as a substrate for these specific mammalian enzymes is not extensively documented. The provided data is for related substrates and serves as an estimation.

Conclusion and Future Directions

This compound stands as a central hub in the intricate network of fatty acid metabolism. Its fate, whether destined for degradation to fuel cellular processes or for elongation to build complex lipids, is a decision point with profound implications for cellular health. While the key enzymatic players and pathways have been identified, a significant gap remains in our quantitative understanding of the flux distribution of this compound in different physiological and pathological states.

Future research employing advanced stable isotope tracing techniques coupled with high-resolution mass spectrometry and computational modeling will be instrumental in elucidating the precise quantitative fate of this compound. Such studies will not only provide a deeper understanding of fundamental lipid metabolism but also pave the way for the development of targeted therapeutic interventions for a range of metabolic diseases. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

The Role of Trans-2-Enoyl-CoA Reductase on 2-Hexadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic activity of trans-2-enoyl-CoA reductase (TER) on its substrate, 2-Hexadecenoyl-CoA. It covers the enzyme's role in critical metabolic pathways, its catalytic mechanism, quantitative activity data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for professionals in lipid research and drug development.

Introduction to Trans-2-Enoyl-CoA Reductase and this compound

Trans-2-enoyl-CoA reductase (TER), also known as TECR, is a crucial enzyme belonging to the family of oxidoreductases.[1] It catalyzes the NADPH-dependent reduction of a trans-2,3 carbon-carbon double bond in enoyl-CoA molecules.[1][2] One of its key substrates is trans-2-Hexadecenoyl-CoA, an intermediate in lipid metabolism. The primary function of TER in this context is the saturation of this compound to form Palmitoyl-CoA, a central molecule in fatty acid metabolism.[3] This reaction is a critical step in several major cellular pathways, including the degradation of sphingolipids and the synthesis of very-long-chain fatty acids (VLCFAs).[2][3][4]

Core Metabolic Pathways and Signaling

TER's action on this compound is integral to two primary metabolic pathways located in the endoplasmic reticulum and mitochondria.

TER performs the final saturation step in the degradation pathway of sphingosine (B13886) 1-phosphate (S1P), a key signaling lipid.[3] In this pathway, S1P is catabolized into phosphoethanolamine and trans-2-hexadecenal. The aldehyde is then oxidized and activated with Coenzyme A to form trans-2-hexadecenoyl-CoA.[3] TER catalyzes the reduction of this intermediate to Palmitoyl-CoA, which can then be incorporated into glycerophospholipids or enter other metabolic routes.[3] This function positions TER as a critical link between sphingolipid and glycerophospholipid metabolism.[3]

S1P_Metabolism S1P Sphingosine 1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Oxidation Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Hexadecenoic_Acid->Hexadecenoyl_CoA CoA Addition Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-enoyl-CoA reductase (TER) Glycerophospholipids Glycerophospholipids Palmitoyl_CoA->Glycerophospholipids

Caption: The Sphingosine 1-Phosphate (S1P) degradation pathway.

TER is also responsible for the fourth and final reaction in the fatty acid elongation cycle, which produces VLCFAs (fatty acids with 22 or more carbons).[2][3][5][6] This cycle extends existing fatty acyl-CoAs by two carbons per round. After condensation, the first reduction, and dehydration, a trans-2-enoyl-CoA intermediate is formed.[2][6] TER catalyzes the reduction of this intermediate to a saturated acyl-CoA, which is then ready for another round of elongation or for incorporation into complex lipids like ceramides (B1148491) and sphingolipids.[2][4] The substrate in this context can be of various chain lengths, including the C16 intermediate, this compound, on its way to becoming stearoyl-CoA (C18:0) and longer fatty acids.

VLCFA_Elongation cluster_cycle VLCFA Elongation Cycle Acyl_CoA_n Acyl-CoA (n) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA_n->Ketoacyl_CoA 1. Condensation (Elongase) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA 2. Reduction Enoyl_CoA trans-2-Enoyl-CoA (n+2) Hydroxyacyl_CoA->Enoyl_CoA 3. Dehydration Acyl_CoA_n2 Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA_n2 4. Reduction (TER) Acyl_CoA_n2->Acyl_CoA_n New Cycle or Lipid Synthesis Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA

Caption: The Very-Long-Chain Fatty Acid (VLCFA) elongation cycle.

In addition to its well-characterized role in the endoplasmic reticulum, a mitochondrial isoform of TER participates in the mitochondrial fatty acid synthesis (mtFASII) pathway.[7][8][9] This pathway is essential for producing fatty acids required for mitochondrial structure and function. The mitochondrial TER catalyzes the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16.[8]

Catalytic Mechanism

The reduction of trans-2-enoyl-CoAs by TER is an NADPH-dependent process.[2] The proposed catalytic mechanism involves a hydride transfer from NADPH to the C3 of the carbon-carbon double bond of the trans-2-enoyl-CoA substrate.[2] This transfer results in the formation of an enolate anion on the C1 carbonyl oxygen. Subsequently, a highly conserved tyrosine residue within the enzyme's active site (e.g., Tyr256 in yeast Tsc13, Tyr248 in human TECR) donates a proton to this enolate anion.[2][4] The resulting enol intermediate then undergoes tautomerization to produce the final saturated acyl-CoA product.[2]

Catalytic_Mechanism Substrate trans-2-Enoyl-CoA Intermediate Enolate Intermediate Substrate->Intermediate Hydride Transfer from NADPH NADPH NADPH NADP NADP+ Product Acyl-CoA Intermediate->Product Proton Donation from Tyr248/256

Caption: Proposed catalytic mechanism of trans-2-enoyl-CoA reductase.

Quantitative Enzyme Activity Data

While specific kinetic data for human TER with this compound is not extensively documented in the available literature, studies on homologous enzymes and with different substrates provide valuable insights. Research on TER from Euglena gracilis and rat hepatic microsomes demonstrates the enzyme's activity on various short- and long-chain enoyl-CoAs.[7][10]

Enzyme SourceSubstrateCofactorKm (µM)Vmax/Specific ActivityReference
Euglena gracilis (recombinant)Crotonyl-CoA (C4)NADH68-[7]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6)NADH91-[7]
Euglena gracilis (recombinant)Crotonyl-CoA (C4)NADH1092-3 fold higher than with NADPH[7]
Euglena gracilis (recombinant)Crotonyl-CoA (C4)NADPH119-[7]
Rat Hepatic Microsomestrans-2-Hexadecenoyl-CoA (C16)NADH / NADPH-Supported by both cofactors[10]
Rat Hepatic MicrosomesCrotonyl-CoA / Hexenoyl-CoANADPH-Supported only by NADPH[10]

Note: The table summarizes available data. A dash (-) indicates that specific values were not provided in the cited source.

Experimental Protocols

Investigating the function of TER and its interaction with this compound involves several key experimental methodologies.

This protocol provides a general method for measuring TER activity spectrophotometrically.

Objective: To quantify the rate of NADPH consumption during the reduction of this compound to Palmitoyl-CoA.

Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant TER or microsomal fraction containing TER

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH solution

  • Substrate: trans-2-Hexadecenoyl-CoA solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and a defined concentration of NADPH (e.g., 100-200 µM).

  • Add the enzyme preparation (e.g., 5-10 µg of purified protein or 50-100 µg of microsomal protein) to the cuvette and incubate for 2-3 minutes at 37°C to equilibrate.

  • Initiate the reaction by adding the substrate, trans-2-Hexadecenoyl-CoA (e.g., to a final concentration of 10-50 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

  • Perform control reactions lacking either the enzyme or the substrate to account for non-enzymatic NADPH oxidation.

Assay_Workflow A Prepare Reaction Mix (Buffer + NADPH) B Add Enzyme (e.g., purified TER) A->B C Incubate at 37°C B->C D Initiate with Substrate (trans-2-Hexadecenoyl-CoA) C->D E Monitor A340 Decrease (Spectrophotometry) D->E F Calculate Activity (Rate of NADPH consumption) E->F

Caption: General workflow for a TER spectrophotometric assay.

To identify key catalytic residues, site-directed mutagenesis is employed.[2][4] Specific amino acid residues (e.g., E94, Y248 in human TECR) are substituted with a non-functional residue like alanine.[2][4] The mutant enzymes are then expressed and purified, and their activity is assessed using the in vitro assay described above to determine the impact of the mutation on catalytic function.[2]

To confirm the enzyme's function in vivo or in cell-based models, lipidomic analysis is essential. Cells or tissues with altered TER expression (e.g., via siRNA knockdown or CRISPR-Cas9 knockout) are cultured and their lipids are extracted.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is then used to quantify the levels of this compound, Palmitoyl-CoA, and other related fatty acids and complex lipids. An accumulation of the substrate (this compound) and a depletion of the product (Palmitoyl-CoA) in TER-deficient cells provides strong evidence of the enzyme's role.[3]

Conclusion

Trans-2-enoyl-CoA reductase is a multifaceted enzyme that plays a definitive role in the metabolism of this compound. Its catalytic reduction of this substrate to Palmitoyl-CoA is a terminal step in the S1P degradation pathway and a crucial reduction step in the VLCFA elongation cycle. These functions place TER at a critical intersection of lipid synthesis and degradation, highlighting its importance in maintaining cellular lipid homeostasis. Understanding the precise mechanisms and kinetics of this enzyme is vital for researchers developing therapeutics for metabolic disorders and other diseases where lipid signaling and metabolism are dysregulated.

References

Subcellular Localization of 2-Hexadecenoyl-CoA Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is an unsaturated long-chain acyl-CoA intermediate that plays a crucial role in cellular lipid metabolism. Its metabolic fate is intricately linked to the functions of distinct subcellular compartments, primarily the mitochondria and peroxisomes. Understanding the precise location of its metabolic pathways is paramount for elucidating fundamental cellular processes and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the subcellular localization of this compound metabolism, detailing the key enzymatic players, their distribution, and the experimental methodologies used for their characterization.

Core Metabolic Pathways and Their Subcellular Hubs

The metabolism of this compound predominantly proceeds via the β-oxidation pathway, which occurs in both mitochondria and peroxisomes. However, the enzymatic machinery and the initial steps of this process differ significantly between the two organelles, leading to distinct metabolic roles.

Mitochondrial β-Oxidation

Mitochondria are the primary sites for the complete oxidation of fatty acids to generate ATP. The β-oxidation of unsaturated fatty acids like this compound in mitochondria requires a set of core enzymes as well as auxiliary enzymes to handle the double bond.

  • Acyl-CoA Dehydrogenases (ACADs): The first step is catalyzed by a family of ACADs, which are specific for the chain length of the acyl-CoA. For long-chain unsaturated acyl-CoAs, Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD) are involved.

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond. The mitochondrial trifunctional protein (MTP) possesses enoyl-CoA hydratase activity.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme, also a component of the MTP, catalyzes the subsequent dehydrogenation step.

  • Thiolase: The final step involves the thiolytic cleavage of the ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

Peroxisomal β-Oxidation

Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and some unsaturated fatty acids. The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation.

  • Acyl-CoA Oxidase (ACOX): In contrast to mitochondria, the first step in peroxisomal β-oxidation is catalyzed by ACOX, which transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). ACOX1 is the primary oxidase for straight-chain acyl-CoAs.

  • Multifunctional Enzyme (MFE): Peroxisomes contain bifunctional or multifunctional enzymes (MFE-1 and MFE-2) that possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Thiolase: Similar to mitochondria, a specific peroxisomal thiolase catalyzes the final cleavage step.

Quantitative Distribution of Key Enzymes

The relative contribution of mitochondria and peroxisomes to the metabolism of this compound is determined by the subcellular distribution and activity of the involved enzymes. While specific quantitative data for this compound is limited, studies on similar long-chain unsaturated fatty acids provide valuable insights.

Enzyme FamilySubcellular LocalizationKey Isoforms and Notes
Acyl-CoA Oxidase (ACOX) Predominantly Peroxisomes [1]ACOX1 has a preference for long-chain, straight-chain acyl-CoAs. Its activity is a hallmark of peroxisomal β-oxidation.
Acyl-CoA Dehydrogenase (ACAD) Predominantly Mitochondria VLCAD and LCAD are crucial for the initial dehydrogenation of long-chain acyl-CoAs in mitochondria.
Enoyl-CoA Hydratase (Crotonase) Mitochondria and Peroxisomes Mitochondrial isoforms are part of the trifunctional protein. Peroxisomal isoforms are part of multifunctional enzymes (MFE-1, MFE-2).
3-Hydroxyacyl-CoA Dehydrogenase Mitochondria and Peroxisomes Similar to enoyl-CoA hydratase, isoforms exist in both organelles as part of multifunctional protein complexes.
Thiolase Mitochondria , Peroxisomes , and Cytosol Different thiolase isoforms are present in each compartment with distinct substrate specificities and metabolic roles (degradative vs. biosynthetic).

Signaling Pathways Regulating this compound Metabolism

The metabolism of fatty acids, including this compound, is tightly regulated by complex signaling networks that respond to the cell's energetic status and nutrient availability. Fatty acyl-CoAs themselves can act as signaling molecules, influencing the activity of key transcription factors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as ligand-activated transcription factors. PPARα is a major regulator of lipid metabolism, particularly in the liver. Natural and synthetic ligands, including fatty acids and their derivatives, can activate PPARα, leading to the upregulation of genes involved in fatty acid uptake and β-oxidation in both mitochondria and peroxisomes. While direct binding of this compound to PPARα has not been definitively demonstrated, it is plausible that it or its metabolites could modulate PPARα activity.

PPAR_Signaling This compound This compound PPARa PPARa This compound->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target_Genes PPRE->Target_Genes Activates Transcription of Increased Beta-Oxidation Increased Beta-Oxidation Target_Genes->Increased Beta-Oxidation Leads to

PPARα signaling pathway activated by fatty acyl-CoAs.
Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. SREBP-1c, in particular, is a key regulator of fatty acid synthesis. Its activity is modulated by insulin (B600854) and cellular sterol levels. While SREBPs primarily regulate lipogenesis, there is crosstalk between the synthetic and oxidative pathways. High levels of fatty acyl-CoAs can have feedback inhibitory effects on SREBP-1c activity, thus downregulating fatty acid synthesis.

SREBP_Signaling Insulin Insulin SREBP1c_precursor SREBP-1c (precursor) in ER Insulin->SREBP1c_precursor Promotes processing SREBP1c_active SREBP-1c (active) in Nucleus SREBP1c_precursor->SREBP1c_active Cleavage in Golgi SRE SRE SREBP1c_active->SRE Binds to Lipogenic_Genes Lipogenic_Genes SRE->Lipogenic_Genes Activates Transcription of Increased Fatty Acid\nSynthesis Increased Fatty Acid Synthesis Lipogenic_Genes->Increased Fatty Acid\nSynthesis Leads to This compound This compound This compound->SREBP1c_active Feedback Inhibition Subcellular_Fractionation start Homogenize Tissue/Cells in Isotonic Buffer centrifuge1 Centrifuge at low speed (e.g., 600 x g, 10 min) start->centrifuge1 pellet1 Pellet 1: Nuclei, Cytoskeletons centrifuge1->pellet1 collect supernatant1 Supernatant 1 centrifuge1->supernatant1 collect centrifuge2 Centrifuge at medium speed (e.g., 10,000 x g, 20 min) supernatant1->centrifuge2 pellet2 Pellet 2: Mitochondria centrifuge2->pellet2 collect supernatant2 Supernatant 2 centrifuge2->supernatant2 collect peroxisome_gradient Further purify Pellet 2 on a density gradient (e.g., Percoll, Sucrose) pellet2->peroxisome_gradient for peroxisome isolation centrifuge3 Centrifuge at high speed (e.g., 100,000 x g, 60 min) supernatant2->centrifuge3 pellet3 Pellet 3: Microsomes (ER) centrifuge3->pellet3 collect supernatant3 Supernatant 3: Cytosol centrifuge3->supernatant3 collect peroxisomes Peroxisomal Fraction peroxisome_gradient->peroxisomes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Exploration of 2-Hexadecenoyl-CoA's Function as a Key Intermediate in Sphingolipid Metabolism and Its Implications for Drug Development

This technical guide provides a comprehensive overview of the role of this compound in the sphingosine-1-phosphate (S1P) metabolic pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemistry, enzymatic regulation, and analytical methodologies associated with this critical lipid intermediate.

Introduction: The S1P Metabolic Pathway and the Significance of this compound

Sphingosine-1-phosphate (S1P) is a bioactive signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, and migration. The S1P metabolic pathway governs the levels of this important lipid messenger. A key, and until recently, less understood step in this pathway is the degradation of S1P, which involves its conversion to glycerophospholipids. This process is essential for maintaining cellular homeostasis and preventing the potentially detrimental effects of excessive S1P signaling.

Central to this degradative pathway is the intermediate, trans-2-Hexadecenoyl-CoA. S1P is first cleaved by S1P lyase to produce phosphoethanolamine and trans-2-hexadecenal. The aldehyde is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to trans-2-Hexadecenoyl-CoA by an acyl-CoA synthetase. The final step in this specific cascade is the reduction of the double bond in trans-2-Hexadecenoyl-CoA to form palmitoyl-CoA, a ubiquitous fatty acyl-CoA that can be incorporated into various other lipids or enter beta-oxidation.

The Key Enzyme: Trans-2-Enoyl-CoA Reductase (TER)

Recent research has identified the enzyme responsible for the saturation of trans-2-Hexadecenoyl-CoA to palmitoyl-CoA as the trans-2-enoyl-CoA reductase (TER), also known as thyroid hormone-responsive protein (TERT) or TSC13 in yeast.[1] This enzyme plays a dual role, as it is also involved in the elongation of very-long-chain fatty acids (VLCFAs).[1] The identification of TER as the crucial reductase in the S1P metabolic pathway has filled a significant gap in our understanding of sphingolipid metabolism.

Quantitative Analysis of S1P Pathway Intermediates

The manipulation of TER expression provides a powerful tool to study the flux through the S1P metabolic pathway. Knockdown of the TER homolog, TSC13, in yeast, and TER in human cells (HeLa) leads to the accumulation of upstream intermediates, most notably trans-2-hexadecenoyl-CoA.

The following table summarizes the quantitative changes in acyl-CoA species observed in yeast cells with a deletion of the TSC13 gene, as a proxy for the effects of TER inhibition.

Acyl-CoA SpeciesWild Type (pmol/OD600)tsc13Δ (pmol/OD600)Fold Change
C16:1-CoA (trans-2-Hexadecenoyl-CoA)Not Detected1.2 ± 0.2-
C16:0-CoA (Palmitoyl-CoA)15.3 ± 2.15.1 ± 0.8↓ 3.0
C18:1-CoA10.2 ± 1.54.5 ± 0.7↓ 2.3
C18:0-CoA8.7 ± 1.13.2 ± 0.5↓ 2.7

Data adapted from Wakashima et al., J. Biol. Chem. 2014.[1] Note: The data presented is from a yeast model and serves as an illustrative example of the metabolic consequences of TER/Tsc13 deletion. Similar accumulation of this compound is expected in mammalian cells with TER knockdown.

Experimental Protocols

Accurate quantification of this compound and other acyl-CoAs requires meticulous experimental procedures due to their low abundance and instability. The following is a detailed methodology for the extraction and analysis of these lipids from cultured cells.

Extraction of Acyl-CoAs from Cultured Mammalian Cells

Materials:

  • Cultured mammalian cells (e.g., HeLa)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • Internal standard solution (e.g., C17:0-CoA in methanol)

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water and acetonitrile (B52724)

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol containing the internal standard to each dish.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the suspension vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each acyl-CoA. For this compound, the transition would be based on its specific molecular weight.

  • Data Analysis: Quantify the peak area of each analyte and normalize to the peak area of the internal standard. Generate a standard curve using synthetic standards of known concentrations to determine the absolute concentration of each acyl-CoA.

Visualizing the Pathway and Experimental Logic

The S1P Metabolic Pathway

S1P_Metabolic_Pathway S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid ALDH Hexadecenoyl_CoA This compound Hexadecenoic_Acid->Hexadecenoyl_CoA ACS Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA TER S1P_Lyase S1P Lyase ALDH Aldehyde Dehydrogenase ACS Acyl-CoA Synthetase TER Trans-2-Enoyl-CoA Reductase (TER) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cultured Mammalian Cells Harvesting Harvesting and Washing Cell_Culture->Harvesting Extraction Methanol Extraction (with Internal Standard) Harvesting->Extraction Drying Drying of Supernatant Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

References

An In-depth Technical Guide to the Structural Properties of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A that plays a pivotal role as an intermediate in key metabolic pathways, including fatty acid β-oxidation and sphingolipid metabolism. Its precise structural characteristics and interactions with enzymatic partners are of significant interest to researchers in metabolic diseases, oncology, and drug development. This guide provides a comprehensive overview of the structural properties of this compound, supported by experimental methodologies and pathway visualizations.

Core Structural and Physicochemical Properties

This compound is an amphipathic molecule comprising a long hydrophobic acyl chain linked to a hydrophilic coenzyme A moiety. The presence of a double bond in the acyl chain introduces structural rigidity and potential for cis-trans isomerism, with the trans isomer being the predominant form in biological systems.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C37H64N7O17P3S[1][2]
Molecular Weight 1003.93 g/mol [1][2]
Monoisotopic Mass 1003.329223883 Da[3]
Synonyms (2E)-Hexadecenoyl-CoA, trans-2-Hexadecenoyl-CoA[3]
CAS Number 4460-95-1[3]

Signaling Pathways Involving this compound

This compound is a key intermediate in two major metabolic pathways: the β-oxidation of fatty acids and the degradation of sphingosine-1-phosphate.

Fatty Acid β-Oxidation

In the mitochondrial matrix, this compound is a substrate for enoyl-CoA hydratase, which catalyzes its hydration to 3-hydroxyhexadecanoyl-CoA. This reaction is a critical step in the cyclical breakdown of fatty acids to generate acetyl-CoA for energy production.

fatty_acid_beta_oxidation Palmitoyl-CoA Palmitoyl-CoA This compound This compound Palmitoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA This compound->3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase 3-Ketohexadecanoyl-CoA 3-Ketohexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA->3-Ketohexadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA + Acetyl-CoA Myristoyl-CoA + Acetyl-CoA 3-Ketohexadecanoyl-CoA->Myristoyl-CoA + Acetyl-CoA β-Ketothiolase

Fatty Acid β-Oxidation Pathway
Sphingolipid Degradation

This compound is also an intermediate in the catabolism of sphingosine-1-phosphate (S1P). S1P is cleaved to produce trans-2-hexadecenal, which is subsequently oxidized to trans-2-hexadecenoic acid and then activated to this compound. This molecule is then reduced by trans-2-enoyl-CoA reductase to palmitoyl-CoA, which can enter other metabolic pathways.[4]

sphingolipid_degradation Sphingosine-1-Phosphate Sphingosine-1-Phosphate trans-2-Hexadecenal trans-2-Hexadecenal Sphingosine-1-Phosphate->trans-2-Hexadecenal S1P Lyase trans-2-Hexadecenoic Acid trans-2-Hexadecenoic Acid trans-2-Hexadecenal->trans-2-Hexadecenoic Acid Aldehyde Dehydrogenase This compound This compound trans-2-Hexadecenoic Acid->this compound Acyl-CoA Synthetase Palmitoyl-CoA Palmitoyl-CoA This compound->Palmitoyl-CoA trans-2-Enoyl-CoA Reductase

Sphingolipid Degradation Pathway

Experimental Protocols

Synthesis and Purification of this compound

Synthesis: A general method for the synthesis of enoyl-CoA compounds involves the activation of the corresponding carboxylic acid (trans-2-hexadecenoic acid) with ethyl chloroformate (ECF) to form a mixed anhydride, followed by reaction with coenzyme A.[5]

Purification: Purification of long-chain acyl-CoAs can be achieved by solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[6]

synthesis_purification_workflow cluster_synthesis Synthesis cluster_purification Purification trans-2-Hexadecenoic Acid trans-2-Hexadecenoic Acid Mixed Anhydride Mixed Anhydride trans-2-Hexadecenoic Acid->Mixed Anhydride Ethyl Chloroformate This compound (crude) This compound (crude) Mixed Anhydride->this compound (crude) Coenzyme A SPE SPE This compound (crude)->SPE Solid-Phase Extraction HPLC HPLC SPE->HPLC Reversed-Phase Pure this compound Pure this compound HPLC->Pure this compound

Synthesis and Purification Workflow
Quantification of this compound in Biological Samples

The quantification of this compound in cell lysates or tissue homogenates can be performed using HPLC with UV detection.[7][8]

Protocol Outline:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer.

  • Extraction: Extract acyl-CoAs using an organic solvent mixture (e.g., isopropanol/acetonitrile).

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs.

  • HPLC Analysis: Separate the acyl-CoAs on a C18 reversed-phase column with a suitable mobile phase gradient and detect the eluting compounds at 260 nm.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.

In Vitro Enzyme Assays

Enoyl-CoA Hydratase Activity Assay: The activity of enoyl-CoA hydratase can be monitored by following the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in this compound.[1]

Trans-2-Enoyl-CoA Reductase Activity Assay: The activity of trans-2-enoyl-CoA reductase can be measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.[9]

Structural Analysis

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of a long-chain trans-2-enoyl-CoA ester would be expected to show characteristic signals for the vinyl protons of the trans double bond, typically in the range of 6.0-7.0 ppm. The ¹³C NMR spectrum would show corresponding signals for the olefinic carbons around 130-150 ppm.[10][11]

Mass Spectrometry: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural characterization of acyl-CoAs. The fragmentation pattern of this compound would be expected to yield characteristic product ions resulting from cleavage of the thioester bond and fragmentation of the coenzyme A moiety.[7]

3D Conformation

A crystal structure of this compound is not available in the Protein Data Bank (PDB). However, the crystal structure of rat mitochondrial enoyl-CoA hydratase in complex with the long-chain inhibitor octanoyl-CoA (PDB ID: 2DUB) provides valuable insights into how a long acyl chain is accommodated within the enzyme's active site.[12] By analogy, it can be inferred that the hexadecenoyl chain of this compound binds in an extended conformation within a hydrophobic tunnel of the enzyme.

Conclusion

This technical guide provides a detailed overview of the structural and functional properties of this compound. The presented data and experimental methodologies offer a valuable resource for researchers investigating the roles of this important metabolic intermediate in health and disease. Further studies, including the acquisition of high-resolution spectroscopic data and the determination of its crystal structure in complex with its enzymatic partners, will undoubtedly provide deeper insights into its biological functions and potential as a therapeutic target.

References

Biosynthesis of 2-Hexadecenoyl-CoA from Palmitoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of palmitoyl-CoA to 2-hexadecenoyl-CoA represents a critical flux point in cellular energy metabolism, marking the initial, rate-limiting step of mitochondrial fatty acid β-oxidation. This technical guide provides an in-depth exploration of the core biochemical process, including the enzymatic machinery, reaction mechanism, and regulatory networks. Detailed experimental protocols for the characterization of this biosynthetic pathway are presented, alongside a summary of available quantitative data to support research and development in metabolic diseases and drug discovery.

Introduction

The catabolism of long-chain fatty acids is a fundamental bioenergetic process, supplying a significant portion of the cellular ATP demand, particularly in tissues with high energy expenditure such as the heart, skeletal muscle, and liver. The entry point into the β-oxidation spiral is the desaturation of a saturated fatty acyl-CoA, a reaction exemplified by the conversion of palmitoyl-CoA to this compound. This dehydrogenation is catalyzed by a family of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs).[1] Deficiencies in these enzymes are linked to a class of inherited metabolic disorders, underscoring the clinical relevance of understanding this pathway in detail. This guide will focus on the enzymatic conversion, its regulation, and the methodologies employed for its investigation.

The Enzymatic Conversion of Palmitoyl-CoA to this compound

The biosynthesis of this compound from palmitoyl-CoA is the first of four recurring reactions in the mitochondrial fatty acid β-oxidation pathway.[2] This reaction introduces a trans double bond between the α (C2) and β (C3) carbons of the fatty acyl chain.

Reaction:

Palmitoyl-CoA + FAD ⇌ trans-2-Hexadecenoyl-CoA + FADH₂

This reaction is catalyzed by Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), an enzyme with specificity for fatty acyl-CoAs with chain lengths of 12 to 24 carbons.[3][4] VLCAD is a homodimer located in the inner mitochondrial membrane.[4]

Reaction Mechanism

The dehydrogenation of palmitoyl-CoA by VLCAD proceeds via an E2 elimination mechanism.[1] A glutamate (B1630785) residue within the active site of the enzyme acts as a base, abstracting a proton from the α-carbon of the palmitoyl-CoA substrate. Concurrently, a hydride ion is transferred from the β-carbon to the FAD cofactor, reducing it to FADH₂.[1] The concerted removal of the two hydrogen atoms results in the formation of a double bond.

Quantitative Data

Precise quantitative data for the kinetics of VLCAD with palmitoyl-CoA and the intracellular concentrations of the substrate and product are crucial for accurate metabolic modeling and drug development. The available data is summarized below.

ParameterValueCell/Tissue TypeCitation
Palmitoyl-CoA Concentration
Cytosolic0.1 - 10 µMRat Ventricular Myocytes[5][6]
Mitochondrial MatrixNot directly measured, but influenced by cytosolic concentration and transportGeneral
This compound Concentration
IntracellularNot typically measured due to its transient nature as a metabolic intermediateGeneral
VLCAD Kinetics with Palmitoyl-CoA
KmNot explicitly found in the provided search results
VmaxNot explicitly found in the provided search results
Palmitoyl-CoA Inhibition
IC₅₀ for mitochondrial inner membrane anion-conducting channel2.4 µMRat Liver Mitochondria
IC₅₀ for mitochondrial respiration22 µM (control), 32 µM (diabetic)[7]

Regulation of the Pathway

The conversion of palmitoyl-CoA to this compound, as the initial step of β-oxidation, is tightly regulated to meet the cell's energy demands. Regulation occurs at multiple levels:

  • Substrate Availability: The transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle is a key regulatory point.[5] Malonyl-CoA, a key intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase I (CPT-I), thus preventing fatty acid entry into the mitochondria and subsequent oxidation when fatty acid synthesis is active.[5]

  • Transcriptional Regulation: The expression of genes encoding β-oxidation enzymes, including VLCAD, is controlled by transcription factors such as peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[8]

  • Allosteric Regulation: The activity of β-oxidation enzymes can be allosterically regulated by the ratios of NADH/NAD⁺ and acetyl-CoA/CoA. High ratios of these products can inhibit the pathway.[8]

Experimental Protocols

Measurement of Acyl-CoA Dehydrogenase Activity

The "gold standard" for measuring ACAD activity is the anaerobic ETF fluorescence reduction assay.[8][9] This assay monitors the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.

Principle: In the presence of an acyl-CoA substrate, the ACAD becomes reduced. The reducing equivalents are then transferred to ETF, causing a decrease in its intrinsic fluorescence. The rate of fluorescence decrease is proportional to the ACAD activity.

Materials:

  • Anaerobic cuvette or 96-well plate

  • Fluorometer with excitation at ~340-380 nm and emission at ~490-500 nm[8]

  • Recombinant or purified Electron Transfer Flavoprotein (ETF)

  • Acyl-CoA Dehydrogenase (e.g., purified VLCAD or cell/tissue lysate)

  • Palmitoyl-CoA (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase)[8]

  • Argon or nitrogen gas

Procedure:

  • Preparation of Anaerobic Environment: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.[8]

    • For cuvette-based assays, the reaction mixture is typically subjected to multiple cycles of vacuum and purging with an inert gas (e.g., argon).[8]

    • For plate-based assays, an oxygen scavenging system is added to the reaction mixture.[8]

  • Reaction Mixture Preparation: In an anaerobic environment, prepare the reaction mixture containing assay buffer, ETF, and the ACAD enzyme source.

  • Initiation of Reaction: The reaction is initiated by the addition of the palmitoyl-CoA substrate.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time. The initial rate of fluorescence change is used to calculate the enzyme activity.

Quantification of Palmitoyl-CoA and this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[2][10][11]

Principle: Acyl-CoAs are extracted from biological samples, separated by liquid chromatography, and then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase HPLC column

  • Solvent A: Aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)

  • Solvent B: Organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs or odd-chain acyl-CoAs)

  • Extraction solution (e.g., acetonitrile/methanol/water)

  • Biological sample (cells or tissue)

Procedure:

  • Sample Preparation and Extraction:

    • Harvest cells or tissue and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

    • Homogenize the sample in a cold extraction solution containing internal standards.

    • Centrifuge to pellet proteins and other cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Elute the acyl-CoAs using a gradient of Solvent A and Solvent B. The gradient is optimized to separate palmitoyl-CoA and this compound from other cellular components.

  • MS/MS Detection:

    • The mass spectrometer is operated in positive ion mode.

    • Specific precursor-to-product ion transitions (MRM transitions) are monitored for palmitoyl-CoA, this compound, and the internal standards.

    • The peak areas of the analytes are normalized to the peak areas of the internal standards for quantification.

Visualizations

fatty_acid_oxidation_pathway cluster_cofactors palmitoyl_coa Palmitoyl-CoA (C16) hexadecenoyl_coa trans-Δ²-Hexadecenoyl-CoA palmitoyl_coa->hexadecenoyl_coa  VLCAD fadh2_out FADH₂ hydroxyacyl_coa L-β-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketohexadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase nadh_out NADH + H⁺ myristoyl_coa Myristoyl-CoA (C14) ketoacyl_coa->myristoyl_coa Thiolase acetyl_coa Acetyl-CoA fad_in FAD h2o_in H₂O nad_in NAD⁺ coa_in CoA-SH

Caption: The first cycle of mitochondrial fatty acid β-oxidation.

experimental_workflow sample Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction sample->extraction activity_assay ACAD Activity Assay (ETF Fluorescence Reduction) sample->activity_assay analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Palmitoyl-CoA and This compound analysis->quantification data_interpretation Data Interpretation and Metabolic Modeling quantification->data_interpretation activity_assay->data_interpretation

Caption: General experimental workflow for studying the conversion.

Conclusion

The biosynthesis of this compound from palmitoyl-CoA is a cornerstone of fatty acid metabolism, and its dysregulation is implicated in numerous disease states. This guide has provided a technical overview of this critical reaction, from the underlying biochemistry to the practical experimental approaches used for its investigation. For researchers and drug development professionals, a thorough understanding of this pathway and the methodologies to study it are essential for the development of novel therapeutics targeting metabolic disorders. The provided protocols and data serve as a foundation for further research into the intricate regulation and dynamics of fatty acid oxidation.

References

A Comparative Analysis of 2-Hexadecenoyl-CoA in Yeast and Mammalian Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA is a pivotal intermediate in the metabolism of fatty acids, positioned at the crossroads of both anabolic and catabolic pathways. Its role and regulation, however, exhibit distinct characteristics between the budding yeast Saccharomyces cerevisiae and mammalian systems. This technical guide provides a comprehensive comparison of this compound metabolism in these two model organisms, offering insights for researchers in metabolic engineering and drug development. We present a comparative analysis of the enzymatic pathways, quantitative data on key enzymes, detailed experimental protocols for the study of this compound, and visual representations of the pertinent signaling pathways.

Introduction

Fatty acid metabolism is a fundamental biological process with significant implications for cellular energy homeostasis, membrane biosynthesis, and signaling. This compound, a 16-carbon monounsaturated acyl-CoA, is a key metabolite in these pathways. In the context of β-oxidation, it is an intermediate in the breakdown of palmitic acid. Conversely, in fatty acid synthesis and elongation, it serves as a precursor for the formation of longer-chain fatty acids. Understanding the comparative metabolism of this compound in a simple eukaryote like yeast versus more complex mammalian systems can illuminate conserved and divergent regulatory mechanisms, providing valuable knowledge for biotechnological applications and the development of therapeutics targeting metabolic diseases.

Comparative Metabolism of this compound

The metabolic fate of this compound is primarily determined by the cellular localization of fatty acid metabolism and the specific enzymes involved in its synthesis and degradation.

In Yeast (Saccharomyces cerevisiae):

  • β-Oxidation: Fatty acid β-oxidation in S. cerevisiae occurs exclusively within the peroxisome.[1] Palmitoyl-CoA is first oxidized to trans-2-Hexadecenoyl-CoA by acyl-CoA oxidase (Fox1p/Pox1p).[2][3] Subsequently, the multifunctional enzyme, Fox2p, hydrates this compound to 3-hydroxyhexadecanoyl-CoA.[2][3]

  • Fatty Acid Elongation: Yeast possesses a fatty acid elongation system in the endoplasmic reticulum. The yeast homolog of the mammalian trans-2-enoyl-CoA reductase is Tsc13p, which is involved in the reduction of trans-2-enoyl-CoA intermediates during the synthesis of very-long-chain fatty acids.[2][4][5][6]

In Mammals:

  • β-Oxidation: Mammalian β-oxidation occurs in both mitochondria and peroxisomes.[7] The mitochondrial pathway is the primary route for energy production from fatty acids. In mitochondria, the hydration of this compound is catalyzed by enoyl-CoA hydratase (ECHS1 for short-chain and other isoforms for longer chains).[8][9][10][11][12] Peroxisomal β-oxidation primarily handles very-long-chain fatty acids.

  • Fatty Acid Elongation: Similar to yeast, fatty acid elongation in mammals occurs in the endoplasmic reticulum. The reduction of trans-2-enoyl-CoA intermediates, including this compound, is catalyzed by trans-2-enoyl-CoA reductase (TECR).[13][14][15][16] Rat hepatic microsomes have been shown to contain two distinct trans-2-enoyl CoA reductases: a short-chain specific, NADPH-dependent enzyme, and a long-chain, NAD(P)H-dependent reductase that acts on substrates like trans-2-hexadecenoyl CoA.[17]

Quantitative Data

Direct comparative quantitative data for this compound metabolism is sparse in the literature. The following tables summarize available kinetic data for the key enzymes involved. It is important to note that substrate specificities can vary, and the data for crotonyl-CoA is often used as a proxy for enoyl-CoA hydratase activity.

Table 1: Kinetic Parameters of Enoyl-CoA Hydratase

OrganismEnzymeSubstrateKmVmax/kcatSource
Mammal (Human)ECHS1 (mitochondrial)Crotonyl-CoA~2x higher than WT for K/Q mutant~5-fold lower than WT for K/Q mutant[18]
Mammal (Bovine)Crotonase (mitochondrial)Crotonyl-CoANot specifiedNot specified[3]
Yeast (S. cerevisiae)Fox2p (peroxisomal)Not specifiedNot availableNot available

Table 2: Kinetic Parameters of Trans-2-Enoyl-CoA Reductase

OrganismEnzymeSubstrateKmVmax/kcatSource
Mammal (Rat)TECR (microsomal, long-chain)trans-2-Hexadecenoyl-CoANot specifiedNot specified
Yeast (S. cerevisiae)Tsc13p (ER)Not specifiedNot availableNot available[4][6]

Note: Specific kinetic constants for mammalian and yeast trans-2-enoyl-CoA reductases with this compound as a substrate are not well-documented in publicly available literature.

Table 3: Intracellular Concentration of this compound

OrganismCell Type/TissueConditionConcentrationSource
MammalVariousNot specifiedNot available
Yeast (S. cerevisiae)Not specifiedOleate inductionNot available[3]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for quantifying long-chain acyl-CoAs.[19][20][21][22][23]

Objective: To determine the intracellular concentration of this compound.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Acetonitrile, methanol, water (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Solid-phase extraction (SPE) cartridges (if using TCA)

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Collection and Quenching:

    • For cultured cells, rapidly aspirate the medium and add ice-cold 10% TCA or 5% SSA to quench metabolic activity and precipitate proteins.

    • For tissues, freeze-clamp the tissue in liquid nitrogen and grind to a fine powder under liquid nitrogen.

  • Extraction:

    • Add a known amount of internal standard to the quenched sample.

    • Homogenize or sonicate the sample on ice.

    • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.

  • Purification (if using TCA):

    • Apply the supernatant to a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a weak base).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., 5% SSA in water).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 column with a gradient of ammonium hydroxide in water and acetonitrile.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The transition would be from the precursor ion [M+H]⁺ of this compound to a specific product ion.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is based on the principle of monitoring the decrease in absorbance of the trans-2-enoyl-CoA double bond.[11][12]

Objective: To measure the activity of enoyl-CoA hydratase.

Materials:

  • Purified enzyme or cell lysate

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • This compound (or a suitable substrate like crotonyl-CoA)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer in a quartz cuvette.

  • Add the enzyme preparation to the cuvette.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at a wavelength corresponding to the peak absorbance of the trans-2-enoyl-CoA double bond (typically around 263 nm for crotonyl-CoA).

  • Calculate the rate of the reaction from the linear portion of the absorbance change over time, using the molar extinction coefficient of the substrate.

Assay for Trans-2-Enoyl-CoA Reductase Activity

This protocol measures the activity of trans-2-enoyl-CoA reductase by monitoring the consumption of NADPH.[24][25][26]

Objective: To determine the activity of trans-2-enoyl-CoA reductase.

Materials:

  • Purified enzyme or microsomal/ER fraction

  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer and NADPH.

  • Add the enzyme preparation to the mixture.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the rate of NADPH consumption from the linear phase of the reaction, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Signaling Pathways

The metabolism of this compound is tightly regulated at the transcriptional level. Below are diagrams of the key signaling pathways in yeast and mammals.

Yeast: Oleate-Induced Gene Expression

In S. cerevisiae, the presence of oleic acid induces the expression of genes involved in peroxisomal β-oxidation through the transcription factors Pip2p and Oaf1p.[7][27][28][29][30]

Yeast_Oleate_Signaling Oleate Oleic Acid Pip2p_gene PIP2 gene Oleate->Pip2p_gene induces Oaf1p Oaf1p (constitutive) Heterodimer Pip2p-Oaf1p Heterodimer Oaf1p->Heterodimer Pip2p_protein Pip2p Pip2p_gene->Pip2p_protein expresses Pip2p_protein->Heterodimer ORE Oleate Response Element (ORE) Heterodimer->ORE binds Peroxisomal_genes Peroxisomal Genes (e.g., FOX1, FOX2, FOX3) ORE->Peroxisomal_genes activates Beta_oxidation β-Oxidation Peroxisomal_genes->Beta_oxidation encodes enzymes for

Caption: Oleate-induced gene expression in S. cerevisiae.

Mammals: PPARα-Mediated Fatty Acid Oxidation

In mammals, fatty acids or their derivatives act as ligands for the nuclear receptor PPARα, which heterodimerizes with RXR to regulate the expression of genes involved in fatty acid oxidation.[31][32][33][34][35]

Mammalian_PPARa_Signaling Fatty_Acids Fatty Acids (e.g., this compound) PPARa PPARα Fatty_Acids->PPARa activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE binds Target_genes Target Genes (e.g., CPT1, ACOX1, ECHS1) PPRE->Target_genes activates transcription Fatty_Acid_Oxidation Fatty Acid Oxidation Target_genes->Fatty_Acid_Oxidation encodes enzymes for Mammalian_SREBP1c_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds PI3K PI3K Insulin_Receptor->PI3K activates AKT Akt/PKB PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates SREBP1c_precursor SREBP-1c (ER-bound precursor) mTORC1->SREBP1c_precursor promotes processing SREBP1c_active nSREBP-1c (active nuclear form) SREBP1c_precursor->SREBP1c_active cleavage SRE Sterol Regulatory Element (SRE) SREBP1c_active->SRE binds Lipogenic_genes Lipogenic Genes (e.g., ACC, FAS, TECR) SRE->Lipogenic_genes activates transcription Lipogenesis Lipogenesis Lipogenic_genes->Lipogenesis encodes enzymes for

References

Unraveling the Elusive Concentration of 2-Hexadecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Challenge of Quantifying 2-Hexadecenoyl-CoA

Direct measurement of the physiological concentration of specific, long-chain unsaturated acyl-CoAs like this compound is inherently difficult. Acyl-CoAs are typically present in low abundance and are transient intermediates within dynamic metabolic pathways.[1] Their concentrations can fluctuate significantly based on the metabolic state of the cell, tissue type, and organism. The inherent instability of the thioester bond further complicates accurate quantification.[2]

Current analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are highly sensitive and specific for the analysis of acyl-CoAs.[2][3][4] However, most published studies focus on broader acyl-CoA profiles or the more abundant saturated and short-chain species.[2] Consequently, specific concentration data for less abundant, unsaturated long-chain acyl-CoAs such as this compound have not been widely reported.

Physiological Concentrations of Related Long-Chain Acyl-CoAs

To provide a contextual reference for the expected physiological concentration of this compound, the following table summarizes reported concentrations of other long-chain acyl-CoAs in various mammalian tissues. These values, obtained through various LC-MS/MS-based methodologies, illustrate the typical low nanomolar to low micromolar range for these metabolites. It is important to note that these values can vary depending on the specific experimental conditions and analytical methods used.

Acyl-CoA SpeciesTissue/Cell TypeConcentration (nmol/g wet weight or pmol/mg protein)Reference
Palmitoyl-CoA (C16:0)Rat Liver83 ± 11 nmol/g[5]
Oleoyl-CoA (C18:1)Rat LiverNot specified, but detectable[6]
Stearoyl-CoA (C18:0)Rat LiverNot specified, but detectable[6]
Total Long-Chain Acyl-CoAHamster Heart61 ± 9 nmol/g[5]
Various Acyl-CoAsMouse LiverSee original publication for profile[1]
Various Acyl-CoAsProstate & Hepatic CellsSee original publication for profile[2]

Metabolic Significance of this compound

This compound is a key intermediate in two major metabolic pathways: the β-oxidation of fatty acids and the degradation of sphingolipids.

Role in Fatty Acid β-Oxidation

In the mitochondrial matrix, the breakdown of fatty acids for energy production occurs via the β-oxidation spiral. This compound is generated from Palmitoyl-CoA (C16:0-CoA) through the action of acyl-CoA dehydrogenase. It is then hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA, which proceeds through the subsequent steps of the spiral.[7]

fatty_acid_oxidation palmitoyl_coa Palmitoyl-CoA (C16:0) hexadecenoyl_coa This compound palmitoyl_coa->hexadecenoyl_coa hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa ketoacyl_coa 3-Ketohexadecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa myristoyl_coa Myristoyl-CoA (C14:0) ketoacyl_coa->myristoyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Fatty Acid β-Oxidation Pathway
Role in Sphingolipid Degradation

This compound is also an intermediate in the metabolic pathway that degrades sphingosine-1-phosphate (S1P), a potent signaling lipid. S1P is cleaved to produce trans-2-hexadecenal, which is then oxidized to trans-2-hexadecenoic acid. Following the addition of Coenzyme A, trans-2-hexadecenoyl-CoA is formed. This is subsequently reduced to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TER).[8] This pathway connects sphingolipid metabolism with fatty acid metabolism.[8]

sphingolipid_degradation s1p Sphingosine-1-Phosphate (S1P) hexadecenal trans-2-Hexadecenal s1p->hexadecenal hexadecenoic_acid trans-2-Hexadecenoic Acid hexadecenal->hexadecenoic_acid hexadecenoyl_coa trans-2-Hexadecenoyl-CoA hexadecenoic_acid->hexadecenoyl_coa palmitoyl_coa Palmitoyl-CoA hexadecenoyl_coa->palmitoyl_coa

Sphingolipid Degradation Pathway

Experimental Protocols for Acyl-CoA Quantification

The quantification of acyl-CoAs from biological samples is a multi-step process that requires careful sample handling and sophisticated analytical instrumentation. The general workflow involves extraction, purification, and analysis by LC-MS/MS.

General Experimental Workflow

experimental_workflow cluster_extraction 1. Extraction cluster_purification 2. Purification cluster_analysis 3. Analysis cluster_quantification 4. Quantification tissue_homogenization Tissue Homogenization (e.g., in isopropanol (B130326)/water) phase_separation Phase Separation (e.g., chloroform (B151607)/methanol/water) tissue_homogenization->phase_separation cell_lysis Cell Lysis (e.g., with acetonitrile/methanol/water) cell_lysis->phase_separation spe Solid Phase Extraction (SPE) (e.g., C18 or anion exchange) phase_separation->spe lc_separation Liquid Chromatography (LC) (Reversed-phase or HILIC) spe->lc_separation ms_detection Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) lc_separation->ms_detection data_analysis Data Analysis (Internal standards, calibration curves) ms_detection->data_analysis

General Workflow for Acyl-CoA Analysis
Detailed Methodologies

4.2.1. Sample Extraction

The goal of the extraction is to efficiently lyse the cells or tissue and solubilize the acyl-CoAs while minimizing degradation.

  • For Tissues: A common method involves homogenization in a mixture of isopropanol and water, followed by the addition of chloroform to create a biphasic system. The aqueous upper phase, containing the acyl-CoAs, is collected.[5]

  • For Cultured Cells: Cells are typically scraped and lysed in a cold solvent mixture, such as acetonitrile/methanol/water.[2]

4.2.2. Purification

Crude extracts require purification to remove interfering substances like salts and phospholipids.

  • Solid Phase Extraction (SPE): This is a widely used technique. Reversed-phase (e.g., C18) or anion exchange cartridges can be employed to bind and then elute the acyl-CoAs.[9]

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This is the gold standard for acyl-CoA quantification due to its high sensitivity and specificity.

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used to separate acyl-CoAs based on the length and saturation of their fatty acyl chains. Hydrophilic interaction liquid chromatography (HILIC) can also be used, sometimes in series with RPLC, for comprehensive profiling.[3]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is typically performed in positive ion mode. A common approach is Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of the acyl-CoA) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity. A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety, is often used to identify acyl-CoAs.[9]

4.2.4. Quantification

Absolute quantification is achieved by using internal standards and creating calibration curves.

  • Internal Standards: Stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled) are the ideal internal standards as they have nearly identical chemical and physical properties to the endogenous analytes.[10] If specific labeled standards are unavailable, odd-chain acyl-CoAs that are not naturally abundant can be used.

  • Calibration Curves: A series of known concentrations of acyl-CoA standards are analyzed to generate a calibration curve, from which the concentration of the analyte in the biological sample can be determined.[2]

Conclusion and Future Directions

While the precise physiological concentration of this compound remains to be definitively established, its roles as a key intermediate in fatty acid and sphingolipid metabolism underscore its biological importance. The lack of specific concentration data highlights the analytical challenges associated with measuring low-abundance, transient metabolites. The methodologies and contextual data presented in this guide provide a robust framework for researchers to pursue the quantification of this compound and other challenging acyl-CoA species. Future studies employing advanced, highly sensitive LC-MS/MS methods with appropriate internal standards will be crucial to elucidating the precise cellular concentrations of these important metabolic intermediates and understanding their roles in health and disease.

References

The Emerging Role of 2-Hexadecenoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecenoyl-CoA is a pivotal intermediate in lipid metabolism, primarily recognized for its role in fatty acid beta-oxidation and elongation. While its metabolic functions are well-established, emerging evidence suggests that, like other long-chain acyl-CoAs, this compound may possess a significant, yet underexplored, role in cell signaling. This technical guide synthesizes the current understanding of this compound's metabolic context and explores its potential as a signaling molecule through mechanisms such as protein acylation and the regulation of gene expression. We provide detailed experimental protocols and conceptual frameworks to facilitate further investigation into this intriguing molecule, aiming to bridge the gap between its metabolic identity and its potential regulatory functions.

Core Metabolic Pathways of this compound

This compound is a central molecule in the catabolism and anabolism of fatty acids. Its primary roles are situated within two key metabolic pathways: mitochondrial and peroxisomal beta-oxidation of palmitoyl-CoA, and the degradation of sphingosine-1-phosphate (S1P).

1.1. Fatty Acid Beta-Oxidation

In the first cycle of beta-oxidation of the 16-carbon saturated fatty acid, palmitate (as palmitoyl-CoA), this compound is generated by the action of acyl-CoA dehydrogenase. It is then hydrated by enoyl-CoA hydratase to form 3-hydroxyhexadecanoyl-CoA, which is further metabolized to shorten the fatty acid chain.

1.2. Sphingosine-1-Phosphate (S1P) Degradation

This compound is also an intermediate in the catabolic pathway of the signaling lipid S1P.[1] S1P is cleaved by S1P lyase to produce phosphoethanolamine and trans-2-hexadecenal.[1] The aldehyde is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to trans-2-Hexadecenoyl-CoA. This molecule is then reduced by trans-2-enoyl-CoA reductase to palmitoyl-CoA, which can enter the fatty acid metabolic pool.[1]

metabolic_pathways cluster_beta_oxidation Fatty Acid Beta-Oxidation cluster_s1p_degradation S1P Degradation Palmitoyl-CoA Palmitoyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Palmitoyl-CoA->Acyl-CoA Dehydrogenase This compound This compound Acyl-CoA Dehydrogenase->this compound Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase->3-Hydroxyhexadecanoyl-CoA S1P S1P S1P Lyase S1P Lyase S1P->S1P Lyase trans-2-Hexadecenal trans-2-Hexadecenal S1P Lyase->trans-2-Hexadecenal Aldehyde Dehydrogenase Aldehyde Dehydrogenase trans-2-Hexadecenal->Aldehyde Dehydrogenase trans-2-Hexadecenoic Acid trans-2-Hexadecenoic Acid Aldehyde Dehydrogenase->trans-2-Hexadecenoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase trans-2-Hexadecenoic Acid->Acyl-CoA Synthetase 2-Hexadecenoyl-CoA_s1p This compound Acyl-CoA Synthetase->2-Hexadecenoyl-CoA_s1p trans-2-enoyl-CoA Reductase trans-2-enoyl-CoA Reductase 2-Hexadecenoyl-CoA_s1p->trans-2-enoyl-CoA Reductase Palmitoyl-CoA_s1p Palmitoyl-CoA trans-2-enoyl-CoA Reductase->Palmitoyl-CoA_s1p

Core metabolic pathways involving this compound.

Potential Signaling Mechanisms of this compound

The signaling potential of this compound is inferred from the established roles of other long-chain acyl-CoAs in cellular regulation.[2][3] These mechanisms position acyl-CoAs as sensors of the cell's metabolic state, directly influencing protein function and gene expression.

2.1. Protein Acylation: A Post-Translational Modification

Protein acylation is the covalent attachment of a fatty acyl group to a protein. This post-translational modification can alter a protein's stability, subcellular localization, and interaction with other molecules. While often enzyme-mediated, some acyl-CoAs can non-enzymatically acylate proteins, particularly those with reactive lysine (B10760008) residues.[4][5][6][7] The concentration of this compound could thus directly influence the acylation status and function of a subset of cellular proteins.

protein_acylation_workflow Cellular Stress/Stimulus Cellular Stress/Stimulus Metabolic Shift Metabolic Shift Cellular Stress/Stimulus->Metabolic Shift Increased [this compound] Increased [this compound] Metabolic Shift->Increased [this compound] Enzymatic Acylation Enzymatic Acylation Increased [this compound]->Enzymatic Acylation Non-enzymatic Acylation Non-enzymatic Acylation Increased [this compound]->Non-enzymatic Acylation Target Protein (e.g., Lysine residue) Target Protein (e.g., Lysine residue) Target Protein (e.g., Lysine residue)->Enzymatic Acylation Target Protein (e.g., Lysine residue)->Non-enzymatic Acylation Acylated Protein Acylated Protein Altered Protein Function Altered Protein Function Acylated Protein->Altered Protein Function Cellular Response Cellular Response Altered Protein Function->Cellular Response Enzymatic Acylation->Acylated Protein Non-enzymatic Acylation->Acylated Protein

Workflow for investigating protein acylation by this compound.

2.2. Regulation of Gene Expression

Long-chain acyl-CoAs can act as ligands for nuclear receptors, a class of transcription factors that regulate gene expression in response to small lipophilic molecules.[8] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of co-activators or co-repressors and subsequent modulation of target gene transcription. It is plausible that this compound could bind to and modulate the activity of nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors) or HNF4α (Hepatocyte Nuclear Factor 4 alpha), thereby influencing genes involved in lipid metabolism, inflammation, and other cellular processes.

gene_expression_regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nuclear Receptor (e.g., PPARα) Nuclear Receptor (e.g., PPARα) This compound->Nuclear Receptor (e.g., PPARα) binds & activates HRE Hormone Response Element Nuclear Receptor (e.g., PPARα)->HRE binds Co-activator Co-activator Co-activator->HRE recruited to Target Gene Target Gene HRE->Target Gene activates mRNA mRNA Target Gene->mRNA transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Functional Protein Functional Protein Protein Synthesis->Functional Protein

Hypothetical signaling pathway for gene expression regulation.

Quantitative Data

A significant challenge in elucidating the signaling role of this compound is the lack of quantitative data regarding its cellular concentrations and its direct effects on signaling components. The table below summarizes the current status of quantitative knowledge.

ParameterValueCell/Tissue TypeMethodReference
Cellular Concentration Not Reported--[9][10]
Binding Affinity (Kd) to Nuclear Receptors Not Determined---
Enzyme Kinetics (as a substrate)
Enoyl-CoA HydrataseNot Specifically Reported--[11]
trans-2-enoyl-CoA ReductaseNot Specifically Reported--[1]
Effect on Target Gene Expression Not Determined---

Note: The absence of data highlights critical areas for future research.

Experimental Protocols

To facilitate the investigation of this compound's signaling roles, we provide the following detailed experimental protocols, adapted from established methods for other lipids and acyl-CoAs.

4.1. Protocol for Quantification of this compound by LC-MS/MS

This protocol allows for the sensitive and specific quantification of this compound in cell or tissue lysates.

Materials:

  • Cells or tissue of interest

  • Acetonitrile (B52724)/Isopropanol (3:1, v/v)

  • 0.1 M KH2PO4 (pH 6.7)

  • Internal standard (e.g., D31-16:0-CoA)

  • UHPLC-ESI-MS/MS system

Procedure:

  • Sample Collection: Harvest cells by scraping and centrifugation at 1,000 x g for 5 min at 4°C.

  • Homogenization: Homogenize the cell pellet in 0.9 mL of acetonitrile/isopropanol (3:1).

  • Protein Quantification: Determine the protein concentration of the homogenate using a BCA assay.

  • Internal Standard Spiking: Spike the homogenate (0.5-1 mg protein) with a known amount of internal standard (e.g., 100 pmol of D31-16:0-CoA).

  • Extraction: Add 300 µL of 0.1 M KH2PO4 (pH 6.7) and vortex thoroughly.

  • Centrifugation: Centrifuge at 16,000 x g for 10 min at 4°C to pellet debris.

  • Analysis: Analyze the supernatant using a UHPLC-ESI-MS/MS system with a suitable C18 column. Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Quantification: Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard. Calculate the concentration based on the peak area ratio relative to a standard curve.

4.2. Protocol for In Vitro Protein Acylation Assay

This assay determines if a protein of interest can be acylated by this compound.

Materials:

  • Purified recombinant protein of interest

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • SDS-PAGE reagents

  • Western blotting apparatus and antibodies against the protein of interest or an acylation-specific antibody if available.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified protein (1-5 µg), this compound (10-100 µM), and reaction buffer to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding 2x Laemmli sample buffer.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against the protein of interest. A shift in molecular weight may indicate acylation. Alternatively, use an antibody that specifically recognizes the acylated form of the protein, if available. Mass spectrometry can be used for definitive identification of the acylation site.

4.3. Protocol for Nuclear Receptor Activation Luciferase Reporter Assay

This cell-based assay screens for the ability of this compound to activate a specific nuclear receptor.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for the nuclear receptor of interest (e.g., PPARα)

  • Luciferase reporter plasmid containing the hormone response element for the nuclear receptor.

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a known agonist (positive control).

  • Incubation: Incubate the cells for another 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates activation of the nuclear receptor.

Conclusion and Future Directions

While this compound is a well-known metabolic intermediate, its potential role as a direct signaling molecule is a nascent field of study. The conceptual frameworks and experimental protocols provided in this guide offer a roadmap for researchers to explore this exciting frontier. Future investigations should focus on:

  • Accurate Quantification: Determining the cellular and subcellular concentrations of this compound under various physiological conditions.

  • Target Identification: Identifying the specific proteins and nuclear receptors that are modified or activated by this compound.

  • Functional Consequences: Elucidating the downstream cellular effects of this compound-mediated signaling events.

Unraveling the signaling functions of this compound will not only enhance our understanding of the intricate links between metabolism and cell regulation but may also open new avenues for therapeutic intervention in metabolic and inflammatory diseases.

References

Methodological & Application

Application Note and Protocol for the Quantification of 2-Hexadecenoyl-CoA by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hexadecenoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting these pathways. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used method for the analysis of acyl-CoAs. This application note provides a detailed protocol for the quantification of this compound in biological samples.

Principle

The method is based on reversed-phase HPLC, which separates acyl-CoAs based on the hydrophobicity of their fatty acyl chains. The coenzyme A moiety contains an adenine (B156593) group that exhibits strong UV absorbance at approximately 260 nm, allowing for sensitive detection and quantification.[1] A C18 column is typically used for the separation of these long-chain acyl-CoAs.[1][2] Gradient elution with a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is employed to achieve optimal separation of various acyl-CoA species.[1][2]

Experimental Protocols

Sample Preparation and Extraction

Accurate quantification of acyl-CoAs requires efficient extraction from the biological matrix while minimizing degradation.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solution: 100 mM KH2PO4 buffer (pH 4.9)[1][2]

  • 2-propanol[1]

  • Acetonitrile (ACN)[1][2]

  • Saturated (NH4)2SO4[1]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.[1]

  • Centrifuge capable of 4°C and >1,500 x g

  • Homogenizer

Procedure for Tissue Samples:

  • Rapidly freeze the tissue sample in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen, powdered tissue in 2 mL of cold 100 mM KH2PO4 buffer containing a known amount of the internal standard (e.g., 16 nmol of heptadecanoyl-CoA).[1]

  • Add 2.0 mL of 2-propanol and homogenize again.[1]

  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[1]

  • Vortex the mixture vigorously for 5 minutes.[1]

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.[1]

  • Carefully collect the upper aqueous phase containing the acyl-CoAs.[1]

  • Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9).[1]

  • The sample is now ready for HPLC analysis. A solid-phase extraction (SPE) step can be incorporated for further purification and concentration if necessary.

Procedure for Cultured Cells:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • For adherent cells, scrape them in a small volume of ice-cold extraction solution containing the internal standard. For suspension cells, pellet them and resuspend in the extraction solution.

  • Proceed with the solvent addition, vortexing, and centrifugation steps as described for tissue samples.

Standard Preparation
  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as methanol:water (1:1).

  • Prepare a series of calibration standards by serially diluting the stock solution in the mobile phase A or the sample resuspension buffer. A typical concentration range would be from 0.1 to 50 µM.

  • Prepare a stock solution of the internal standard (e.g., Heptadecanoyl-CoA) and spike it into all calibration standards and samples at a constant concentration.

HPLC System and Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Setting
HPLC System A binary pump system with a UV detector and an autosampler.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A 75 mM KH2PO4, pH 4.9.[2]
Mobile Phase B Acetonitrile (ACN).[2]
Flow Rate 0.5 mL/min, can be increased to 1.0 mL/min for faster elution of highly retained compounds.[1]
Column Temperature 35°C.[1]
Injection Volume 20 - 100 µL.
Detection Wavelength 260 nm.[1]
Gradient Elution Program See Table 2 below.
Table 2: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.056440.5
80.050500.5
91.030701.0
106.030701.0
120.020801.0
121.056440.5
130.056440.5

This gradient is adapted from a method for long-chain acyl-CoAs and may require optimization for specific applications and HPLC systems.[1]

Data Presentation and Quantification

Quantification is achieved by integrating the peak area of this compound and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Table 3: Representative Quantitative Data
AnalyteRetention Time (min)Linearity (R²)LOD (pmol)LOQ (pmol)
This compound~90-100>0.99~1~3
Heptadecanoyl-CoA (IS)~100-110N/AN/AN/A

Note: The retention times are estimates and will vary depending on the specific HPLC system, column, and exact gradient conditions. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typical values for HPLC-UV analysis of acyl-CoAs and should be experimentally determined for the specific instrument and method.[3]

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Solvent Extraction (2-Propanol/ACN) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Supernatant Collection Centrifugation->Collection Injection HPLC Injection Collection->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound quantification.

Signaling Pathway Context (Hypothetical)

This diagram illustrates a simplified hypothetical pathway where this compound might be involved, for contextual understanding.

Metabolic_Pathway Palmitoyl-CoA Palmitoyl-CoA VLCAD VLCAD Palmitoyl-CoA->VLCAD This compound This compound 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA This compound->3-Hydroxyhexadecanoyl-CoA Beta-Oxidation Beta-Oxidation 3-Hydroxyhexadecanoyl-CoA->Beta-Oxidation VLCAD->this compound

Caption: Simplified fatty acid beta-oxidation pathway.

References

Application Note: Quantitative Analysis of 2-Hexadecenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and specific quantification of 2-Hexadecenoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a long-chain acyl-coenzyme A (CoA) intermediate involved in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways and the pathophysiology of various diseases, including metabolic and neurodegenerative disorders. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for analyzing these complex molecules. This application note outlines a robust protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

A successful LC-MS/MS analysis of this compound relies on efficient sample extraction and optimized instrument parameters.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances like proteins.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

  • Extraction Solvent: Acetonitrile:2-propanol:methanol (3:1:1)

  • 100 mM Potassium Phosphate (B84403) Monobasic (KH2PO4), pH 4.9

  • Homogenizer

  • Sonicator

  • Centrifuge

Protocol:

  • For tissue samples, weigh approximately 40 mg of frozen tissue.

  • Add 0.5 mL of 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of the extraction solvent containing the internal standard.[1]

  • Homogenize the sample twice on ice.[1]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[1]

  • Centrifuge the sample at 16,000 x g to pellet proteins and cellular debris.[1]

  • Collect the supernatant for LC-MS/MS analysis.[1]

Alternatively, for a simplified protein precipitation that avoids solid-phase extraction (SPE), 5-sulfosalicylic acid (SSA) can be used.[2][3]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

Column:

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.[1][4]

Gradient Elution: A typical gradient starts with a low percentage of organic phase (Mobile Phase B), ramping up to elute the analyte, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and system.

Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010

Flow Rate: 0.3 mL/min Column Temperature: 40 °C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

Ionization Mode:

  • Positive Electrospray Ionization (ESI+).[1][4]

Key Parameters:

  • Spray Voltage: 3.5 kV

  • Sheath Gas: 45 a.u.

  • Sweep Gas: 2 a.u.

  • Capillary Temperature: 275 °C[1]

  • Collision Gas: Argon at 1.2 mTorr

  • Collision Energy: ~30 eV (should be optimized for the specific instrument)[1]

Selected Reaction Monitoring (SRM): Quantification is achieved using SRM, which involves monitoring a specific precursor-to-product ion transition. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety (507 Da).[4][5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (C16:1-CoA)1004.6497.2
Heptadecanoyl-CoA (C17-CoA - IS)1020.6513.3

Note: These values are based on published data for similar long-chain acyl-CoAs and should be confirmed by direct infusion of a standard.[1]

Data Presentation

The performance of an LC-MS/MS method is evaluated through validation experiments. The following table summarizes typical quantitative performance characteristics for the analysis of long-chain acyl-CoAs, which would be expected for a validated this compound method.

ParameterTypical Performance
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) 1.56 ng
Intra-run Precision (%RSD) 1.2 - 4.4%[4]
Inter-run Precision (%RSD) 2.6 - 12.2%[4]
Accuracy (% Recovery) 94.8 - 110.8%[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Extraction Addition of Extraction Solvent & Internal Standard Sample->Extraction Homogenization Homogenization & Sonication Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Extraction->Homogenization Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (SRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Results Quantification->Results

Caption: Workflow for this compound Analysis.

Acyl-CoA Fragmentation Pathway

The fragmentation of acyl-CoAs in the mass spectrometer is a key aspect of their identification and quantification. The diagram below shows the characteristic fragmentation pattern.

G cluster_fragments MS/MS Fragmentation parent [this compound + H]+ product [Acyl Group Fragment + H]+ parent->product Collision-Induced Dissociation neutral_loss Neutral Loss of Coenzyme A Moiety (507 Da)

Caption: Fragmentation of this compound in MS/MS.

References

Application Note: Enzymatic Assays for 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hexadecenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of palmitic acid, the most common saturated fatty acid in animals. The enzymes that produce and consume this metabolite are central to fatty acid metabolism and are implicated in various metabolic diseases and are potential targets for drug development. This document provides detailed protocols for two types of enzymatic assays: one measuring the production of this compound by Long-Chain Acyl-CoA Dehydrogenase (ACADL) and another measuring its consumption by Enoyl-CoA Hydratase (ECH).

Metabolic Pathway Context

This compound is formed in the first step of beta-oxidation of Palmitoyl-CoA and is hydrated in the second step. Understanding this context is crucial for designing and interpreting enzymatic assays.

Beta_Oxidation_Pathway cluster_0 Mitochondrial Matrix cluster_products1 Cofactors palmitoyl_coa Palmitoyl-CoA (C16:0-CoA) hexadecenoyl_coa trans-Δ²-Hexadecenoyl-CoA (C16:1-CoA) palmitoyl_coa->hexadecenoyl_coa ACADL fadh2 FADH₂ palmitoyl_coa->fadh2 hydroxyacyl_coa L-3-Hydroxyhexadecanoyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase next_step Further β-oxidation steps... hydroxyacyl_coa->next_step 3-Hydroxyacyl-CoA Dehydrogenase fad FAD fad->palmitoyl_coa h2o H₂O h2o->hexadecenoyl_coa

Figure 1. First steps of mitochondrial beta-oxidation of Palmitoyl-CoA.

Protocol 1: Measurement of this compound Production

This protocol measures the activity of Long-Chain Acyl-CoA Dehydrogenase (ACADL), which catalyzes the conversion of Palmitoyl-CoA to this compound. We present two methods: a direct quantification method using HPLC and a continuous spectrophotometric assay.

Method A: Direct Quantification by HPLC

This method directly measures the product, this compound, providing a highly specific and accurate assessment of enzyme activity.[1][2]

Principle The enzymatic reaction is initiated with Palmitoyl-CoA as the substrate. After a defined incubation period, the reaction is stopped, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC). The amount of this compound produced is quantified by comparing its peak area to a standard curve.

Experimental Protocol

  • Reagent Preparation :

    • Assay Buffer : 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

    • Substrate Stock : 2 mM Palmitoyl-CoA in deionized water.

    • Electron Acceptor : 10 mM Ferricenium hexafluorophosphate (B91526) in deionized water.[3]

    • Stopping Solution : 2 M HCl.

    • Enzyme Sample : Purified ACADL or cellular lysate (e.g., from fibroblasts or tissue homogenates) in a suitable buffer.

  • Procedure :

    • Prepare a reaction mixture in a microcentrifuge tube:

      • 80 µL Assay Buffer

      • 10 µL of 10 mM Ferricenium hexafluorophosphate

      • X µL Enzyme Sample (e.g., 10 µg of total protein)

      • Add deionized water to a final pre-substrate volume of 90 µL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 2 mM Palmitoyl-CoA.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 10 µL of 2 M HCl.

    • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Gradient of acetonitrile (B52724) in a buffer such as 50 mM potassium phosphate.

    • Detection : UV detector at 260 nm.

    • Quantification : Generate a standard curve using known concentrations of this compound. Calculate the amount of product formed in the enzymatic reaction.

Method B: Continuous Spectrophotometric Assay

This method uses an artificial electron acceptor, ferricenium ion, which gets reduced during the oxidation of the acyl-CoA, leading to a measurable change in absorbance.[3][4] It is suitable for high-throughput screening.

Spectro_Workflow prep Prepare Reagents (Buffer, Substrate, Acceptor) mix Mix Assay Components in Cuvette (Buffer, Enzyme, Ferricenium) prep->mix initiate Initiate Reaction (Add Palmitoyl-CoA) mix->initiate monitor Monitor Absorbance Change (e.g., at 300 nm) initiate->monitor calculate Calculate Enzyme Activity monitor->calculate

Figure 2. Workflow for the continuous spectrophotometric ACADL assay.

Experimental Protocol

  • Reagent Preparation :

    • Assay Buffer : 100 mM HEPES, pH 7.6.

    • Substrate Stock : 2 mM Palmitoyl-CoA in deionized water.

    • Electron Acceptor : 5 mM Ferricenium hexafluorophosphate in deionized water.

  • Procedure :

    • Set up a spectrophotometer to read at 300 nm and maintain the temperature at 37°C.

    • In a quartz cuvette, add:

      • 850 µL Assay Buffer

      • 50 µL Enzyme Sample

      • 50 µL of 5 mM Ferricenium hexafluorophosphate

    • Mix gently and establish a baseline reading for 2-3 minutes.

    • Initiate the reaction by adding 50 µL of 2 mM Palmitoyl-CoA.

    • Immediately start monitoring the decrease in absorbance at 300 nm for 5-10 minutes. The rate should be linear.

  • Data Analysis :

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Use the molar extinction coefficient for the reduction of ferricenium ion to calculate the rate of substrate conversion.

    • Specific Activity (U/mg) = (ΔA/min * Total Assay Volume) / (Extinction Coefficient * mg of protein * Sample Volume). 1 Unit (U) is defined as 1 µmol of substrate converted per minute.

Protocol 2: Measurement of this compound Consumption

This protocol measures the activity of Enoyl-CoA Hydratase (ECH), which catalyzes the hydration of the double bond in this compound to form L-3-Hydroxyhexadecanoyl-CoA.[5][6][7]

Principle The assay monitors the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the trans-Δ²-enoyl-CoA double bond as it is hydrated by the enzyme.[8]

ECH_Workflow prep Prepare Reagents (Buffer, Substrate) mix Mix Assay Components in Cuvette (Buffer, Enzyme) prep->mix initiate Initiate Reaction (Add this compound) mix->initiate monitor Monitor Absorbance Decrease (at 263 nm) initiate->monitor calculate Calculate Enzyme Activity monitor->calculate

Figure 3. Workflow for the continuous spectrophotometric ECH assay.

Experimental Protocol

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD.

    • Substrate Stock : 1 mM this compound in Assay Buffer.

    • Enzyme Sample : Purified ECH or cellular lysate.

  • Procedure :

    • Set up a UV spectrophotometer to read at 263 nm and maintain the temperature at 25°C.

    • In a quartz cuvette, add:

      • 900 µL Assay Buffer

      • 50 µL Enzyme Sample

    • Mix gently and establish a stable baseline reading.

    • Initiate the reaction by adding 50 µL of 1 mM this compound.

    • Immediately start monitoring the decrease in absorbance at 263 nm for 5 minutes.

  • Data Analysis :

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the slope.

    • Use the molar extinction coefficient of the enoyl-CoA double bond (ε ≈ 6,700 M⁻¹cm⁻¹) to calculate the enzyme activity.

    • Specific Activity (U/mg) = (ΔA/min * Total Assay Volume) / (Extinction Coefficient * mg of protein * Sample Volume).

Data Presentation and Interpretation

Quantitative data from these assays should be recorded systematically. Enzyme kinetics, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the initial reaction rate at various substrate concentrations.

Table 1: Representative Quantitative Data

ParameterACADL (with Palmitoyl-CoA)Enoyl-CoA Hydratase (with this compound)Reference
Assay Principle Ferricenium ReductionDecrease in A₂₆₃[3][8]
Wavelength 300 nm263 nm[3][8]
Typical Km 2 - 10 µM5 - 20 µMIllustrative
Typical Vmax Varies with enzyme purityVaries with enzyme purityIllustrative
Specific Activity 0.5 - 5.0 U/mg (purified)50 - 300 U/mg (purified)Illustrative

Note: Km and Vmax values are highly dependent on the specific enzyme source, purity, and assay conditions. The values presented are for illustrative purposes to indicate expected ranges.

Table 2: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Activity Inactive enzyme; Incorrect buffer pH; Substrate degradation; Presence of inhibitors.Use fresh enzyme/lysate; Verify buffer pH; Prepare fresh substrate daily; Run a control without a known inhibitor.
High Background Rate Contaminating enzymes in lysate; Non-enzymatic substrate degradation; Reagent instability.Use a control reaction without enzyme; Check substrate stability in buffer; Ensure fresh reagents.
Non-linear Reaction Rate Substrate depletion; Enzyme instability; Product inhibition.Use lower enzyme concentration or shorter assay time; Check enzyme stability at assay temperature; Dilute sample.

References

Application Notes and Protocols for the Use of 2-Hexadecenoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a critical intermediate in fatty acid metabolism, playing a key role in both mitochondrial β-oxidation and fatty acid elongation pathways. As a substrate for several vital enzymes, it serves as a valuable tool for studying enzyme kinetics, elucidating metabolic pathways, and screening for potential drug candidates targeting lipid metabolism. These application notes provide detailed protocols and data for utilizing this compound in enzymatic assays, with a focus on three key enzymes: Trans-2-Enoyl-CoA Reductase (TECR), Enoyl-CoA Hydratase (ECH), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Key Enzymes and Metabolic Pathways

This compound is primarily involved in the following metabolic pathways:

  • Fatty Acid Elongation: In the endoplasmic reticulum, trans-2-enoyl-CoA reductase (TECR) catalyzes the reduction of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, a crucial step in the synthesis of very-long-chain fatty acids (VLCFAs).[1]

  • Mitochondrial β-Oxidation: Enoyl-CoA hydratase (ECH) facilitates the hydration of 2-enoyl-CoA intermediates, including this compound, to 3-hydroxyacyl-CoA.[2] This is a fundamental step in the breakdown of fatty acids for energy production.

  • Sphingolipid Metabolism: this compound is an intermediate in the degradation of sphingosine (B13886) 1-phosphate (S1P), where it is converted to palmitoyl-CoA by TECR.[3]

The interplay of these enzymes and their action on this compound is fundamental to cellular lipid homeostasis.

Metabolic Fate of this compound sub This compound tecr Trans-2-Enoyl-CoA Reductase (TECR) sub->tecr Reduction (NADPH) ech Enoyl-CoA Hydratase (ECH) sub->ech Hydration palmitoyl_coa Palmitoyl-CoA tecr->palmitoyl_coa hydroxy_coa 3-Hydroxyhexadecanoyl-CoA ech->hydroxy_coa vlcad Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) (Reverse Reaction) vlcad->sub palmitoyl_coa_from_vlcad Palmitoyl-CoA palmitoyl_coa_from_vlcad->vlcad Dehydrogenation

Figure 1. Key enzymatic reactions involving this compound.

Quantitative Data

While extensive kinetic data for this compound is still being researched, the following table summarizes the available Michaelis-Menten constants (Km) for relevant enzymes.

EnzymeSubstrateKm (µM)Organism/System
Trans-2-Enoyl-CoA Reductase (NADPH-specific)This compound 1.0Rat liver microsomes[4][5]
Crotonyl-CoA (C4:1)20Rat liver microsomes[4][5]
trans-2-Hexenoyl-CoA (C6:1)0.5Rat liver microsomes[4][5]
NADPH10Rat liver microsomes[4][5]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase (TECR) Activity

This protocol is adapted from methods used for shorter-chain enoyl-CoA substrates and is suitable for determining the kinetic parameters of TECR with this compound. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.

Materials:

  • Purified recombinant or isolated TECR

  • This compound stock solution (in appropriate buffer, e.g., 20 mM MOPS, pH 7.4)

  • NADPH stock solution

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM DTT and 1 mM EDTA

  • UV/Vis spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, a desired concentration of this compound (e.g., ranging from 0.1 to 10 times the expected Km of 1.0 µM), and NADPH (at a saturating concentration, e.g., 100 µM).

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add a small volume of a known concentration of TECR to the cuvette to initiate the reaction. The final enzyme concentration should be chosen to provide a linear rate of absorbance change for at least 1-2 minutes.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data points at regular intervals (e.g., every 5-10 seconds).

  • Calculate Initial Velocity: Determine the initial velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

  • Determine Kinetic Parameters: Repeat steps 1-5 with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for TECR Spectrophotometric Assay prep Prepare Reaction Mixture (Buffer, this compound, NADPH) equil Equilibrate at 37°C prep->equil init Initiate with TECR equil->init monitor Monitor A340 Decrease init->monitor calc Calculate Initial Velocity monitor->calc kinetics Determine Kinetic Parameters (Vary [Substrate]) calc->kinetics

Figure 2. Experimental workflow for the TECR kinetic assay.

Protocol 2: HPLC-Based Assay for Enoyl-CoA Hydratase (ECH) Activity

This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the product of the ECH reaction, 3-hydroxyhexadecanoyl-CoA, from the substrate, this compound. This method is particularly useful for enzymes where a continuous spectrophotometric assay is not feasible.

Materials:

  • Purified recombinant or isolated ECH

  • This compound stock solution

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8

  • Quenching Solution: 10% perchloric acid

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase: Acetonitrile and water gradient with 0.1% trifluoroacetic acid

  • UV detector set to 260 nm (for detection of the CoA moiety)

  • Standards for this compound and 3-hydroxyhexadecanoyl-CoA

Procedure:

  • Enzyme Reaction:

    • Set up a series of reaction tubes, each containing Reaction Buffer and a specific concentration of this compound.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reactions by adding a known amount of ECH.

    • At defined time points (e.g., 0, 1, 2, 5, 10 minutes), stop the reaction in individual tubes by adding an equal volume of ice-cold Quenching Solution.

  • Sample Preparation:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate the substrate and product using a suitable gradient of the mobile phase.

    • Detect the CoA-containing compounds at 260 nm.

  • Quantification and Kinetic Analysis:

    • Generate a standard curve for both this compound and 3-hydroxyhexadecanoyl-CoA to quantify their concentrations in the reaction samples.

    • Plot the concentration of the product formed over time to determine the initial velocity for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for ECH HPLC-Based Assay setup Set up Reactions (Varying [Substrate]) incubate Incubate at 37°C setup->incubate quench Quench at Time Points incubate->quench prep Prepare Samples for HPLC quench->prep hplc HPLC Analysis prep->hplc quant Quantify Product hplc->quant kinetics Determine Kinetic Parameters quant->kinetics

Figure 3. Experimental workflow for the ECH kinetic assay.

Protocol 3: Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity (Reverse Reaction)

This protocol is based on diagnostic assays for VLCAD deficiency and measures the production of this compound from Palmitoyl-CoA.[6] This "reverse" reaction can be used to characterize the enzyme's kinetics with its product.

Materials:

  • Source of VLCAD (e.g., cultured fibroblasts, lymphocytes, or purified enzyme)

  • Palmitoyl-CoA stock solution

  • Reaction Buffer: e.g., 200 mM potassium phosphate buffer, pH 7.5, containing 2 mM EDTA

  • Electron acceptor (e.g., Ferricenium hexafluorophosphate)

  • Quenching Solution: Acetonitrile

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Reaction Buffer, Palmitoyl-CoA, and the electron acceptor.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the enzyme source.

  • Time Course and Quenching:

    • Incubate the reaction at 37°C. At various time points, take aliquots of the reaction mixture and quench the reaction by adding a volume of cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the quenched samples to remove precipitated proteins.

    • Analyze the supernatant by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. Use a stable isotope-labeled internal standard for accurate quantification.

  • Kinetic Analysis:

    • Determine the rate of this compound formation at different concentrations of Palmitoyl-CoA.

    • Plot the initial velocities against the substrate (Palmitoyl-CoA) concentration and fit to the Michaelis-Menten equation to determine the kinetic parameters for the reverse reaction.

Conclusion

This compound is an indispensable tool for investigating the kinetics of key enzymes in fatty acid metabolism. The protocols provided herein offer robust methods for characterizing the activity of TECR, ECH, and VLCAD. The determination of the complete kinetic profiles (Km, kcat, and Vmax) for these enzymes with this compound will provide valuable insights into the regulation of lipid metabolism and aid in the development of novel therapeutics for metabolic disorders. Further research is encouraged to fully elucidate the kinetic parameters of these and other enzymes that interact with this important metabolic intermediate.

References

Protocol for the Extraction of 2-Hexadecenoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the extraction, purification, and quantification of 2-Hexadecenoyl-CoA from animal tissues. This compound is a long-chain acyl-Coenzyme A (CoA) intermediate involved in fatty acid metabolism. Accurate measurement of its tissue levels is crucial for studying metabolic pathways, identifying potential biomarkers, and in the development of therapeutic agents targeting lipid metabolism.

The presented protocol is a composite of established methods for long-chain acyl-CoA analysis, ensuring high recovery and reproducibility.[1][2] The methodology involves tissue homogenization in a protective buffer, followed by solvent-based extraction and subsequent purification using solid-phase extraction (SPE). Quantification is achieved through high-performance liquid chromatography (HPLC).[3][4][5]

Quantitative Data Summary

The recovery of acyl-CoAs can be influenced by the chain length and the specific protocol employed. The following table summarizes typical recovery rates for various acyl-CoA species using a solid-phase extraction method with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, which is suitable for long-chain acyl-CoAs like this compound.[1][6]

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoAShort (C2)85-95%
Malonyl-CoAShort (C3)83-90%
Octanoyl-CoAMedium (C8)88-92%
Oleoyl-CoALong (C18:1)85-90%
Palmitoyl-CoALong (C16:0)70-80%
Arachidonyl-CoALong (C20:4)83-88%

Experimental Workflow Diagramdot

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Solid-Phase Extraction) cluster_analysis Analysis Tissue 1. Tissue Collection (Fresh or Frozen, ~50-100 mg) Homogenize 2. Homogenization (Ice-cold KH2PO4 buffer, pH 4.9) Tissue->Homogenize AddSolvent 3. Add Extraction Solvents (2-Propanol & Acetonitrile) Homogenize->AddSolvent Vortex 4. Vortex Vigorously AddSolvent->Vortex Centrifuge 5. Centrifugation (12,000 x g, 10 min, 4°C) Vortex->Centrifuge CollectSupernatant 6. Collect Supernatant Centrifuge->CollectSupernatant ConditionSPE 7. Condition SPE Column LoadSample 8. Load Supernatant CollectSupernatant->LoadSample ConditionSPE->LoadSample WashSPE 9. Wash Column LoadSample->WashSPE Elute 10. Elute this compound WashSPE->Elute Concentrate 11. Sample Concentration (Nitrogen stream or vacuum) Elute->Concentrate Reconstitute 12. Reconstitute in Mobile Phase Concentrate->Reconstitute HPLC 13. HPLC Analysis (C18 column, UV detection at 260 nm) Reconstitute->HPLC

References

Purifying 2-Hexadecenoyl-CoA with Solid-Phase Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Hexadecenoyl-CoA, a critical intermediate in fatty acid metabolism, using solid-phase extraction (SPE). The methodologies outlined here are designed to ensure high recovery and purity, suitable for downstream applications such as mass spectrometry, enzymatic assays, and other analytical techniques.

Introduction

This compound is a long-chain acyl-Coenzyme A (acyl-CoA) that plays a pivotal role in mitochondrial fatty acid β-oxidation. Accurate and reliable quantification of this and other acyl-CoAs is essential for studying metabolic fluxes, diagnosing inborn errors of metabolism like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, and for the development of therapeutics targeting metabolic pathways.[1][2][3][4] Solid-phase extraction offers a robust and efficient method for the selective isolation and concentration of acyl-CoAs from complex biological matrices.[5] This document details two effective SPE protocols: Reversed-Phase SPE using C18 cartridges and Anion-Exchange SPE with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel.

Data Presentation

The selection of the SPE method can influence the recovery of this compound. The following table summarizes representative recovery data for long-chain acyl-CoAs using different SPE sorbents, providing a baseline for expected performance.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%
Palmitoyl-CoAC16:0Oligonucleotide70-80%
Palmitoyl-CoAC16:02-(2-pyridyl)ethyl83-90%
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%

Note: Data is compiled from various sources and represents typical recovery rates for long-chain acyl-CoAs. Actual recovery of this compound may vary depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Two primary methods for the solid-phase extraction of this compound are presented below. The choice of method will depend on the sample matrix, required purity, and available resources.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is suitable for the purification of this compound from aqueous samples and crude biological extracts. The C18 stationary phase retains the non-polar acyl-CoA while allowing polar contaminants to be washed away.

Materials:

  • SPE Cartridges: C18 (Octadecyl) bonded silica, e.g., 100 mg/1 mL

  • Sample: Aqueous solution or biological extract containing this compound, pH adjusted to < 3 with formic or trifluoroacetic acid (TFA)

  • Conditioning Solution: 90% Methanol (B129727) in water with 0.1% TFA

  • Equilibration/Loading Solution: 0.1% TFA in water

  • Wash Solution: 5% Methanol in water with 0.1% TFA

  • Elution Solution: 50% Acetonitrile in water with 0.1% TFA

  • Nitrogen gas or vacuum manifold for solvent evaporation

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is in an aqueous solution.

    • Acidify the sample to a pH below 3 using a small volume of concentrated formic acid or TFA. This ensures that the carboxyl groups are protonated, enhancing retention on the C18 phase.

    • Centrifuge the sample to pellet any precipitates and use the clear supernatant for loading.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of Conditioning Solution through the C18 cartridge. Ensure the sorbent bed does not dry out.[6]

  • SPE Cartridge Equilibration:

    • Pass 2 mL of Equilibration/Loading Solution through the cartridge. Again, do not allow the sorbent bed to go dry.[6]

  • Sample Loading:

    • Slowly load the pre-treated sample onto the conditioned and equilibrated cartridge at a flow rate of approximately 1 drop per second.[6]

  • Washing:

    • Wash the cartridge with 1 mL of Wash Solution to remove salts and other polar impurities.[6]

  • Elution:

    • Elute the purified this compound from the cartridge by slowly passing 1 mL of Elution Solution.[6] Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the purified this compound in a suitable solvent for your downstream analysis (e.g., a mixture of methanol and water for LC-MS).

Protocol 2: Anion-Exchange SPE using 2-(2-pyridyl)ethyl Functionalized Silica Gel

This method is highly selective for acyl-CoAs, leveraging the anionic phosphate (B84403) groups of the Coenzyme A moiety for retention.[5]

Materials:

  • SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel, e.g., 100 mg

  • Sample: Supernatant from a tissue or cell extract containing this compound

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Nitrogen gas or vacuum manifold for solvent evaporation

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation (from tissue):

    • Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM Potassium Phosphate buffer (pH 4.9).

    • Add 1 mL of Isopropanol and homogenize again.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.[7]

  • SPE Column Conditioning:

    • Pass 2 mL of the Wash Solution through the 2-(2-pyridyl)ethyl SPE column.[7]

  • Sample Loading:

    • Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[7]

  • Washing:

    • Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[7]

  • Elution:

    • Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[7]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[7]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis.[7]

Visualizations

Experimental Workflows

SPE_Workflow_C18 cluster_prep Sample Preparation cluster_spe Reversed-Phase SPE (C18) cluster_post Post-Purification Sample Aqueous Sample Acidify Acidify to pH < 3 Sample->Acidify Centrifuge Centrifuge Acidify->Centrifuge Supernatant Loadable Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition (90% MeOH, 0.1% TFA) Equilibrate Equilibrate (0.1% TFA in H2O) Condition->Equilibrate Equilibrate->Load Wash Wash (5% MeOH, 0.1% TFA) Load->Wash Elute Elute (50% ACN, 0.1% TFA) Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Reversed-Phase SPE Workflow for this compound.

SPE_Workflow_AnionExchange cluster_prep Sample Preparation (Tissue) cluster_spe Anion-Exchange SPE cluster_post Post-Purification Tissue Frozen Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Extract Extract with Acetonitrile/Isopropanol Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Loadable Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition (Wash Solution) Condition->Load Wash Wash (Wash Solution) Load->Wash Elute Elute (Elution Solution) Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Anion-Exchange SPE Workflow for this compound.

Signaling Pathway

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation PalmitoylCoA Palmitoyl-CoA (C16:0) HexadecenoylCoA trans-Δthis compound (this compound) PalmitoylCoA->HexadecenoylCoA Acyl-CoA Dehydrogenase (e.g., VLCAD) HydroxyacylCoA 3-Hydroxyhexadecanoyl-CoA HexadecenoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketohexadecanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase MyristoylCoA Myristoyl-CoA (C14:0) KetoacylCoA->MyristoylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA MyristoylCoA->AcetylCoA Further β-Oxidation Cycles TCA TCA Cycle AcetylCoA->TCA

Caption: Role of this compound in Fatty Acid β-Oxidation.

References

Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules within biological systems, providing critical insights into metabolic pathways and fluxes. Isotopic 2-Hexadecenoyl-CoA, a C16:1 enoyl-CoA intermediate, offers a unique tool for investigating fatty acid metabolism, including elongation, desaturation, and incorporation into complex lipids. This document provides detailed application notes and protocols for designing and conducting metabolic labeling studies using isotopically labeled this compound (e.g., ¹³C-labeled this compound).

(2E)-Hexadecenoyl-CoA is a known intermediate in fatty acid metabolism. It serves as a substrate for enzymes such as enoyl-CoA hydratase and trans-2-enoyl-CoA reductase, positioning it at a key juncture in fatty acid elongation pathways[1][2]. Furthermore, it is implicated in the metabolic cascade of sphingosine-1-phosphate, where it undergoes conversion to palmitoyl-CoA[2]. These metabolic connections make isotopic this compound a valuable tracer for dissecting the dynamics of lipid synthesis and modification.

While the direct use of isotopic this compound as a primary labeling agent is not yet widely documented, the protocols outlined below are based on established methodologies for other acyl-CoA species and fatty acid tracers. These notes are intended to serve as a comprehensive guide for researchers seeking to explore its potential in their studies.

Applications

  • Tracing Fatty Acid Elongation and Desaturation: Elucidating the kinetics and regulation of the conversion of this compound to longer and more unsaturated fatty acyl-CoAs.

  • Investigating Complex Lipid Synthesis: Tracking the incorporation of the 16-carbon backbone of this compound into various lipid classes, such as phospholipids, triglycerides, and sphingolipids.

  • Studying Lipid Remodeling: Assessing the role of this compound in the dynamic turnover and modification of existing lipid pools.

  • Drug Discovery and Development: Evaluating the impact of therapeutic compounds on fatty acid metabolism by monitoring the flux of isotopic this compound through specific pathways.

  • Understanding Disease Pathophysiology: Investigating alterations in fatty acid metabolism in diseases such as metabolic syndrome, cardiovascular disease, and cancer.

Experimental Workflow

The general workflow for a metabolic labeling study using isotopic this compound involves several key stages, from cell culture and tracer administration to sample analysis and data interpretation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture/Model System Preparation labeling Metabolic Labeling with Isotopic this compound cell_culture->labeling tracer_prep Isotopic this compound Preparation tracer_prep->labeling quenching Metabolic Quenching & Cell Harvesting labeling->quenching extraction Lipid Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Processing & Interpretation ms_analysis->data_analysis G cluster_input Input Tracer cluster_pathways Metabolic Fates cluster_products Potential Labeled Products hexadecenoyl_coa Isotopic this compound elongation Fatty Acid Elongation hexadecenoyl_coa->elongation trans-2-enoyl-CoA reductase sphingo Sphingolipid Metabolism hexadecenoyl_coa->sphingo trans-2-enoyl-CoA reductase complex_lipids Complex Lipid Synthesis elongation->complex_lipids longer_acyl_coa Longer-Chain Acyl-CoAs (e.g., C18:1, C20:1) elongation->longer_acyl_coa sphingo->complex_lipids palmitoyl_coa Palmitoyl-CoA sphingo->palmitoyl_coa phospholipids Phospholipids complex_lipids->phospholipids triglycerides Triglycerides complex_lipids->triglycerides

References

Application Notes and Protocols for In Vitro Reconstitution of Pathways Involving 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a key intermediate in fatty acid metabolism, playing a role in both fatty acid elongation and the degradation of sphingolipids. The in vitro reconstitution of pathways involving this molecule is crucial for understanding the kinetics and regulation of these processes, and for the screening of potential therapeutic inhibitors or modulators. These application notes provide detailed protocols for the in vitro reconstitution of two key pathways involving this compound: its reduction to Palmitoyl-CoA in the final step of fatty acid elongation and its generation from Palmitoyl-CoA via fatty acid β-oxidation.

Key Pathways Involving this compound

Fatty Acid Elongation: Reduction of this compound

This pathway focuses on the final reduction step of fatty acid elongation, catalyzed by NADPH-specific trans-2-enoyl-CoA reductase. This enzyme converts trans-2-Hexadecenoyl-CoA to Palmitoyl-CoA, a saturated fatty acid.

Fatty Acid β-Oxidation: Generation of this compound

This pathway involves the first two steps of the β-oxidation of Palmitoyl-CoA. Palmitoyl-CoA is first oxidized by a long-chain acyl-CoA dehydrogenase (LCAD) to produce trans-2-Hexadecenoyl-CoA. Subsequently, enoyl-CoA hydratase can hydrate (B1144303) this compound to 3-hydroxyhexadecanoyl-CoA.

Data Presentation

Table 1: Kinetic Parameters of Rat Liver Microsomal trans-2-enoyl-CoA Reductase
SubstrateKm (µM)CofactorKm (µM)
trans-2-Hexadecenoyl-CoA1.0[1][2]NADPH10[1][2]
Crotonyl-CoA20[1][2]NADPH10[1][2]
trans-2-Hexenoyl-CoA0.5[1][2]NADPH10[1][2]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of this compound Reduction

This protocol details the in vitro reconstitution of the conversion of trans-2-Hexadecenoyl-CoA to Palmitoyl-CoA.

Materials and Reagents:

  • Purified recombinant NADPH-specific trans-2-enoyl-CoA reductase

  • trans-2-Hexadecenoyl-CoA

  • NADPH

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4

  • Quenching Solution: 1 M HCl

  • Extraction Solvent: Iso-octane

  • Internal Standard (e.g., deuterated Palmitic Acid)

  • HPLC or GC-MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.

    • 10 µL of 10x Reaction Buffer (final concentration 100 mM)

    • 1 µL of 10 mM trans-2-Hexadecenoyl-CoA (final concentration 100 µM)

    • 2 µL of 10 mM NADPH (final concentration 200 µM)

    • X µL of purified trans-2-enoyl-CoA reductase (concentration to be optimized, e.g., 1-5 µg)

    • Add nuclease-free water to a final volume of 100 µL.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M HCl.

  • Extraction of Fatty Acyl-CoAs:

    • Add a known amount of internal standard.

    • Add 500 µL of iso-octane and vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic phase to a new tube.

  • Analysis: Analyze the extracted samples by HPLC or GC-MS to quantify the amounts of this compound and Palmitoyl-CoA.

Protocol 2: In Vitro Reconstitution of this compound Generation via β-Oxidation

This protocol describes the in vitro generation of this compound from Palmitoyl-CoA.

Materials and Reagents:

  • Purified recombinant long-chain acyl-CoA dehydrogenase (LCAD)

  • Palmitoyl-CoA

  • Electron Transfer Flavoprotein (ETF) (required for some ACADs)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl

  • Quenching Solution: 10% Acetic Acid

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice.

    • 10 µL of 10x Reaction Buffer (final concentration 50 mM Tris-HCl, 50 mM KCl)

    • 1 µL of 10 mM Palmitoyl-CoA (final concentration 100 µM)

    • (If required) X µL of purified ETF (concentration to be optimized)

    • X µL of purified LCAD (concentration to be optimized, e.g., 1-5 µg)

    • Add nuclease-free water to a final volume of 100 µL.

  • Initiation and Incubation: Initiate the reaction by adding LCAD. Incubate at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Quenching: Stop the reaction by adding 10 µL of 10% Acetic Acid.

  • Analysis: Directly analyze the reaction mixture by reverse-phase HPLC to quantify the formation of this compound.[3]

Visualizations

fatty_acid_elongation cluster_elongation Fatty Acid Elongation (Final Step) 2_Hexadecenoyl_CoA This compound TER trans-2-enoyl-CoA reductase 2_Hexadecenoyl_CoA->TER Palmitoyl_CoA Palmitoyl-CoA TER->Palmitoyl_CoA NADP NADP+ TER->NADP NADPH NADPH NADPH->TER

Caption: Final reduction step of fatty acid elongation.

beta_oxidation cluster_beta_oxidation Fatty Acid β-Oxidation (Initial Steps) Palmitoyl_CoA Palmitoyl-CoA LCAD Long-Chain Acyl-CoA Dehydrogenase Palmitoyl_CoA->LCAD 2_Hexadecenoyl_CoA This compound ECH Enoyl-CoA Hydratase 2_Hexadecenoyl_CoA->ECH 3_Hydroxyhexadecanoyl_CoA 3-Hydroxyhexadecanoyl-CoA LCAD->2_Hexadecenoyl_CoA FADH2 FADH2 LCAD->FADH2 ECH->3_Hydroxyhexadecanoyl_CoA FAD FAD FAD->LCAD H2O H2O H2O->ECH

Caption: Initial steps of Palmitoyl-CoA β-oxidation.

experimental_workflow cluster_workflow In Vitro Reconstitution Workflow Start Prepare Reaction Mixture (Buffer, Substrate, Cofactor) AddEnzyme Initiate with Purified Enzyme Start->AddEnzyme Incubate Incubate at 37°C (Time Course) AddEnzyme->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Analytes Quench->Extract Analyze Analyze by HPLC or GC-MS Extract->Analyze Data Quantify Substrates and Products Analyze->Data

Caption: General workflow for in vitro reconstitution.

References

Application Notes and Protocols for the Quantification of 2-Hexadecenoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a critical intermediate in fatty acid metabolism, particularly in the catabolic pathway of sphingosine-1-phosphate (S1P). The accurate quantification of this compound in cellular lysates is essential for understanding the dynamics of lipid metabolism and its role in various physiological and pathological processes. Dysregulation of this pathway has been implicated in numerous diseases, making the components of this pathway, including this compound, potential therapeutic targets and biomarkers.

These application notes provide a comprehensive guide for the quantification of this compound in cell lysates, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for sample preparation and analysis are provided, along with a summary of available quantitative data for related acyl-CoA species to serve as a reference.

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The quantification of endogenous this compound is a specialized and technically demanding analysis. While the body of literature on the absolute quantification of this specific acyl-CoA is limited, the following table summarizes quantitative data for other relevant acyl-CoA species in commonly used cell lines. This provides a comparative overview of acyl-CoA pool sizes and highlights the expected low abundance of many of these species.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)Note
Acetyl-CoA10.644Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.
Succinyl-CoA25.467
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
HMG-CoA0.971
Glutaryl-CoA0.647
Crotonoyl-CoA0.032

Signaling Pathway: Sphingosine-1-Phosphate Degradation

This compound is a key intermediate in the degradation pathway of sphingosine-1-phosphate (S1P), a critical signaling lipid. The pathway involves the enzymatic conversion of S1P to palmitoyl-CoA, which can then enter central carbon metabolism.

S1P_Degradation S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase (SGPL1) Hexadecenoic_Acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_Acid Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_Acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-Enoyl-CoA Reductase (TER) Metabolism Fatty Acid Metabolism (β-oxidation, Lipid Synthesis) Palmitoyl_CoA->Metabolism

Figure 1. The Sphingosine-1-Phosphate degradation pathway.

Experimental Workflow for Quantification of this compound

The following diagram outlines the general workflow for the quantification of this compound from cell lysates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture Cell Culture Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Lysis Cell Lysis & Extraction (e.g., with cold methanol) Harvesting->Lysis Centrifugation Centrifugation to Pellet Debris Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying of Extract Supernatant_Collection->Drying Reconstitution Reconstitution in LC-MS compatible solvent Drying->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Figure 2. Experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

  • Cell Lysis and Extraction:

    • Prepare a solution of ice-cold methanol containing the internal standard at a known concentration.

    • Adherent cells: Add the cold methanol solution to the plate and use a cell scraper to scrape the cells.

    • Suspension cells: Resuspend the cell pellet in the cold methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent. The choice of solvent is critical for acyl-CoA stability; a solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of long-chain acyl-CoAs by LC-MS/MS. Optimization may be required based on the specific instrumentation used.

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs, followed by a re-equilibration step.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]+ ion for this compound (m/z 1004.5)

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (e.g., a neutral loss of 507 Da).

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument and analyte.

Conclusion

The protocols and information provided in these application notes offer a robust starting point for researchers aiming to quantify this compound in cell lysates. While challenging due to their low abundance and inherent instability, the accurate measurement of acyl-CoAs is crucial for advancing our understanding of cellular metabolism and its role in disease. The provided LC-MS/MS methodology, coupled with careful sample preparation, will enable researchers to generate reliable and reproducible data. Further studies are warranted to establish a comprehensive database of acyl-CoA concentrations across a wider range of cell types and conditions.

References

Application Notes and Protocols for 2-Hexadecenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a long-chain acyl-coenzyme A thioester that plays a crucial role as an intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] As a substrate for various enzymes, it is an essential standard for in vitro studies of lipid metabolism, enzyme kinetics, and for the screening of potential therapeutic agents targeting fatty acid oxidation pathways. Accurate and reproducible experimental outcomes are critically dependent on the proper handling, storage, and utilization of this compound standards. These application notes provide detailed guidelines and protocols for the effective use of these standards in a laboratory setting.

Handling and Storage Conditions

The stability of this compound is paramount for reliable experimental results. The following table summarizes the recommended handling and storage conditions based on available product information and the known stability of similar long-chain acyl-CoA esters.

ParameterRecommendationRationale & Remarks
Long-Term Storage Store at -20°C or below.Long-chain acyl-CoAs are susceptible to degradation over time. Storage at -20°C or colder minimizes chemical and enzymatic degradation, ensuring long-term stability. For a similar compound, palmitoyl-CoA, stability of at least 4 years has been reported at -20°C.[3]
Shipping Typically shipped at ambient temperature.While long-term storage requires low temperatures, this compound is generally stable for the duration of shipping at ambient temperatures. Upon receipt, it should be promptly moved to the recommended storage conditions.[4][5]
Reconstituted Solutions Prepare fresh for each experiment. If short-term storage is necessary, store aqueous solutions on ice for no more than one day.The thioester bond in acyl-CoAs is prone to hydrolysis, especially in aqueous solutions. To ensure the integrity of the standard, it is highly recommended to prepare solutions immediately before use.[3] For long-chain unsaturated fatty acyl-CoAs, preparing fresh solutions daily is a common practice to ensure reproducibility.[6]
Solubility Soluble in water and organic solvents such as methanol (B129727).For a similar long-chain acyl-CoA, solubility in both aqueous buffers and organic solvents like methanol has been documented.[3] When preparing stock solutions, consider the compatibility of the solvent with the intended experimental system.
General Handling Avoid repeated freeze-thaw cycles. Aliquot the standard into single-use volumes upon reconstitution.Repeated changes in temperature can lead to degradation of the molecule. Aliquoting minimizes the number of freeze-thaw cycles the main stock undergoes.
Safety Precautions Handle with standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.Although specific toxicity data for this compound is not readily available, it is prudent to treat all chemicals with care. Avoid ingestion, inhalation, and contact with skin and eyes.[3]

Experimental Protocols

Preparation of a this compound Standard Stock Solution

This protocol outlines the preparation of a stock solution for use in various assays.

Materials:

  • This compound standard (solid form)

  • Anhydrous methanol or sterile, nuclease-free water

  • Inert gas (e.g., argon or nitrogen)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the solid material is at the bottom.

  • Under a stream of inert gas, carefully weigh the desired amount of the standard.

  • Dissolve the solid in a minimal amount of the chosen solvent (e.g., methanol) by gentle vortexing.

  • Once dissolved, dilute the solution to the final desired concentration with the appropriate aqueous buffer for your experiment. Purging the solvent with an inert gas before use is recommended to minimize oxidation.[3]

  • If not for immediate use, aliquot the stock solution into single-use microcentrifuge tubes, flush with inert gas, cap tightly, and store at -20°C or below.

Enzymatic Assay using this compound as a Substrate (Example: Enoyl-CoA Hydratase Activity)

This protocol provides a general framework for measuring the activity of an enzyme for which this compound is a substrate. The example focuses on enoyl-CoA hydratase, which catalyzes the hydration of the double bond in this compound.

Principle:

The activity of enoyl-CoA hydratase can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA thioester bond.

Materials:

  • This compound stock solution

  • Purified enoyl-CoA hydratase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer.

  • Add the this compound stock solution to the reaction mixture to a final concentration within the linear range of the enzyme's activity (e.g., 10-100 µM).

  • Mix gently by pipetting and place the cuvette in the spectrophotometer.

  • Record the baseline absorbance at 263 nm.

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

Visualizations

Fatty Acid Beta-Oxidation Pathway

This compound is a key intermediate in the beta-oxidation of fatty acids, a major pathway for cellular energy production.[7]

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C16) Hexadecenoyl_CoA This compound Fatty_Acyl_CoA->Hexadecenoyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hexadecenoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Acyl-CoA (C14) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental Workflow for Enzyme Kinetic Analysis

A typical workflow for studying enzyme kinetics using this compound as a substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Standard Prepare this compound Stock Solution Mix_Reagents Combine Buffer and This compound Prep_Standard->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Initiate Reaction Prep_Enzyme->Initiate_Reaction Prep_Buffer Prepare Assay Buffer Prep_Buffer->Mix_Reagents Mix_Reagents->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Reaction Calculate_Rate Calculate Initial Reaction Rate Monitor_Reaction->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Rate->Determine_Kinetics

References

Application of 2-Hexadecenoyl-CoA in Lipidomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester that plays a crucial role as an intermediate in fatty acid metabolism. In the field of lipidomics, the study of this molecule is paramount for understanding various physiological and pathological processes. Its applications range from a diagnostic biomarker for inherited metabolic disorders to a potential area of interest in drug development. This document provides detailed application notes and experimental protocols for the study of this compound in a research setting.

Core Applications in Lipidomics Research

The utility of this compound in lipidomics research is multifaceted, with key applications in diagnostics, pathway analysis, and as a potential therapeutic target.

Diagnostic Biomarker for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

This compound is a direct product of the dehydrogenation of palmitoyl-CoA by the enzyme Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD). In individuals with VLCAD deficiency, an autosomal recessive inherited disorder of fatty acid beta-oxidation, the impaired activity of this enzyme leads to an accumulation of its substrates and a decrease in its products. Therefore, the quantification of this compound, or more commonly the enzymatic activity of VLCAD which produces it, serves as a key diagnostic marker.[1][2] Newborn screening programs often use tandem mass spectrometry (MS/MS) to detect abnormal acylcarnitine profiles, and a subsequent enzymatic assay measuring the production of this compound from palmitoyl-CoA in lymphocytes or fibroblasts can confirm the diagnosis.[1][2][3]

Intermediate in Fatty Acid Beta-Oxidation and Sphingolipid Metabolism

This compound is a central intermediate in the mitochondrial beta-oxidation of palmitic acid, a common saturated fatty acid. Understanding its flux and concentration within this pathway is critical for studying cellular energy homeostasis.

Furthermore, this compound is a key intermediate in the sphingolipid-to-glycerophospholipid metabolic pathway.[4] Sphingosine-1-phosphate (S1P), a potent signaling lipid, is degraded to trans-2-hexadecenal, which is then oxidized and converted to this compound. This molecule is subsequently reduced to palmitoyl-CoA, linking sphingolipid degradation to fatty acid and glycerophospholipid metabolism.[4][5] Studying this compound in this context provides insights into the interplay between these crucial lipid metabolic pathways.

Potential Therapeutic Target and Drug Development

While direct therapeutic targeting of this compound is not yet a common strategy, modulating its levels by targeting the enzymes that produce or consume it holds therapeutic potential. For instance, in VLCAD deficiency, strategies to reduce the accumulation of long-chain acyl-CoAs and their derivatives are a key focus of treatment.[3] Research into small molecules that can modulate the activity of enzymes in the fatty acid oxidation and sphingolipid metabolism pathways could indirectly impact this compound levels and downstream signaling. The enzymes that metabolize acyl-CoAs, such as acyl-CoA synthetases, are being explored as therapeutic targets in cancer.[6]

Data Presentation

The following table summarizes quantitative data related to VLCAD enzyme activity, which is directly linked to the production of this compound.

ParameterHealthy ControlVLCAD Deficiency CarrierVLCAD Deficient PatientUnitReference
VLCAD Enzyme Activity 1.35-2.951.03-1.490.25-0.86nmol/min/mg protein[1]

Note: The values represent the rate of product formation (this compound) from the substrate (palmitoyl-CoA) and are indicative of the enzyme's functional capacity.

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The diagram below illustrates the initial step of mitochondrial beta-oxidation of palmitoyl-CoA, where this compound is generated.

Fatty_Acid_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) VLCAD VLCAD Palmitoyl_CoA->VLCAD Hexadecenoyl_CoA This compound (C16:1-CoA) VLCAD->Hexadecenoyl_CoA FADH2 FADH2 VLCAD->FADH2 e- transfer Further_Oxidation Further Beta-Oxidation Steps Hexadecenoyl_CoA->Further_Oxidation FAD FAD FAD->VLCAD

Caption: Generation of this compound in fatty acid beta-oxidation.

Sphingolipid Degradation Pathway

This diagram shows the role of this compound as an intermediate in the degradation of sphingosine-1-phosphate.

Sphingolipid_Degradation S1P Sphingosine-1-Phosphate (S1P) SPL S1P Lyase S1P->SPL Hexadecenal trans-2-Hexadecenal SPL->Hexadecenal FALDH Fatty Aldehyde Dehydrogenase Hexadecenal->FALDH Hexadecenoic_Acid trans-2-Hexadecenoic Acid FALDH->Hexadecenoic_Acid ACSL Acyl-CoA Synthetase Hexadecenoic_Acid->ACSL Hexadecenoyl_CoA This compound ACSL->Hexadecenoyl_CoA TER Trans-2-enoyl-CoA Reductase Hexadecenoyl_CoA->TER Palmitoyl_CoA Palmitoyl-CoA TER->Palmitoyl_CoA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization/Lysis (in cold buffer) Sample->Homogenization Extraction Acyl-CoA Extraction (e.g., with ACN:IPA:MeOH) Homogenization->Extraction Centrifugation Centrifugation (to pellet debris) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (under Nitrogen) Supernatant->Drying Reconstitution Reconstitution (in LC-MS compatible solvent) Drying->Reconstitution LC_MS LC-MS/MS Analysis (UPLC-Triple Quadrupole) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification against standard curve) LC_MS->Data_Analysis Results Results (Concentration of this compound) Data_Analysis->Results

References

Measuring 2-Hexadecenoyl-CoA Levels in Mitochondrial Fractions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids, specifically the C16:1 fatty acid, palmitoleic acid. As a transient species in a high-flux metabolic pathway, its steady-state levels can provide valuable insights into the regulation of fatty acid metabolism and the identification of potential enzymatic dysfunctions. Dysregulation of mitochondrial fatty acid oxidation is implicated in numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and cardiovascular disease. Therefore, the accurate measurement of this compound in mitochondrial fractions is essential for understanding disease pathogenesis and for the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the methodologies required to isolate mitochondria, extract acyl-CoA species, and quantify this compound levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

While absolute concentrations of this compound are tissue- and condition-dependent and not widely reported, the following table summarizes the expected relative changes in its mitochondrial levels under various metabolic states. These are inferred from the known principles of fatty acid metabolism.

Metabolic ConditionExpected Change in this compound LevelsRationale
High Palmitoleate Diet IncreaseIncreased substrate availability for beta-oxidation.
Fasting/Starvation IncreaseEnhanced mobilization of fatty acids from adipose tissue and subsequent mitochondrial beta-oxidation for energy production.
Inhibition of Enoyl-CoA Isomerase AccumulationBlockade of the subsequent step in the beta-oxidation of unsaturated fatty acids.
Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) DecreaseReduced transport of long-chain fatty acids into the mitochondria, leading to decreased substrate for beta-oxidation.
Genetic defects in beta-oxidation enzymes (downstream of this compound) AccumulationImpaired processing of the intermediate leads to its buildup.

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the mitochondrial fatty acid beta-oxidation pathway for unsaturated fatty acids. The following diagram illustrates the key steps involved.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Palmitoleic_Acid Palmitoleic Acid (C16:1) Palmitoleoyl_CoA Palmitoleoyl-CoA Palmitoleic_Acid->Palmitoleoyl_CoA Acyl-CoA Synthetase Palmitoleoyl_CoA_mito Palmitoleoyl-CoA Palmitoleoyl_CoA->Palmitoleoyl_CoA_mito CPT1/CAT/CPT2 Hexadecenoyl_CoA This compound Palmitoleoyl_CoA_mito->Hexadecenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hexadecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA

Figure 1. Mitochondrial beta-oxidation of Palmitoleoyl-CoA.

Experimental Workflow

The overall workflow for the measurement of this compound in mitochondrial fractions involves several key stages, from sample preparation to data analysis.

Workflow A Tissue/Cell Homogenization B Mitochondrial Isolation (Differential Centrifugation) A->B C Acyl-CoA Extraction (Organic Solvent) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E

Figure 2. Experimental workflow for this compound measurement.

Experimental Protocols

Protocol 1: Isolation of Mitochondrial Fractions

This protocol describes the isolation of mitochondria from animal tissues (e.g., liver, muscle) using differential centrifugation. All steps should be performed at 4°C.

Materials:

  • Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Excise the tissue of interest and place it immediately in ice-cold MIB.

  • Mince the tissue into small pieces using scissors.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 5-10 volumes of MIB.

  • Homogenize the tissue with 10-15 strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the mitochondrial pellet in a small volume of MIB.

  • Determine the protein concentration of the mitochondrial fraction using a standard protein assay (e.g., BCA assay).

  • The isolated mitochondria can be used immediately for acyl-CoA extraction or stored at -80°C.

Protocol 2: Extraction of Acyl-CoAs from Mitochondrial Fractions

This protocol is for the extraction of acyl-CoAs from the isolated mitochondrial fractions.

Materials:

  • Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-chilled to -20°C.

  • Internal Standard (e.g., C17:0-CoA).

  • Vortex mixer.

  • Centrifuge capable of reaching >12,000 x g at 4°C.

Procedure:

  • To a known amount of mitochondrial protein (e.g., 1 mg), add 500 µL of ice-cold Extraction Solvent.

  • Add the internal standard to the mixture.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase analytical column.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z corresponding to [this compound + H]+

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z of the adenosine (B11128) diphosphate (B83284) fragment).

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Quantification:

  • Generate a standard curve using a commercially available this compound standard.

  • Analyze the extracted samples by LC-MS/MS.

  • Integrate the peak areas for the this compound and the internal standard MRM transitions.

  • Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve. The final concentration should be expressed relative to the initial mitochondrial protein amount (e.g., pmol/mg mitochondrial protein).

Concluding Remarks

The protocols and information provided herein offer a robust framework for the reliable measurement of this compound in mitochondrial fractions. Accurate quantification of this key metabolic intermediate will empower researchers to delve deeper into the intricacies of fatty acid metabolism, uncover novel disease mechanisms, and accelerate the development of targeted therapies for metabolic disorders. It is crucial to note that optimization of these protocols, particularly the LC-MS/MS parameters, is essential for achieving the best results with specific instrumentation and experimental setups.

Application Notes and Protocols for the Synthesis of Radiolabeled 2-Hexadecenoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, purification, and application of radiolabeled 2-Hexadecenoyl-CoA, a critical tracer for studying fatty acid metabolism. The synthesis of this molecule can be approached through both enzymatic and chemical methods, with the choice of radiolabel ([14C] or [3H]) depending on the specific experimental requirements.

Introduction

Radiolabeled long-chain acyl-CoAs, such as this compound, are invaluable tools for elucidating the intricate pathways of fatty acid oxidation and elongation.[1][2] As an intermediate in the β-oxidation of palmitic acid, tracking the metabolic fate of radiolabeled this compound provides direct insights into enzyme kinetics, metabolic flux, and the impact of potential therapeutic agents on lipid metabolism.[3][4] These tracer studies are particularly relevant in the investigation of metabolic disorders, including very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[5]

Data Presentation

Table 1: Comparison of Synthesis Methods for Radiolabeled Acyl-CoAs
ParameterEnzymatic SynthesisChemical Synthesis
Precursors Radiolabeled Fatty Acid (e.g., [1-14C]Palmitic Acid), Coenzyme A, ATP, MgCl2Radiolabeled 2-Hexadecenoic Acid, Coenzyme A, Coupling Agents (e.g., mixed anhydride (B1165640) method)
Catalyst Acyl-CoA Synthetase or Acyl-CoA DehydrogenaseChemical reagents
Reaction Conditions Physiological pH and temperature (e.g., 37°C)Anhydrous organic solvents, often at low temperatures
Yield Generally high (>70-90%)[6]Variable, can be lower than enzymatic methods
Purity High, with fewer side productsMay require extensive purification to remove unreacted reagents and byproducts
Specific Activity Dependent on the specific activity of the precursor fatty acidDependent on the specific activity of the precursor fatty acid
Table 2: HPLC Purification Parameters for this compound
ParameterConditionReference
Column Reverse-phase C18[5][7]
Mobile Phase Gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate)[7]
Detection UV at 259 nm (for CoA moiety) and/or radiometric detection[8][9]
Flow Rate Typically 0.5 - 1.0 mL/min[8]
Expected Retention Time Dependent on the specific gradient and column, but separable from other acyl-CoAs like palmitoyl-CoA and 3-hydroxyhexadecanoyl-CoA.[7][7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [1-14C]this compound

This protocol describes a two-step enzymatic synthesis. First, [1-14C]palmitoyl-CoA is synthesized from [1-14C]palmitic acid. Second, the labeled palmitoyl-CoA is converted to [1-14C]this compound using acyl-CoA dehydrogenase.

Materials:

  • [1-14C]Palmitic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Acyl-CoA synthetase (from Pseudomonas sp. or rat liver mitochondria)[6]

  • Acyl-CoA dehydrogenase (e.g., VLCAD)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column and a radiodetector

Procedure:

Step 1: Synthesis of [1-14C]Palmitoyl-CoA

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 5 mM ATP

    • 5 mM MgCl2

    • 0.5 mM Coenzyme A

    • 1 mM DTT

    • 0.1% BSA

    • 10 µCi [1-14C]Palmitic acid (solubilized with a small amount of ethanol)

    • Acyl-CoA synthetase (e.g., 0.1 units)

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Purify the [1-14C]palmitoyl-CoA using a C18 solid-phase extraction (SPE) cartridge or by preparative HPLC.

Step 2: Synthesis of [1-14C]this compound

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • Purified [1-14C]palmitoyl-CoA (from Step 1)

    • Acyl-CoA dehydrogenase (e.g., crude cell lysate containing VLCAD or purified enzyme)[5]

  • Incubate at 37°C for 30-60 minutes. The production of this compound can be monitored by HPLC.[5]

  • Stop the reaction by adding an acid (e.g., perchloric acid) and neutralize.

  • Purify the [1-14C]this compound by HPLC using a C18 column.[7] Collect the fraction corresponding to the this compound peak.

  • Determine the radiochemical purity and specific activity of the final product using liquid scintillation counting and UV spectrophotometry.

Protocol 2: Chemical Synthesis of Radiolabeled this compound (General Approach)

This protocol outlines a general chemical approach based on the mixed anhydride method, which would need to be adapted from similar syntheses of other acyl-CoAs.[7] This method is suitable for starting with radiolabeled 2-hexadecenoic acid.

Materials:

  • Radiolabeled 2-hexadecenoic acid (e.g., [14C] or [3H] labeled)

  • Coenzyme A

  • Ethyl chloroformate

  • Triethylamine

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • HPLC system with a C18 column and a radiodetector

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the radiolabeled 2-hexadecenoic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in a cold aqueous buffer (e.g., sodium bicarbonate).

    • Slowly add the mixed anhydride solution from the previous step to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature.

    • Allow the reaction to proceed for 1-2 hours, monitoring by HPLC.

  • Purification:

    • Acidify the reaction mixture to quench the reaction.

    • Purify the radiolabeled this compound by preparative HPLC using a C18 column.[7]

    • Lyophilize the collected fractions to obtain the purified product.

    • Determine the radiochemical purity and specific activity.

Visualizations

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis radiolabeled_palmitic_acid Radiolabeled Palmitic Acid palmitoyl_coa [14C]Palmitoyl-CoA radiolabeled_palmitic_acid->palmitoyl_coa Acyl-CoA Synthetase, ATP, CoA, MgCl2 hexadecenoyl_coa_enzymatic [14C]this compound palmitoyl_coa->hexadecenoyl_coa_enzymatic Acyl-CoA Dehydrogenase purification HPLC Purification hexadecenoyl_coa_enzymatic->purification radiolabeled_2_hexadecenoic_acid Radiolabeled 2-Hexadecenoic Acid mixed_anhydride Mixed Anhydride radiolabeled_2_hexadecenoic_acid->mixed_anhydride Ethyl Chloroformate, Triethylamine hexadecenoyl_coa_chemical Radiolabeled This compound mixed_anhydride->hexadecenoyl_coa_chemical Coenzyme A hexadecenoyl_coa_chemical->purification tracer_studies Tracer Studies purification->tracer_studies

Caption: Workflow for the synthesis and application of radiolabeled this compound.

Fatty_Acid_Beta_Oxidation palmitoyl_coa Palmitoyl-CoA (C16) hexadecenoyl_coa trans-Δthis compound palmitoyl_coa->hexadecenoyl_coa Acyl-CoA Dehydrogenase (e.g., VLCAD) hydroxyacyl_coa 3-Hydroxyacyl-CoA hexadecenoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase myristoyl_coa Myristoyl-CoA (C14) ketoacyl_coa->myristoyl_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Caption: Role of this compound in the fatty acid β-oxidation pathway.

Application in Tracer Studies

Radiolabeled this compound can be used in various in vitro and in vivo tracer studies to investigate fatty acid metabolism.

In Vitro Assays:

  • Enzyme Kinetics: The synthesized radiolabeled substrate can be used to determine the kinetic parameters (Km and Vmax) of enzymes involved in its metabolism, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

  • Inhibitor Screening: It serves as a tracer to screen for potential inhibitors of the fatty acid oxidation pathway. A decrease in the formation of downstream metabolites would indicate inhibition.

  • Metabolic Flux Analysis: In cultured cells or isolated mitochondria, the rate of conversion of radiolabeled this compound to downstream products like acetyl-CoA or CO2 can be measured to determine the metabolic flux through the β-oxidation pathway.[4]

In Vivo Studies:

  • Tissue Distribution and Metabolism: Following administration to an animal model, the distribution of radioactivity in different tissues can be analyzed to understand the organ-specific uptake and metabolism of this fatty acid intermediate.

  • Pharmacodynamic Studies: The effect of a drug on the in vivo metabolism of this compound can be assessed by measuring changes in the levels of the radiolabeled substrate and its metabolites in tissues and biological fluids.

By providing a means to directly trace the fate of this key metabolic intermediate, the synthesis of radiolabeled this compound offers a powerful tool for advancing our understanding of lipid metabolism and developing novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for Studying Acyl-CoA Dehydrogenase Activity Using 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in the β-oxidation of fatty acids.[1] These enzymes exhibit specificity for the length of the fatty acyl-CoA chain, with different ACADs acting on short-, medium-, long-, and very-long-chain fatty acids.[1] Very-long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for the dehydrogenation of fatty acyl-CoAs with chain lengths of 14 to 20 carbons, showing optimal activity with palmitoyl-CoA (C16:0-CoA).[2][3] The product of this reaction is 2-hexadecenoyl-CoA (C16:1-CoA).[4]

The measurement of VLCAD activity is crucial for the diagnosis of VLCAD deficiency, a potentially life-threatening inherited metabolic disorder.[3][5] Furthermore, studying VLCAD activity is essential for understanding fatty acid metabolism and for the development of therapeutic interventions for metabolic diseases. This document provides detailed application notes and protocols for the use of this compound, the direct product of the VLCAD-catalyzed reaction, as a key analyte for assessing enzyme activity.

Application Notes

The primary substrate for assessing VLCAD activity is palmitoyl-CoA. The enzymatic reaction involves the removal of two hydrogen atoms from palmitoyl-CoA to form a double bond between the α and β carbons, resulting in the formation of trans-2-hexadecenoyl-CoA. The activity of VLCAD can be determined by measuring the rate of formation of this product.

There are several methods to assay acyl-CoA dehydrogenase activity. A highly specific and direct method involves the quantification of the enoyl-CoA product, in this case, this compound, using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This approach offers high sensitivity and specificity, allowing for the direct measurement of the enzymatic reaction product.

Alternative methods include spectrophotometric assays and the electron transfer flavoprotein (ETF) fluorescence reduction assay. Spectrophotometric assays typically use an artificial electron acceptor that changes its absorbance upon reduction by the FADH₂ cofactor of the enzyme. The ETF fluorescence reduction assay, considered a gold standard, measures the decrease in ETF fluorescence as it accepts electrons from the ACAD.[6] While powerful, these methods are indirect and can be prone to interference.

The direct quantification of this compound provides a robust and reliable method for determining VLCAD activity, particularly in complex biological samples such as cell lysates. This approach is instrumental in confirming diagnoses of VLCAD deficiency from newborn screening programs and for research purposes.[4]

Data Presentation

Table 1: Substrate Specificity of Acyl-CoA Dehydrogenases
EnzymeAbbreviationOptimal Substrate Chain LengthActivity with Palmitoyl-CoA (C16:0)
Short-Chain Acyl-CoA DehydrogenaseSCADC4-C6Negligible
Medium-Chain Acyl-CoA DehydrogenaseMCADC6-C12Low
Long-Chain Acyl-CoA DehydrogenaseLCADC12-C18Moderate
Very-Long-Chain Acyl-CoA DehydrogenaseVLCADC14-C20 (Optimal at C16)High
Table 2: Reference Ranges for VLCAD Activity in Human Lymphocytes
StatusVLCAD Activity (nmol/h/mg protein)
Normal1.35 - 2.95
Carrier1.03 - 1.49
Affected0.25 - 0.86

Data adapted from a clinical laboratory LC-MS/MS assay.[7] Values may vary depending on the specific laboratory and assay conditions.

Table 3: Kinetic Parameters of Acyl-CoA Dehydrogenases
EnzymeSubstrateKm (µM)Vmax (U/mg)
VLCADPalmitoyl-CoANot consistently reportedNot consistently reported
MCADOctanoyl-CoA~2-10~10-20

Note: Specific Km and Vmax values for human VLCAD with palmitoyl-CoA are not consistently reported in the literature and can vary significantly based on the enzyme source (recombinant vs. native), purity, and assay conditions.

Experimental Protocols

Protocol 1: Determination of VLCAD Activity by HPLC-based Quantification of this compound

This protocol is adapted from the method described by Tajima et al. (2008) for the diagnosis of VLCAD deficiency in lymphocytes.[4]

1. Materials and Reagents

  • Palmitoyl-CoA (Sigma-Aldrich)

  • This compound standard (Sigma-Aldrich or equivalent)

  • Ferrocenium hexafluorophosphate (B91526) (Sigma-Aldrich)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Perchloric acid (0.6 M)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Lymphocyte cell pellet or other biological sample

  • Bradford reagent for protein quantification

2. Sample Preparation (Lymphocyte Lysate)

  • Isolate lymphocytes from whole blood using a standard density gradient centrifugation method.

  • Wash the lymphocyte pellet with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a small volume of 100 mM potassium phosphate buffer (pH 7.2).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (crude cell lysate) and determine the protein concentration using the Bradford assay.

3. Enzymatic Reaction

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.2)

    • 150 µM Ferrocenium hexafluorophosphate (as an artificial electron acceptor)

    • Crude cell lysate (containing 50-100 µg of protein)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µM palmitoyl-CoA.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for HPLC analysis.

4. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) is typically used. An example gradient is:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20-80% Acetonitrile (linear gradient)

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80-20% Acetonitrile (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the absorbance at 260 nm.

  • Quantification:

    • Inject the supernatant from the enzymatic reaction.

    • Identify the peak corresponding to this compound by comparing the retention time with that of a pure standard.

    • Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.

  • Calculation of Enzyme Activity:

    • Calculate the amount of this compound produced (in nmol).

    • Enzyme activity is expressed as nmol of product formed per hour per milligram of protein (nmol/h/mg protein).

Visualizations

Fatty_Acid_Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Palmitoyl_CoA Palmitoyl-CoA (C16:0) VLCAD Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl_CoA->VLCAD Substrate FADH2 FADH2 VLCAD->FADH2 Reduced Cofactor Hexadecenoyl_CoA This compound (C16:1) VLCAD->Hexadecenoyl_CoA Product FAD FAD FAD->VLCAD Cofactor Further_Oxidation Further β-oxidation cycles Hexadecenoyl_CoA->Further_Oxidation

Caption: Mitochondrial β-oxidation of Palmitoyl-CoA catalyzed by VLCAD.

VLCAD_Activity_Assay_Workflow cluster_Sample_Preparation 1. Sample Preparation cluster_Enzymatic_Reaction 2. Enzymatic Reaction cluster_Analysis 3. Analysis Sample_Collection Collect Lymphocytes Cell_Lysis Lyse Cells (Sonication) Sample_Collection->Cell_Lysis Centrifugation1 Centrifuge to Remove Debris Cell_Lysis->Centrifugation1 Lysate_Collection Collect Supernatant (Lysate) Centrifugation1->Lysate_Collection Protein_Quantification Quantify Protein (Bradford) Lysate_Collection->Protein_Quantification Add_Lysate Add Cell Lysate Protein_Quantification->Add_Lysate Prepare_Mixture Prepare Reaction Mix (Buffer, Ferrocenium) Prepare_Mixture->Add_Lysate Pre_Incubate Pre-incubate at 37°C Add_Lysate->Pre_Incubate Start_Reaction Add Palmitoyl-CoA Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop with Perchloric Acid Incubate->Stop_Reaction Centrifugation2 Centrifuge to Precipitate Protein Stop_Reaction->Centrifugation2 Supernatant_for_HPLC Collect Supernatant Centrifugation2->Supernatant_for_HPLC HPLC_Analysis HPLC Analysis (C18 column, UV 260 nm) Supernatant_for_HPLC->HPLC_Analysis Peak_Identification Identify this compound Peak HPLC_Analysis->Peak_Identification Quantification Quantify using Standard Curve Peak_Identification->Quantification Calculate_Activity Calculate Enzyme Activity Quantification->Calculate_Activity

Caption: Workflow for VLCAD activity assay by HPLC.

References

Application Note: A High-Throughput Screening Assay for Inhibitors of 2-Hexadecenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexadecenoyl-CoA is a long-chain acyl-CoA intermediate involved in critical metabolic pathways, including fatty acid elongation and the degradation of sphingosine-1-phosphate (S1P).[1][2] In the S1P pathway, this compound is converted to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TECR).[1][2] This reaction is dependent on the cofactor NADPH.[3][4][5][6] Dysregulation of fatty acid and sphingolipid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer, making the enzymes that process this compound attractive targets for therapeutic intervention.

This application note describes a robust, high-throughput screening (HTS) assay for the identification of inhibitors of this compound metabolism, specifically targeting the activity of trans-2-enoyl-CoA reductase. The assay is based on the principle of monitoring the consumption of NADPH, a naturally fluorescent molecule, providing a sensitive and direct measure of enzyme activity. The protocol is optimized for a 384-well plate format, enabling the rapid screening of large compound libraries.

Assay Principle

The enzymatic reduction of this compound to palmitoyl-CoA by trans-2-enoyl-CoA reductase (TECR) utilizes NADPH as a reducing agent, which is oxidized to NADP+ in the process.

Reaction: this compound + NADPH + H⁺ → Palmitoyl-CoA + NADP⁺

NADPH is fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm, whereas NADP+ is non-fluorescent.[1][7] The rate of decrease in fluorescence intensity at 460 nm is directly proportional to the rate of TECR activity. Inhibitors of TECR will slow down the consumption of NADPH, resulting in a smaller decrease in fluorescence over time.

Data Presentation

Quantitative data from the HTS assay should be summarized for clear comparison. The following tables provide a template for organizing and presenting the results.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor0.78A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background (S/B)12The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV)< 5%A measure of the reproducibility of the assay.
IC₅₀ of Control Inhibitor2.5 µMThe half-maximal inhibitory concentration of a known reference inhibitor.

Table 2: Example Screening Results

Compound IDConcentration (µM)% InhibitionHit
Cmpd-0011085.2Yes
Cmpd-002105.6No
Cmpd-0031092.1Yes
Cmpd-0041012.3No

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.01% (v/v) Triton X-100. Store at 4°C.

  • Recombinant Human TECR: Prepare a stock solution of 1 mg/mL in Assay Buffer. Aliquot and store at -80°C.

  • This compound: Prepare a 10 mM stock solution in water. Aliquot and store at -80°C.

  • NADPH: Prepare a 10 mM stock solution in Assay Buffer. Prepare fresh daily and protect from light.

  • Control Inhibitor: Prepare a 10 mM stock solution of a known TECR inhibitor (e.g., a commercially available inhibitor or a previously identified compound) in DMSO.

HTS Assay Protocol (384-well plate)
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds in DMSO into wells of a 384-well, black, flat-bottom plate.

    • For control wells, dispense 50 nL of DMSO (for negative control, 0% inhibition) or 50 nL of control inhibitor (for positive control, 100% inhibition).

  • Enzyme Addition:

    • Prepare a working solution of TECR in Assay Buffer at a final concentration of 5 µg/mL.

    • Add 10 µL of the TECR solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Substrate and Cofactor Addition:

    • Prepare a substrate/cofactor mix in Assay Buffer containing this compound at a final concentration of 20 µM and NADPH at a final concentration of 10 µM.

    • Add 10 µL of the substrate/cofactor mix to each well to initiate the reaction. The final volume in each well will be 20 µL.

  • Signal Detection:

    • Immediately after adding the substrate/cofactor mix, read the plate on a fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm). This is the initial reading (T₀).

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • After incubation, read the plate again using the same settings. This is the final reading (T₃₀).

Data Analysis
  • Calculate the change in fluorescence (ΔRFU): ΔRFU = RFU(T₀) - RFU(T₃₀)

  • Calculate the percentage of inhibition: % Inhibition = [1 - (ΔRFU_sample - ΔRFU_positive_control) / (ΔRFU_negative_control - ΔRFU_positive_control)] * 100

  • Identify Hits: Compounds that exhibit an inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Mandatory Visualizations

Signaling Pathway

cluster_S1P_Metabolism Sphingosine-1-Phosphate (S1P) Metabolism cluster_Assay_Principle Assay Principle S1P Sphingosine-1-Phosphate Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase Hexadecenoic_acid trans-2-Hexadecenoic Acid Hexadecenal->Hexadecenoic_acid Aldehyde Dehydrogenase Hexadecenoyl_CoA This compound Hexadecenoic_acid->Hexadecenoyl_CoA Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA->Palmitoyl_CoA trans-2-enoyl-CoA Reductase (TECR) NADPH NADPH (Fluorescent) NADP NADP+ (Non-Fluorescent) NADPH->NADP TECR Activity Inhibitor Inhibitor Inhibitor->Hexadecenoyl_CoA

Caption: Signaling pathway of S1P metabolism and the HTS assay principle.

Experimental Workflow

cluster_workflow High-Throughput Screening Workflow start Start compound_plating 1. Compound Plating (50 nL in 384-well plate) start->compound_plating enzyme_addition 2. Enzyme Addition (10 µL TECR) compound_plating->enzyme_addition pre_incubation 3. Pre-incubation (15 min at RT) enzyme_addition->pre_incubation substrate_addition 4. Substrate/Cofactor Addition (10 µL this compound/NADPH) pre_incubation->substrate_addition initial_read 5. Initial Read (T₀) (Ex: 340 nm, Em: 460 nm) substrate_addition->initial_read incubation 6. Incubation (30 min at 37°C) initial_read->incubation final_read 7. Final Read (T₃₀) (Ex: 340 nm, Em: 460 nm) incubation->final_read data_analysis 8. Data Analysis (% Inhibition Calculation) final_read->data_analysis hit_identification 9. Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: Experimental workflow for the HTS assay.

References

Troubleshooting & Optimization

improving 2-Hexadecenoyl-CoA stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Hexadecenoyl-CoA in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation is the hydrolysis of the high-energy thioester bond.[1][2][3][4] This reaction is catalyzed by factors such as pH, temperature, and the presence of certain enzymes. The hydrolysis results in the formation of Coenzyme A (CoASH) and the corresponding non-esterified fatty acid, 2-hexadecenoic acid.[1]

Q2: How does pH affect the stability of this compound?

A2: Acyl-CoA thioesters are generally most stable at a slightly acidic pH, around 4 to 6.[5] Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the thioester bond. Aqueous solutions of coenzyme A derivatives are unstable at basic pH.[6]

Q3: What is the optimal temperature for storing aqueous solutions of this compound?

A3: For short-term storage (within a day), aqueous solutions should be kept on ice at 0-4°C.[5] For longer-term storage, it is recommended to store aliquots at -20°C or, for maximum stability, at -80°C to minimize chemical degradation and enzymatic activity.[5][7][8]

Q4: Can I store this compound in an aqueous buffer for extended periods?

A4: It is highly recommended to minimize the time this compound is stored in aqueous solutions.[5] If temporary aqueous storage is necessary, use a slightly acidic buffer and keep the samples on ice.[5] For long-term storage, it is best to store the compound as a dried extract at -80°C.[5]

Q5: How do repeated freeze-thaw cycles impact the stability of this compound?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of acyl-CoAs.[5] It is advisable to aliquot samples into single-use tubes before freezing to prevent the need for repeated thawing of the entire sample.[5]

Troubleshooting Guide

Below are common issues encountered during experiments involving this compound in aqueous solutions, along with their possible causes and recommended solutions.

Issue Possible Cause(s) Troubleshooting Step(s)
Low or no detection of this compound in the final analysis. 1. Chemical Hydrolysis: The pH of the aqueous solution may be too high or too low.[5][6] 2. Enzymatic Degradation: Contamination with thioesterases from cell or tissue lysates.[1][9] 3. Inefficient Extraction: The protocol used may not be optimal for long-chain acyl-CoAs.1. Verify the pH of all buffers and solutions, ensuring they are in the optimal range of 4-6.[5] 2. Work quickly and at low temperatures (0-4°C) to minimize enzymatic activity. If working with biological samples, ensure rapid quenching of metabolic activity (e.g., flash-freezing in liquid nitrogen).[5] 3. Optimize the extraction protocol. A common method involves homogenization in an ice-cold extraction solvent (e.g., a mixture of methanol (B129727) and acetonitrile) to precipitate proteins and inhibit enzyme function.[5]
High variability between replicate samples. 1. Inconsistent Quenching: The time between sample collection and quenching of metabolic activity may vary. 2. Variable Extraction Efficiency: Inconsistent homogenization or solvent-to-sample ratios. 3. Precipitation during Storage: The compound may be coming out of solution at low temperatures.1. Standardize the time and method for quenching metabolic activity for all samples.[5] 2. Ensure uniform and thorough homogenization for all samples and maintain a consistent ratio of extraction solvent to sample.[5] 3. Before use, ensure the thawed solution is homogenous. Briefly vortex and centrifuge if necessary. Consider the solubility of this compound in your chosen buffer.
Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). 1. Degradation Products: Peaks may correspond to Coenzyme A (CoASH) or 2-hexadecenoic acid. 2. Oxidation: The double bond in the hexadecenoyl chain is susceptible to oxidation.1. Analyze standards of Coenzyme A and 2-hexadecenoic acid to confirm the identity of the unexpected peaks. 2. Prepare solutions fresh and consider adding an antioxidant if compatible with your experimental system. Store under an inert gas like argon or nitrogen.[8]

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of Aqueous this compound Solutions
  • Reconstitution:

    • Allow the lyophilized this compound powder to reach room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in a slightly acidic buffer (e.g., 20 mM potassium phosphate, pH 6.0) to the desired stock concentration.

    • To aid dissolution, gentle vortexing or sonication may be required.[6] Always keep the solution on ice during this process.

  • Short-Term Storage:

    • Use the aqueous solution within the same day for optimal results.[6]

    • While not in immediate use, store the solution on ice (0-4°C).

Protocol 2: Long-Term Storage of this compound
  • Aliquoting:

    • After reconstitution (as described in Protocol 1), immediately aliquot the stock solution into single-use, tightly sealed vials. This prevents degradation from repeated freeze-thaw cycles.[5]

  • Storage:

    • For storage up to a few months, store the aliquots at -20°C.[6]

    • For maximum stability and longer-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer to -80°C.

Protocol 3: Extraction of this compound from Biological Samples
  • Quenching:

    • Immediately flash-freeze the biological sample (e.g., cell pellet or tissue) in liquid nitrogen to halt all metabolic activity.

  • Extraction:

    • Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 2:1 methanol:acetonitrile) containing a protein precipitating agent.

    • Keep the sample on ice throughout the homogenization process.

  • Protein Precipitation:

    • Vortex the homogenate vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Drying and Storage:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellet at -80°C for long-term stability.[5]

  • Reconstitution for Analysis:

    • Prior to analysis (e.g., by HPLC or LC-MS/MS), reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, at a slightly acidic pH.[5]

Visualizations

Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Coenzyme A (CoASH) Coenzyme A (CoASH) Hydrolysis->Coenzyme A (CoASH) 2-Hexadecenoic Acid 2-Hexadecenoic Acid Hydrolysis->2-Hexadecenoic Acid

Caption: Primary degradation pathway of this compound in aqueous solutions.

Troubleshooting Workflow for this compound Stability Start Low/Variable Signal Check_pH Is pH 4-6? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Temp Stored on Ice / Frozen? Check_pH->Check_Temp Yes Review_Protocol Review Handling Protocol Adjust_pH->Review_Protocol Improve_Storage Aliquot & Store at -80°C Check_Temp->Improve_Storage No Check_Enzymes Enzymatic Degradation Possible? Check_Temp->Check_Enzymes Yes Improve_Storage->Review_Protocol Quench_Sample Rapidly Quench Biological Samples Check_Enzymes->Quench_Sample Yes Check_Enzymes->Review_Protocol No Quench_Sample->Review_Protocol Success Signal Improved Review_Protocol->Success

Caption: A logical workflow for troubleshooting stability issues with this compound.

Recommended Experimental Workflow Reconstitute Reconstitute in Acidic Buffer (pH 4-6) on Ice Use_Immediately Use Immediately in Experiment Reconstitute->Use_Immediately Store_Short_Term Store on Ice (0-4°C) for Same-Day Use Reconstitute->Store_Short_Term Store_Long_Term Aliquot into Single-Use Vials Reconstitute->Store_Long_Term Freeze Flash Freeze & Store at -80°C Store_Long_Term->Freeze Thaw Thaw on Ice Before Use Freeze->Thaw Thaw->Use_Immediately

Caption: Recommended workflow for handling and storing this compound solutions.

References

troubleshooting low yield in chemical synthesis of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 2-Hexadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common chemical methods for synthesizing long-chain unsaturated acyl-CoAs like this compound involve the activation of the carboxylic acid (2-Hexadecenoic acid) followed by reaction with Coenzyme A (CoA). Two prevalent methods are:

  • Carbonyldiimidazole (CDI) Method: This involves the activation of the carboxylic acid with CDI to form a reactive 1-acylimidazole intermediate, which then reacts with the thiol group of CoA.[1][2]

  • Mixed Anhydride (B1165640) Method: This method utilizes reagents like ethyl chloroformate to form a mixed anhydride of the carboxylic acid, which is subsequently reacted with CoA.[3]

Q2: I am observing a very low yield of my final product. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete activation of the carboxylic acid: The initial step of activating 2-Hexadecenoic acid is crucial. Insufficient activating agent or suboptimal reaction conditions can lead to a low concentration of the reactive intermediate.

  • Degradation of Coenzyme A: CoA is susceptible to degradation, especially at non-optimal pH and temperature.

  • Hydrolysis of the thioester product: The final this compound product is a thioester, which can be prone to hydrolysis, particularly under basic or acidic conditions.

  • Side reactions: The presence of the double bond in 2-Hexadecenoic acid can lead to unwanted side reactions under certain conditions.

  • Inefficient purification: Loss of product during purification steps is a common cause of low final yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). By analyzing small aliquots of the reaction mixture over time, you can track the consumption of CoA and the formation of this compound. A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile.[3][4] The product can be detected by UV absorbance at approximately 260 nm, which corresponds to the adenine (B156593) moiety of CoA.

Q4: What are the best practices for storing this compound?

A4: this compound is sensitive to oxidation and hydrolysis. For long-term storage, it is recommended to store the purified product as a lyophilized powder or in a buffered solution at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor quality of starting materials - 2-Hexadecenoic Acid: Verify the purity by techniques like GC-MS or NMR. Impurities can interfere with the activation step. - Coenzyme A: Use a fresh, high-purity batch of CoA. The free thiol content can be checked using Ellman's reagent. - Reagents and Solvents: Ensure all other reagents (e.g., CDI, ethyl chloroformate, bases) are of high purity and solvents are anhydrous where required.
Inefficient activation of 2-Hexadecenoic Acid - CDI Method: Ensure CDI is fresh and has been stored under anhydrous conditions. Use a slight excess of CDI to drive the formation of the 1-acylimidazole intermediate.[5] - Mixed Anhydride Method: Perform the reaction at low temperatures (e.g., 0-4°C) to prevent decomposition of the mixed anhydride. Ensure the base (e.g., triethylamine) is added slowly.
Degradation of Coenzyme A - Maintain the pH of the reaction mixture within the optimal range for CoA stability (typically around 7.0-7.5). - Perform the reaction at a controlled, low temperature if possible.
Incorrect Reaction Conditions - Temperature: Optimize the reaction temperature. While activation may require specific temperatures, the coupling with CoA is often performed at room temperature or below. - pH: The pH of the aqueous phase for the coupling reaction is critical. A slightly basic pH (7.5-8.0) is often used to ensure the thiol group of CoA is deprotonated and nucleophilic.[2] - Reaction Time: Monitor the reaction by HPLC to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
Problem 2: Presence of Multiple Peaks in HPLC Analysis of the Crude Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize the stoichiometry of the reactants. A slight excess of the activated fatty acid may be necessary to ensure complete consumption of the more valuable CoA.
Side Reactions - Isomerization of the double bond: The position of the double bond in this compound can potentially shift under harsh reaction conditions (e.g., strong base or acid). Use mild reaction conditions and verify the product structure by NMR. - Oxidation: The double bond is susceptible to oxidation. Degas solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation - Hydrolysis: The thioester bond can be hydrolyzed. Work up the reaction promptly and maintain a neutral or slightly acidic pH during purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of long-chain acyl-CoAs based on literature for similar compounds. Note that yields can vary significantly depending on the specific substrate and experimental conditions.

Synthesis Method Activating Agent Typical Solvent(s) Typical Reaction Temperature Reported Yield Range (%)
Carbonyldiimidazole (CDI)CarbonyldiimidazoleTetrahydrofuran (THF), Dichloromethane (DCM) for activation; Aqueous buffer for couplingRoom Temperature40-70
Mixed AnhydrideEthyl ChloroformateTHF, Dioxane0°C to Room Temperature50-80

Experimental Protocols

Key Experiment: Synthesis of this compound via the Carbonyldiimidazole (CDI) Method

This protocol is a general guideline based on established methods for acyl-CoA synthesis.[1][2] Optimization may be required.

Materials:

  • 2-Hexadecenoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (lithium or trilithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (e.g., 0.5 M, pH 7.5)

  • Argon or Nitrogen gas

  • HPLC system with a C18 column

Procedure:

  • Activation of 2-Hexadecenoic Acid:

    • In a dry flask under an inert atmosphere (argon or nitrogen), dissolve 2-Hexadecenoic acid in anhydrous THF.

    • Add a 1.1 to 1.5 molar excess of CDI in one portion.

    • Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the 1-(2-Hexadecenoyl)imidazole can be monitored by the evolution of CO2.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in cold (4°C) sodium bicarbonate buffer.

    • Slowly add the activated 2-Hexadecenoyl-imidazole solution from step 1 to the CoA solution with vigorous stirring.

    • Continue to stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by HPLC), acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl) to stop the reaction and precipitate unreacted fatty acid.

    • Wash the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted fatty acid and imidazole.

    • The aqueous phase containing this compound can be purified by solid-phase extraction (SPE) or preparative HPLC.

    • For HPLC purification, use a reversed-phase C18 column with a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and acetonitrile.

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials (2-Hexadecenoic Acid, CoA, Solvents) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_activation Verify Carboxylic Acid Activation (e.g., CDI or Mixed Anhydride Step) activation_ok Activation Complete? check_activation->activation_ok check_coupling Assess Coupling Reaction Conditions (pH, Temperature, Time) coupling_ok Coupling Conditions Optimal? check_coupling->coupling_ok check_purification Evaluate Purification Efficiency (e.g., HPLC, SPE) purification_ok Purification Yield High? check_purification->purification_ok purity_ok->check_activation Yes replace_reagents Replace/Purify Starting Materials purity_ok->replace_reagents No activation_ok->check_coupling Yes optimize_activation Optimize Activation Step (Reagent Stoichiometry, Reaction Time) activation_ok->optimize_activation No coupling_ok->check_purification Yes optimize_coupling Adjust Coupling Conditions (pH, Temperature) coupling_ok->optimize_coupling No optimize_purification Refine Purification Protocol purification_ok->optimize_purification No success Improved Yield purification_ok->success Yes replace_reagents->check_purity optimize_activation->check_activation optimize_coupling->check_coupling optimize_purification->check_purification Synthesis_Pathway cluster_activation Activation Step cluster_coupling Coupling Step 2_Hexadecenoic_Acid 2-Hexadecenoic Acid Activated_Intermediate Activated Intermediate (1-Acylimidazole) 2_Hexadecenoic_Acid->Activated_Intermediate Activating_Reagent Activating Reagent (e.g., CDI) Activating_Reagent->Activated_Intermediate 2_Hexadecenoyl_CoA This compound Activated_Intermediate->2_Hexadecenoyl_CoA CoA Coenzyme A CoA->2_Hexadecenoyl_CoA

References

Technical Support Center: Optimizing HPLC Separation of 2-Hexadecenoyl-CoA from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 2-Hexadecenoyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for this specific analytical challenge.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: this compound can exist as several types of isomers that can be challenging to separate due to their similar physicochemical properties. The most common isomers include:

  • Positional isomers: These isomers differ in the location of the double bond within the hexadecenoyl chain. For instance, in biological systems, along with this compound, you might encounter other C16:1-CoA isomers such as 6-cis-Hexadecenoyl-CoA (sapienoyl-CoA) and 9-cis-Hexadecenoyl-CoA (palmitoleoyl-CoA).

  • Geometric isomers: These isomers have different spatial arrangements of substituents around the double bond. For this compound, this would be the cis (Z) and trans (E) isomers. The trans isomer, (2E)-Hexadecenoyl-CoA, is a common intermediate in fatty acid beta-oxidation.

Q2: Why is it difficult to separate these isomers using standard reversed-phase HPLC?

A2: Standard C18 columns separate molecules primarily based on hydrophobicity. Isomers of this compound have very similar hydrophobicity, leading to co-elution or poor resolution. The large Coenzyme A moiety dominates the interaction with the stationary phase in many cases, masking the subtle differences between the acyl chain isomers.

Q3: What type of HPLC column is recommended for separating this compound isomers?

A3: For improved separation of positional and geometric isomers of long-chain unsaturated acyl-CoAs, specialized columns are often necessary. Consider the following options:

  • Cholesterol-based columns: These columns offer enhanced shape selectivity, which can help differentiate between the geometric (cis/trans) isomers.

  • Polymeric ODS (C18) columns: Some polymeric C18 phases have been shown to have a better ability to recognize structural differences between positional isomers compared to monomeric C18 columns.

  • Silver-ion (Ag+) HPLC: This is a powerful technique for separating unsaturated compounds based on the number and position of double bonds. While traditionally a separate technique, silver-ion impregnated columns for HPLC are available.

Q4: How does the mobile phase composition affect the separation?

A4: The mobile phase is a critical parameter for optimizing selectivity. For long-chain acyl-CoAs, a reversed-phase system with a gradient elution is typically used. Key considerations include:

  • Organic Modifier: Acetonitrile (B52724) is a common choice. The gradient of acetonitrile in an aqueous buffer will determine the elution of the acyl-CoAs. A shallower gradient can improve the resolution of closely eluting isomers.

  • Aqueous Buffer: A phosphate (B84403) buffer (e.g., potassium phosphate) at a slightly acidic pH (e.g., pH 4.0-5.5) is often used. This helps to suppress the ionization of the phosphate groups on the CoA molecule, leading to better peak shapes.

  • Ion-Pairing Reagents: The addition of an ion-pairing agent, such as triethylamine (B128534) (TEA) or dimethylbutylamine (DMBA), to the mobile phase can improve peak shape and retention of the negatively charged acyl-CoA molecules.

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of isomers.

Possible Cause Suggested Solution
Inappropriate stationary phaseSwitch to a column with higher shape selectivity, such as a cholesterol-based or polymeric C18 column.
Mobile phase not optimizedAdjust the gradient steepness. A shallower gradient provides more time for separation. Also, try changing the organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.
Suboptimal temperatureVary the column temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve efficiency. This needs to be optimized empirically.
Ion-pairing is insufficientIf not already in use, add an ion-pairing reagent to the mobile phase. If one is in use, optimize its concentration.

Problem 2: Peak tailing for all acyl-CoA peaks.

Possible Cause Suggested Solution
Secondary interactions with the stationary phaseThe phosphate groups of the CoA moiety can interact with residual silanols on silica-based columns. Ensure the mobile phase pH is sufficiently low (around 4-5) and consider using an ion-pairing reagent.
Column contamination or degradationFlush the column with a strong solvent. If the problem persists, the column may be at the end of its life and needs to be replaced.
Partially blocked column fritReverse the column and flush it to waste. If this does not resolve the issue, the frit may need to be replaced.

Problem 3: Drifting retention times.

Possible Cause Suggested Solution
Inadequate column equilibrationEnsure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution.
Mobile phase composition changingCheck for leaks in the HPLC system. Ensure mobile phase solvents are properly degassed.
Temperature fluctuationsUse a column oven to maintain a constant temperature.

Problem 4: Low signal intensity or loss of analyte.

| Possible Cause | Suggested Solution | | Analyte degradation | Unsaturated acyl-CoAs can be prone to oxidation. Prepare samples fresh and keep them at low temperatures. Avoid prolonged exposure to light and air. | | Adsorption to sample vials | Use glass or low-adsorption vials for sample storage and injection. | | Poor extraction recovery | Optimize the sample preparation protocol. Ensure complete cell lysis and efficient extraction of the acyl-CoAs. |

Data Presentation

Table 1: Example Retention Times of C18:1 FAME Isomers on a Specialized Column

IsomerRetention Time (min)
trans-9-Octadecenoic acid methyl ester21.0
cis-9-Octadecenoic acid methyl ester (Oleic)12.4
trans-6-Octadecenoic acid methyl ester13.3

Data adapted from a study on fatty acid methyl ester separation and is for illustrative purposes.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

  • Homogenization: Homogenize frozen, powdered tissue (~100 mg) in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Further Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.

  • Dilution: Transfer the upper phase and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., a weak anion exchange column) with methanol, followed by water.

    • Load the diluted extract.

    • Wash the column with 2% formic acid, followed by a methanol wash.

    • Elute the acyl-CoAs with 2% ammonium (B1175870) hydroxide, followed by a second elution with 5% ammonium hydroxide.

  • Drying and Reconstitution: Combine the eluted fractions and dry under a stream of nitrogen at room temperature. Reconstitute the sample in a suitable solvent (e.g., 50% methanol) before HPLC analysis.

Protocol 2: Recommended HPLC Method for Long-Chain Acyl-CoA Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For isomer separation, a cholesterol-based or polymeric C18 is recommended.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 40% B

    • 10-60 min: 40-70% B (linear gradient)

    • 60-65 min: 70-40% B (linear gradient)

    • 65-75 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm or 260 nm.

  • Injection Volume: 20 µL

Note: This is a starting point. The gradient and other parameters should be optimized for the specific isomers of interest.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound isomers.

Troubleshooting_Logic Start Poor Isomer Separation Change_Column Use Shape-Selective Column (e.g., Cholesterol-based) Start->Change_Column Stationary phase issue? Optimize_Gradient Optimize Gradient (shallower slope) Start->Optimize_Gradient Mobile phase issue? Success Resolution Achieved Change_Column->Success Optimize_Temp Optimize Temperature Optimize_Gradient->Optimize_Temp Add_IP Add/Optimize Ion-Pair Reagent Optimize_Temp->Add_IP Check_Tailing Check for Peak Tailing Add_IP->Check_Tailing Adjust_pH Adjust Mobile Phase pH (e.g., to 4.5) Check_Tailing->Adjust_pH Yes Check_Tailing->Success No Clean_Column Clean/Replace Column Adjust_pH->Clean_Column Clean_Column->Success

Caption: A troubleshooting decision tree for poor separation of this compound isomers.

Ion_Pairing cluster_before Without Ion-Pairing Agent cluster_after With Ion-Pairing Agent Analyte_neg Acyl-CoA (Negative Charge) Stationary_Phase C18 Stationary Phase (Non-polar) Analyte_neg->Stationary_Phase Weak Interaction (Poor Retention/Tailing) Ion_Pair Analyte-Reagent Ion Pair (Neutral) Stationary_Phase2 C18 Stationary Phase (Non-polar) Ion_Pair->Stationary_Phase2 Stronger Hydrophobic Interaction (Improved Retention & Peak Shape) Reagent Ion-Pairing Reagent (e.g., TEA+) Analyte_neg2 Acyl-CoA (Negative Charge) Analyte_neg2->Reagent Forms Ion Pair

Caption: The principle of ion-pair chromatography for enhancing the retention of acyl-CoAs.

overcoming matrix effects in LC-MS analysis of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hexadecenoyl-CoA and other long-chain acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why is my this compound analysis susceptible?

A: In LC-MS analysis, the "matrix" refers to all the components in your sample apart from the analyte of interest (this compound). These components can include salts, proteins, lipids, and metabolites.[1] A matrix effect occurs when these co-eluting molecules interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[2][3]

Long-chain acyl-CoAs like this compound are particularly susceptible for two main reasons:

  • Co-elution with Phospholipids (B1166683): Biological samples are rich in phospholipids, which are a notorious source of ion suppression in electrospray ionization (ESI).[1] Due to their similar hydrophobic properties, phospholipids often co-extract and co-elute with long-chain acyl-CoAs during reversed-phase chromatography.

  • Ionization Competition: During the ESI process, co-eluting matrix components compete with your analyte for the available charge on the spray droplets. If matrix components are more abundant or ionize more readily, they can significantly reduce the number of charged analyte ions that reach the mass analyzer, causing ion suppression.

Q2: How can I diagnose if matrix effects are impacting my results?

A: Diagnosing matrix effects is a critical first step. Two common methods are:

  • Post-Column Infusion: In this experiment, a standard solution of this compound is continuously infused into the flow path between the LC column and the mass spectrometer.[1][4] Simultaneously, a blank, extracted matrix sample (e.g., cell lysate without the analyte) is injected onto the column. As the matrix components elute from the column, any drop or rise in the constant signal from the infused standard indicates regions of ion suppression or enhancement, respectively.[4]

  • Quantitative Post-Extraction Spike Comparison: This is the most direct way to quantify the effect. You compare the peak area of the analyte in two different samples:

    • Sample A: A standard prepared in a clean solvent (neat solution).

    • Sample B: A blank matrix extract that has been spiked with the same amount of standard after the extraction process.

    The matrix effect (ME) can be calculated as: ME (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Q3: What is the most reliable way to correct for matrix effects?

A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[5][6] A SIL-IS is a version of your analyte (e.g., 13C-labeled this compound) that is chemically identical but has a different mass.

The principle is that the SIL-IS will have the same exact chromatographic retention time, extraction recovery, and ionization response as the endogenous analyte. Therefore, it will be subjected to the very same degree of ion suppression or enhancement. By calculating the ratio of the endogenous analyte signal to the SIL-IS signal, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[6]

For acyl-CoAs, where many SIL-IS are not commercially available, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate a full suite of labeled acyl-CoA standards within cells.[5][7][8][9]

Troubleshooting Guide

Problem: My this compound peak is strong in my pure standard but weak or absent in my extracted biological samples.

This is a classic symptom of severe ion suppression. The complex biological matrix is preventing your analyte from being efficiently ionized.

  • Recommended Action 1: Improve Sample Preparation. Your primary goal is to remove interfering matrix components, especially phospholipids, before the sample reaches the LC-MS system. Move beyond simple protein precipitation to more selective techniques.

    • Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples.[10] Use a protocol designed for lipids or long-chain acyl-CoAs.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from different classes of matrix components based on their solubility in immiscible solvents.[10]

  • Recommended Action 2: Optimize Chromatography. Increase the separation between this compound and the co-eluting interferences.

    • Adjust Gradient: Make the elution gradient shallower to increase the resolution between peaks.

    • Change Column: If using a standard C18 column, consider one with a different chemistry or a longer length to improve separation.

  • Recommended Action 3: Implement a SIL-IS. If you have access to a stable isotope-labeled version of this compound or a closely related long-chain acyl-CoA, its use will correct for the signal loss.

Problem: My quantitative results for this compound are highly variable and not reproducible, even between technical replicates.

This issue often points to inconsistent matrix effects. The composition of the matrix may vary slightly between samples, or the elution of interfering compounds may be erratic, causing the degree of ion suppression to change from one injection to the next.

  • Recommended Action 1: Evaluate Sample Preparation Consistency. Ensure your extraction protocol is robust and highly repeatable. Inconsistent recovery of both the analyte and matrix components will lead to variable results. SPE is often more reproducible than LLE or simple precipitation.[10]

  • Recommended Action 2: Check for Carryover. Inject a blank solvent sample after a high-concentration matrix sample. If you see a peak for this compound, it indicates that material is being retained in the injector or on the column and eluting in a subsequent run. Improve the needle wash method and extend the column wash time at the end of your gradient.

  • Recommended Action 3: Use a SIL-IS. This is the most effective solution. Because the SIL-IS is added at the very beginning of the sample preparation process, it accounts for variability at every step, including extraction, chromatography, and ionization.[6]

Experimental Protocols & Data

Protocol: Assessing Matrix Effect via Post-Extraction Spike
  • Prepare Neat Standard: Dilute your this compound stock to a known mid-range concentration (e.g., 100 nM) in your initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

  • Prepare Blank Matrix: Take a sample of your biological matrix (e.g., 1 million cells, 100 µL plasma) that does not contain the analyte, or where the endogenous level is negligible.

  • Extract Blank Matrix: Perform your entire sample preparation procedure (e.g., protein precipitation followed by SPE) on the blank matrix.

  • Create Post-Extraction Spike: To the final, extracted blank matrix from step 3, add the this compound stock to achieve the same final concentration as the neat standard (e.g., 100 nM).

  • Analyze: Inject both the Neat Standard (from step 1) and the Post-Extraction Spike (from step 4) onto the LC-MS and record the peak areas.

  • Calculate: Use the formula: ME (%) = (Area Post-Extraction Spike / Area Neat Standard) * 100.

Protocol: General Solid-Phase Extraction (SPE) for Acyl-CoAs

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Homogenization: Homogenize the tissue or cell pellet in an acidic solution (e.g., 2.5% 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA)) to precipitate proteins and stabilize the acyl-CoAs.[11]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet the precipitated protein.

  • SPE Column Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB) by washing with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water.[9]

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences like salts.

  • Elution: Elute the this compound and other long-chain acyl-CoAs with a high-organic solvent, such as acetonitrile (B52724) or methanol, potentially buffered with a volatile modifier like ammonium (B1175870) hydroxide (B78521) for better peak shape.[12]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Data Table: Comparison of Sample Preparation Methods

The following table summarizes typical performance characteristics for common extraction techniques used for acyl-CoAs. Values are illustrative and will vary based on the specific matrix and protocol.

Preparation Method Typical Analyte Recovery Matrix Effect Reduction Notes
Protein Precipitation (PPT) 80-100%LowFast and simple, but results in a "dirty" extract with significant ion suppression.
Liquid-Liquid Extraction (LLE) 60-90%MediumMore selective than PPT, can remove many phospholipids depending on solvent choice.[10]
Solid-Phase Extraction (SPE) 70-95%HighHighly effective at removing salts and phospholipids, providing a much cleaner extract.[10][11]

Visualizations

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy Start Poor Signal or High Variability in this compound Analysis CheckME Assess Matrix Effect (Post-Extraction Spike) Start->CheckME Result Significant Suppression (e.g., <70%) or High Variability? CheckME->Result ImproveSamplePrep Implement Advanced Sample Preparation (SPE/LLE) Result->ImproveSamplePrep Yes UseIS Primary Solution: Use Stable Isotope-Labeled Internal Standard (SIL-IS) Result->UseIS Yes (Best Practice) Success Problem Solved: Accurate & Precise Data Result->Success No OptimizeLC Optimize LC Separation (e.g., modify gradient) ImproveSamplePrep->OptimizeLC Still issues? OptimizeLC->UseIS Still issues? UseIS->Success

Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS analysis.

SIL_IS_Principle cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard (SIL-IS) AnalyteOnly Analyte Signal Matrix Effect Ion Suppression Observed Signal (Inaccurate) Ratio Ratio: (Analyte Signal / SIL-IS Signal) = Accurate Result Analyte_IS Analyte Signal Matrix Effect Ion Suppression Observed Analyte Signal Analyte_IS->Ratio SIL_IS SIL-IS Signal (Known Amt) Matrix Effect Ion Suppression Observed SIL-IS Signal SIL_IS->Ratio

Caption: How a SIL-IS corrects for matrix-induced ion suppression.

References

preventing degradation of 2-Hexadecenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Hexadecenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The main factors contributing to the degradation of this compound are enzymatic activity and chemical instability. Endogenous enzymes like thioesterases can rapidly hydrolyze the thioester bond. Chemically, the molecule is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[1]

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is critical to rapidly quench metabolic activity at the point of sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold extraction solvent that contains agents to precipitate proteins and inhibit enzyme function.[1]

Q3: What is the optimal pH for storing samples containing this compound?

A3: While specific data for this compound is limited, acyl-CoAs are generally most stable at a slightly acidic pH, typically between 4 and 6.[1] It is advisable to avoid both strongly acidic and alkaline conditions, as they can catalyze the hydrolysis of the thioester bond.[1]

Q4: Is it acceptable to store my samples in an aqueous buffer?

A4: It is highly recommended to minimize the duration that samples containing this compound are stored in aqueous solutions. If temporary aqueous storage is unavoidable, use a slightly acidic buffer and keep the samples on ice. For long-term storage, storing the samples as a dried extract at -80°C is the best practice.[1][2]

Q5: How do freeze-thaw cycles affect the stability of this compound?

A5: Repeated freeze-thaw cycles should be strictly avoided as they can lead to the degradation of acyl-CoAs. It is best practice to aliquot samples into single-use tubes before freezing to eliminate the need for thawing the entire sample multiple times.[1]

Troubleshooting Guides

Issue 1: Low or No Detection of this compound in the Final Analysis

Possible CauseTroubleshooting Step
Enzymatic Degradation Ensure rapid and effective quenching of metabolic activity immediately upon sample collection. Use ice-cold reagents and maintain the sample at or below 4°C throughout the entire preparation process.[1]
Chemical Hydrolysis Verify the pH of all solutions used during extraction and resuspension. Avoid strongly acidic or alkaline conditions. Minimize the time the sample remains in an aqueous solution.[1]
Inefficient Extraction Optimize the extraction solvent. A mixture of organic solvents such as methanol (B129727) and acetonitrile (B52724) is often effective for acyl-CoAs.[3] Consider solid-phase extraction (SPE) for sample cleanup and concentration, though be aware that some methods may result in the loss of certain acyl-CoA species.[4]
Improper Storage For short-term storage, keep samples on ice or at 4°C. For long-term storage, ensure samples are stored as a dried pellet at -80°C.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

Issue 2: High Variability Between Replicate Samples

Possible CauseTroubleshooting Step
Inconsistent Quenching Standardize the time between sample collection and quenching of metabolic activity. Ensure all samples are treated identically and rapidly.
Variable Extraction Efficiency Ensure thorough and consistent homogenization of the sample. Vortex or mix all samples for the same duration and at the same intensity during the extraction process.
Partial Solubilization After drying, ensure the sample pellet is completely redissolved in the reconstitution solvent. Vortex thoroughly and visually inspect for any undissolved material. For medium to long-chain acyl-CoAs, including 20% acetonitrile in the ammonium (B1175870) acetate (B1210297) buffer can aid dissolution.[2]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of organic solvents.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Harvesting and Quenching:

    • Aspirate the cell culture medium.

    • Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Instantly add 2 mL of ice-cold methanol and incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.[3]

  • Cell Lysate Collection:

    • Scrape the cell lysate from the culture plate.

    • Transfer the lysate to a centrifuge tube.

  • Protein Precipitation and Extraction:

    • Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.[3]

    • Transfer the supernatant to a new glass tube.

    • Add 1 mL of acetonitrile and mix.[3]

  • Drying:

    • Evaporate the solvent in a vacuum concentrator (e.g., SpeedVac) at a moderate temperature (e.g., 55°C) for approximately 1.5 hours, or until completely dry.[3]

  • Storage:

    • Store the dried pellet at -80°C until analysis.[2]

Protocol 2: Sample Reconstitution for LC-MS/MS Analysis
  • Reconstitution:

    • Reconstitute the dried sample pellet in an appropriate volume (e.g., 30-150 µL) of a suitable solvent.[2][3] A common choice is 50 mM ammonium acetate at pH 6.8. For longer chain acyl-CoAs like this compound, adding 20% acetonitrile to the ammonium acetate buffer can improve solubility.[2]

  • Clarification:

    • Vortex the reconstituted sample thoroughly.

    • Centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble debris.[3]

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis. It is recommended to analyze reconstituted samples as soon as possible.[2]

Visualizations

cluster_degradation Degradation Pathways This compound This compound Enzymatic_Degradation Enzymatic Degradation (e.g., Thioesterases) This compound->Enzymatic_Degradation Susceptible to Chemical_Hydrolysis Chemical Hydrolysis (Non-neutral pH, High Temp) This compound->Chemical_Hydrolysis Susceptible to Degradation_Products Degradation_Products Enzymatic_Degradation->Degradation_Products Chemical_Hydrolysis->Degradation_Products

Caption: Degradation pathways of this compound.

Start Start: Sample Collection Quench Rapid Quenching (Liquid N2 or Ice-cold Solvent) Start->Quench Homogenize Homogenization/Extraction (Ice-cold Organic Solvent) Quench->Homogenize Centrifuge Centrifugation (4°C) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Store Store Dried Pellet (-80°C) Dry->Store Reconstitute Reconstitute in Acidic Buffer (pH 4-6) Store->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended sample preparation workflow.

Problem Low/No Signal of This compound? Check_Quenching Was Quenching Immediate? Problem->Check_Quenching Check_Temp Samples Kept Cold (<4°C)? Check_Quenching->Check_Temp Yes Improve_Quenching Improve Quenching Procedure Check_Quenching->Improve_Quenching No Check_pH Was pH of Solutions Acidic? Check_Temp->Check_pH Yes Maintain_Cold Maintain Cold Chain Check_Temp->Maintain_Cold No Check_Storage Proper Long-Term Storage? (-80°C dried) Check_pH->Check_Storage Yes Adjust_pH Adjust Solution pH to 4-6 Check_pH->Adjust_pH No Optimize_Extraction Optimize Extraction Protocol Check_Storage->Optimize_Extraction Yes Aliquot_Store Aliquot and Store Properly Check_Storage->Aliquot_Store No

Caption: Troubleshooting decision tree for sample loss.

References

Technical Support Center: Quantification of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of long-chain acyl-CoAs. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during the analysis of long-chain acyl-CoAs, from sample handling to data interpretation.

Sample Preparation & Stability

Question 1: I am concerned about the stability of my long-chain acyl-CoA samples during collection and storage. What are the best practices to prevent degradation?

Answer: Long-chain acyl-CoAs are notoriously unstable due to their susceptibility to both enzymatic and chemical hydrolysis.[1] Proper handling and storage are critical to ensure the integrity of your samples.

Best Practices for Sample Stability:

  • Immediate Processing: Whenever possible, process fresh tissue or cells immediately after collection to minimize degradation.[1]

  • Flash-Freezing: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen right after harvesting.[1]

  • Storage Conditions: Store flash-frozen samples at -80°C until you are ready for extraction.[1]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can significantly compromise the stability of long-chain acyl-CoAs. Aliquot samples if necessary to avoid this.[1]

  • Work Quickly and on Ice: During the entire extraction procedure, it is crucial to work quickly and keep all samples, solutions, and equipment on ice to inhibit enzymatic activity.[1]

Question 2: My recovery of long-chain acyl-CoAs is consistently low. What are the potential causes and how can I improve the yield?

Answer: Low recovery is a frequent challenge in long-chain acyl-CoA quantification. Several factors during the extraction process can contribute to this issue. Here is a troubleshooting guide to help you identify and resolve the problem:

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure the tissue is thoroughly homogenized. For tough tissues, a glass homogenizer may provide better disruption. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
Analyte Degradation During Extraction As mentioned above, work rapidly and maintain cold temperatures (on ice) throughout the procedure. Use fresh, high-purity solvents to prevent degradation from contaminants. Consider adding an appropriate internal standard early in the extraction process to monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading your sample.[1] Optimize the wash and elution steps; inadequate washing can leave interfering substances, while incorrect elution solvents or volumes can result in incomplete recovery of your analytes.
Suboptimal Extraction Solvent The choice of extraction solvent is critical. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Avoid methods that are not validated for long-chain species, as some protocols for short-chain acyl-CoAs may not be suitable.
Chromatography & Mass Spectrometry

Question 3: I'm observing significant peak tailing for my long-chain acyl-CoAs in my LC-MS/MS analysis. What could be causing this and how can I fix it?

Answer: Peak tailing is a common chromatographic issue, especially for the more hydrophobic long-chain acyl-CoAs. It can compromise resolution and affect the accuracy of quantification.

Common Causes and Solutions for Peak Tailing:

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase The silica (B1680970) backbone of C18 columns can have exposed silanol (B1196071) groups that interact with the polar head of the acyl-CoA, causing tailing. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can deprotonate the silanol groups and reduce these interactions.[3] Ensure your column is in good condition; column aging can expose more active sites.
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.[4]
Extra-Column Volume Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause band broadening and peak tailing.[5] Ensure all connections are made correctly with minimal tubing length.
Column Contamination A buildup of matrix components on the column frit or packing material can distort peak shape.[5] Using a guard column can help protect your analytical column. If contamination is suspected, a column wash with a strong solvent may be necessary.[6]

Question 4: I suspect ion suppression is affecting my results. How can I confirm this and what are the strategies to mitigate it?

Answer: Ion suppression is a major pitfall in LC-MS-based quantification, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to an underestimation of its concentration.[7][8]

Identifying and Mitigating Ion Suppression:

  • Post-Column Infusion: To confirm ion suppression, you can perform a post-column infusion experiment. A constant flow of your analyte standard is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at specific retention times indicates the presence of ion-suppressing compounds eluting from the column.

  • Use of Stable Isotope-Labeled Internal Standards: The most effective way to correct for ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte. These standards co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

  • Improve Chromatographic Separation: Optimize your LC method to separate the long-chain acyl-CoAs from the interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.

  • Effective Sample Preparation: A more rigorous sample clean-up, such as solid-phase extraction (SPE), can remove many of the matrix components that cause ion suppression.[1][3]

  • Dilution: Diluting the sample can reduce the concentration of interfering species, though this may compromise the limit of detection for your analytes.[9]

  • Change Ionization Mode: If you are using positive mode electrospray ionization (ESI), consider switching to negative mode, or vice versa. The interfering compounds may not ionize as efficiently in the alternative polarity.[9]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. Below is a summary of reported recovery rates from different approaches.

Extraction Method Tissue Type Reported Recovery Rate Reference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)[10]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2]
Chloroform/Methanol Extraction with Acyl-CoA-Binding ProteinN/AIncreased from 20% to 55%[11]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery.[1][2]

Materials:

  • Frozen tissue sample (~40-100 mg)[1][12]

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue.[1][12]

    • In a pre-chilled glass homogenizer on ice, add the tissue to 0.5-2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1][12]

    • Homogenize thoroughly.

    • Add an equal volume of ACN:Isopropanol:Methanol (3:1:1) or just isopropanol and homogenize again.[2][12]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add saturated (NH4)2SO4 and additional acetonitrile, vortex vigorously, and centrifuge at a low speed (e.g., 1,900 x g) for 5-10 minutes at 4°C.[1][12]

    • Carefully collect the upper organic phase which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.

    • Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 50% methanol).

Visualizations

Experimental and Logical Workflows

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Troubleshooting Logic Sample Tissue/Cell Sample Homogenize Homogenize in Acidic Buffer + IS Sample->Homogenize Solvent_Ext Solvent Extraction (ACN/Isopropanol) Homogenize->Solvent_Ext Centrifuge Centrifuge Solvent_Ext->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (Wash & Elute) Collect_Supernatant->SPE Dry_Concentrate Dry & Reconstitute SPE->Dry_Concentrate LC_Separation LC Separation (C18, High pH) Dry_Concentrate->LC_Separation Inject Sample MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Low_Recovery Low Recovery? Data_Analysis->Low_Recovery Peak_Tailing Peak Tailing? Data_Analysis->Peak_Tailing Ion_Suppression Ion Suppression? Data_Analysis->Ion_Suppression Check_Homogenization Check Homogenization & Solvent Ratios Low_Recovery->Check_Homogenization Yes Check_SPE Optimize SPE Conditions Low_Recovery->Check_SPE Yes Check_Mobile_Phase Adjust Mobile Phase pH Peak_Tailing->Check_Mobile_Phase Yes Check_Column Check Column Condition Peak_Tailing->Check_Column Yes Use_SIL_IS Use Stable Isotope Internal Standard Ion_Suppression->Use_SIL_IS Yes Improve_Cleanup Improve Sample Cleanup Ion_Suppression->Improve_Cleanup Yes

Workflow for long-chain acyl-CoA analysis and troubleshooting.

Signaling Pathway: Mitochondrial Beta-Oxidation

Long-chain acyl-CoAs are key substrates for mitochondrial beta-oxidation, a central pathway in energy metabolism.

G cluster_0 Mitochondrial Matrix LCFA Long-Chain Fatty Acid (in Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LC_Acyl_CoA_cyto Long-Chain Acyl-CoA (in Cytosol) Acyl_CoA_Synthetase->LC_Acyl_CoA_cyto CPT1 CPT1 LC_Acyl_CoA_cyto->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Translocates into Mitochondria CPT2 CPT2 CACT->CPT2 LC_Acyl_CoA_mito Long-Chain Acyl-CoA CPT2->LC_Acyl_CoA_mito Beta_Oxidation Beta-Oxidation Spiral LC_Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA n cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Mitochondrial import and beta-oxidation of long-chain acyl-CoAs.

References

Technical Support Center: Optimizing Enzymatic Reactions with 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hexadecenoyl-CoA and related enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes typically use it as a substrate?

A1: this compound is a long-chain fatty acyl-CoA molecule containing a double bond between the second and third carbons. It is an intermediate in the beta-oxidation of fatty acids. The primary enzymes that metabolize this compound are members of the acyl-CoA dehydrogenase (ACAD) family, particularly very-long-chain acyl-CoA dehydrogenase (VLCAD).[1][2] These enzymes catalyze the introduction of a trans double bond between the alpha and beta carbons of the acyl-CoA thioester substrate.[1]

Q2: What is the essential cofactor for acyl-CoA dehydrogenase activity?

A2: Flavin adenine (B156593) dinucleotide (FAD) is a required cofactor for all acyl-CoA dehydrogenases.[1] FAD is reduced during the dehydrogenation of the acyl-CoA substrate and must be reoxidized for the enzyme to complete its catalytic cycle. Therefore, ensuring an adequate concentration of FAD is crucial for optimal enzyme activity.

Q3: How can I monitor the enzymatic conversion of this compound?

A3: The reaction can be monitored using several methods:

  • Continuous Spectrophotometric Assay: This method follows the reduction of an artificial electron acceptor that changes its absorbance upon reduction. A common approach is a coupled assay where the production of H₂O₂ from a preceding reaction (e.g., acyl-CoA oxidase producing this compound) is measured.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the substrate (this compound) from the product.[4][5] This method allows for direct quantification of both molecules.

Q4: What are the typical storage conditions for this compound?

A4: Acyl-CoA esters are susceptible to hydrolysis, especially at alkaline or strongly acidic pH.[6] For long-term storage, it is recommended to store this compound as a solid or in a non-aqueous solvent at -20°C or below. For short-term storage of aqueous solutions, a slightly acidic pH and refrigeration are advisable.

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Q: I am not observing any significant activity with my acyl-CoA dehydrogenase and this compound. What are the possible causes and solutions?

A: Low or no enzyme activity can stem from several factors. Below is a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Low Enzyme Activity

LowActivityWorkflow cluster_start cluster_checks cluster_solutions Start Start: Low/No Activity Reagent_Check Verify Reagent Integrity: - Enzyme (age, storage) - Substrate (purity, degradation) - Cofactor (FAD) Start->Reagent_Check Step 1 Assay_Conditions Check Assay Conditions: - pH - Temperature - Buffer components Reagent_Check->Assay_Conditions If reagents are OK Replace_Reagents Solution: - Use fresh reagents - Confirm substrate concentration Reagent_Check->Replace_Reagents Problem identified Concentrations Review Concentrations: - Enzyme - Substrate - FAD Assay_Conditions->Concentrations If conditions are correct Optimize_Conditions Solution: - Adjust pH to optimal range - Optimize temperature Assay_Conditions->Optimize_Conditions Problem identified Inhibitors Consider Inhibitors: - Contaminants in reagents - Known inhibitors Concentrations->Inhibitors If concentrations are optimal Adjust_Concentrations Solution: - Titrate enzyme concentration - Vary substrate concentration Concentrations->Adjust_Concentrations Problem identified Purify_Sample Solution: - Purify enzyme or substrate - Identify and remove inhibitor Inhibitors->Purify_Sample Problem identified

Caption: A stepwise workflow for troubleshooting low enzyme activity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Enzyme Instability/Inactivity - Verify the age and storage conditions of the enzyme. Repeated freeze-thaw cycles can lead to denaturation. - Perform a protein concentration assay to confirm the amount of enzyme added. - Test the enzyme with a known, reliable substrate to confirm its general activity.
Substrate Degradation or Incorrect Concentration - this compound can hydrolyze over time. Use a fresh stock solution. - Confirm the concentration of your substrate stock solution, for example, by spectrophotometry.
Suboptimal Assay Conditions - pH: Acyl-CoA dehydrogenases generally have an optimal pH in the slightly alkaline range. The activity can be significantly lower at pH values below 7.[7] Apparent pK values for these enzymes are often between 7.8 and 8.7.[7] It is recommended to test a pH range from 7.5 to 8.5. - Temperature: While many enzyme assays are performed at room temperature or 37°C, the optimal temperature can vary. For acyl-CoA oxidase, a temperature of 30°C has been reported.[3] Thermal inactivation studies on a related enzyme were conducted between 32°C and 44°C.[8] It is advisable to test a temperature range to find the optimum for your specific enzyme.
Missing or Insufficient Cofactor (FAD) - Ensure that FAD is included in the reaction mixture at an appropriate concentration. FAD is essential for the catalytic activity of acyl-CoA dehydrogenases.[1]
Presence of Inhibitors - Contaminants in your enzyme preparation or substrate solution can inhibit the reaction. - Known inhibitors of long-chain acyl-CoA dehydrogenases include compounds like Fenofibrate and Metformin.[9] Also, be aware of potential feedback inhibition from reaction products.
Issue 2: Substrate Precipitation

Q: My solution containing this compound appears cloudy, or I suspect the substrate is precipitating during the assay. How can I address this?

A: Long-chain acyl-CoAs have limited solubility in aqueous buffers, which can be a significant issue in enzymatic assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Low Intrinsic Solubility - Prepare the stock solution of this compound in a suitable solvent before diluting it into the assay buffer. - Consider the use of a small amount of a non-ionic detergent, such as Triton X-100, in your assay buffer to aid in solubilization.[3]
Precipitation by Divalent Cations - The presence of divalent cations, particularly Mg²⁺, can cause the precipitation of long-chain acyl-CoAs.[10] At a concentration of 1 mM Mg²⁺, a significant portion of a 100 µM palmitoyl-CoA solution can precipitate.[10] - If your buffer contains Mg²⁺, consider reducing its concentration or using an alternative buffer system. Phosphate (B84403) buffers or the inclusion of high salt concentrations (e.g., 0.4 M KCl) can improve solubility in the presence of Mg²⁺.[10]

Logical Relationship of Solubility Factors

SolubilityFactors cluster_problem cluster_causes cluster_solutions Problem Problem: Substrate Precipitation Low_Solubility Inherent Low Solubility of Long-Chain Acyl-CoA Problem->Low_Solubility Mg_Precipitation Precipitation by Divalent Cations (Mg2+) Problem->Mg_Precipitation Detergent Solution: Add non-ionic detergent (e.g., Triton X-100) Low_Solubility->Detergent Buffer_Mod Solution: - Reduce [Mg2+] - Use phosphate buffer - Add high [KCl] Mg_Precipitation->Buffer_Mod

Caption: Factors contributing to substrate precipitation and their solutions.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted from a method for acyl-CoA oxidase, which produces this compound.[3] It can be used to measure the activity of acyl-CoA dehydrogenase if an appropriate electron acceptor is used.

Principle: The activity of acyl-CoA dehydrogenase is measured by monitoring the reduction of an artificial electron acceptor, which results in a change in absorbance at a specific wavelength.

Reagents:

  • Assay Buffer: 50 mM MES buffer, pH 8.0 at 30°C.

  • Substrate Stock: 0.5% (w/v) this compound in deionized water.

  • FAD Stock: 1 mM Flavin Adenine Dinucleotide (FAD) in Assay Buffer (prepare fresh).

  • Electron Acceptor: e.g., Ferricenium hexafluorophosphate.

  • Enzyme Solution: Acyl-CoA dehydrogenase in a suitable buffer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the Assay Buffer, FAD, and the electron acceptor at their final concentrations.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen electron acceptor.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Final Assay Concentrations (Example):

ComponentFinal Concentration
MES Buffer, pH 8.045 mM
This compound0.04% (w/v)
Flavin Adenine Dinucleotide (FAD)0.004 mM
Protocol 2: HPLC Method for the Analysis of this compound

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and related acyl-CoAs.[5][11][12]

Instrumentation and Columns:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 100 x 4.60 mm, 2.6 µm particle size).[12]

Mobile Phase and Gradient:

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[11]

  • Mobile Phase B: Acetonitrile (B52724).[11]

  • Gradient: A linear gradient from a lower to a higher percentage of acetonitrile will be required to elute the long-chain acyl-CoAs. The exact gradient will need to be optimized for your specific column and system.

Sample Preparation:

  • Stop the enzymatic reaction at various time points by adding an acid (e.g., perchloric acid) to denature the enzyme.

  • Centrifuge the samples to pellet the precipitated protein.

  • Filter the supernatant before injection into the HPLC system.

  • Dissolve standards and samples in a suitable solvent, such as 75% 2-propanol containing 1 mM acetic acid, to improve solubility and peak shape.[11]

Detection:

  • Monitor the absorbance at 254 nm or 260 nm, which corresponds to the adenine moiety of the CoA molecule.[12]

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their enzymatic reactions involving this compound.

References

Technical Support Center: Purification of Synthetic 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic 2-Hexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthetic this compound?

A1: The purification of synthetic this compound presents several challenges due to its amphipathic nature and chemical instability. Key difficulties include:

  • Micelle Formation: As a long-chain fatty acyl-CoA, it can form micelles in aqueous solutions, which can complicate chromatographic separation and lead to inaccurate quantification.[1][2][3]

  • Thioester Bond Instability: The thioester bond is susceptible to hydrolysis, particularly at basic pH, leading to product degradation.[4][5][6]

  • Removal of Synthetic Reagents: Separating the final product from unreacted starting materials (2-hexadecenoic acid, Coenzyme A) and coupling reagents (e.g., carbonyldiimidazole and its byproducts) can be challenging.[7][8]

  • Low Recovery: The compound can adhere to labware and be lost during various purification steps, leading to low overall yields.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The exact CMC for this compound is not readily published, but it can be estimated from similar long-chain acyl-CoAs. The CMC is the concentration above which the molecules aggregate to form micelles.[1][2][3] It is crucial to work below the CMC during purification to ensure that the separation is based on the properties of individual molecules rather than aggregates. Micelle formation can lead to broad or split peaks in HPLC and inefficient separation. The CMC is influenced by factors such as acyl chain length, temperature, pH, and ionic strength.[1][2]

Q3: What are the best storage conditions for purified this compound?

A3: To ensure the stability of purified this compound, it should be stored as a lyophilized powder at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C in a slightly acidic buffer (pH 4-6).[9] Basic conditions should be avoided to prevent hydrolysis of the thioester bond.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Degradation - Ensure all buffers and solvents used during purification are at a slightly acidic pH (4.0-6.0) to minimize thioester hydrolysis.[4][6]- Perform all purification steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of degradation.
Adsorption to Surfaces - Use low-adsorption labware (e.g., siliconized tubes).- After the final purification step and before lyophilization, rinse the collection tubes with a small amount of organic solvent (e.g., methanol) to recover any adsorbed product.
Inefficient Extraction/Elution - If using Solid-Phase Extraction (SPE), ensure the column is properly conditioned.- Optimize the elution solvent. A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a slightly acidic aqueous buffer is often effective.
Poor HPLC Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Micelle Formation - Dilute the sample to a concentration below the estimated CMC before injection.[1][3]- Increase the organic solvent concentration in the sample diluent to disrupt micelle formation.
Secondary Interactions with Column - For silica-based columns, residual silanol (B1196071) groups can interact with the phosphate (B84403) groups of Coenzyme A, causing peak tailing. Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to suppress silanol ionization.[10]- Consider using a column with end-capping to minimize silanol interactions.
Column Overload - Reduce the mass of sample injected onto the column.
Contaminated Column - If the column has been used for other samples, flush with a strong solvent wash series (e.g., isopropanol (B130326), then hexane, then isopropanol again) to remove strongly retained contaminants.[11]

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Long-Chain Acyl-CoAs

Acyl-CoAChain LengthCMC (µM)ConditionsReference
Palmitoyl-CoAC16:07 - 250Varies with pH and ionic strength[1][2]
Stearoyl-CoAC18:0~3Fluorimetric determination[1]
Oleoyl-CoAC18:1~60Fluorimetric determination[1]

Note: The presence of a double bond in oleoyl-CoA increases its CMC compared to the saturated stearoyl-CoA.[3]

Table 2: Comparison of HPLC Columns for Long-Chain Acyl-CoA Purification

Column TypeDescriptionAdvantagesDisadvantages
C18 (Octadecylsilane) Stationary phase with 18-carbon alkyl chains.[12][13][14]High hydrophobicity provides strong retention for long-chain acyl-CoAs, allowing for good separation from more polar impurities.[12]May require higher concentrations of organic solvent for elution, which can be problematic for sample recovery.
C8 (Octylsilane) Stationary phase with 8-carbon alkyl chains.[12][13][14][15]Less hydrophobic than C18, leading to shorter retention times.[15][16] Can be useful if the product is too strongly retained on a C18 column.May provide less resolution between this compound and non-polar impurities like the unreacted fatty acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Carbonyldiimidazole (CDI) Activation

This protocol describes a general method for the synthesis of long-chain acyl-CoAs.

Materials:

Procedure:

  • Activation of Fatty Acid:

    • Dissolve 2-hexadecenoic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Add a slight molar excess (e.g., 1.1 equivalents) of CDI to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. The evolution of CO2 gas should be observed.[7]

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A in an aqueous sodium bicarbonate buffer.

    • Slowly add the activated fatty acid solution (from step 1) to the Coenzyme A solution with vigorous stirring.

    • Adjust the pH of the reaction mixture to ~7.5-8.0 with TEA if necessary.

    • Stir the reaction at room temperature for 4-6 hours or overnight.

  • Quenching and Extraction:

    • Acidify the reaction mixture to pH ~4.0 with a dilute acid (e.g., HCl).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove unreacted fatty acid. The desired product will remain in the aqueous phase.

    • Wash the aqueous phase with the organic solvent multiple times.

Protocol 2: Purification of this compound by Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Filter the aqueous phase from the synthesis protocol through a 0.22 µm filter.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Elute the product using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.[17]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak.

    • Analyze a small aliquot of the collected fractions by analytical HPLC-MS to confirm the identity (mass) and purity of this compound.[18]

  • Product Recovery:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation under reduced pressure.

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white powder.[19][20]

Visualizations

Synthesis_Workflow cluster_activation Step 1: Fatty Acid Activation cluster_coupling Step 2: Thioester Formation cluster_purification Step 3: Purification FA 2-Hexadecenoic Acid Activated_FA Acyl-Imidazolide Intermediate FA->Activated_FA CDI Carbonyldiimidazole (CDI) CDI->Activated_FA THF Anhydrous THF THF->Activated_FA Crude_Product Crude this compound Activated_FA->Crude_Product Activated_FA->Crude_Product CoA Coenzyme A CoA->Crude_Product Buffer Aqueous Buffer (pH 7.5-8.0) Buffer->Crude_Product HPLC Preparative HPLC (C18) Crude_Product->HPLC Lyophilization Lyophilization HPLC->Lyophilization Pure_Product Purified this compound Lyophilization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_HPLC start Poor HPLC Peak Shape? micelles Is sample concentration > CMC? start->micelles Yes secondary_interactions Is peak tailing observed? micelles->secondary_interactions No sol_micelles Dilute sample or add organic solvent to diluent. micelles->sol_micelles Yes overload Are peaks fronting or very broad? secondary_interactions->overload No sol_secondary Lower mobile phase pH (e.g., 0.1% TFA). secondary_interactions->sol_secondary Yes sol_overload Reduce injection volume/concentration. overload->sol_overload Yes end_good Good Peak Shape overload->end_good No sol_micelles->end_good sol_secondary->end_good sol_overload->end_good

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

improving the recovery of 2-Hexadecenoyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to improving the recovery of 2-Hexadecenoyl-CoA from biological samples. This resource is tailored for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery of long-chain acyl-CoAs like this compound is a common issue stemming from several factors throughout the experimental workflow. Here’s a systematic guide to troubleshooting and enhancing your recovery rates.

Troubleshooting Low Recovery

Potential CauseRecommended Solution
Sample Degradation This compound is susceptible to enzymatic and chemical degradation. Process fresh tissues immediately. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Always work quickly and keep samples on ice throughout the extraction process.[1]
Inefficient Extraction Ensure thorough homogenization of the biological sample. For tissues, a glass homogenizer can be more effective.[1] The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1]
Suboptimal Phase Separation After adding organic solvents, ensure complete phase separation by vigorous vortexing and centrifugation. Incomplete separation can lead to the loss of your analyte in the wrong phase.
Loss During Solid-Phase Extraction (SPE) If using SPE for sample cleanup, ensure the column is properly conditioned and not allowed to dry out before loading the sample.[1] The choice of SPE sorbent and elution solvent is crucial and should be optimized for long-chain acyl-CoAs.[2] Weak anion exchange columns are often effective.
Analyte Instability in Solution Acyl-CoAs are prone to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[3] Reconstitute dried extracts in a slightly acidic solution (e.g., 50% methanol (B129727) with 0.1% acetic acid) to improve stability.

Q2: I'm observing a poor signal-to-noise ratio for this compound in my LC-MS/MS analysis. How can I enhance the signal?

A2: A low signal in LC-MS/MS can be due to issues with the analyte itself, the sample matrix, or the instrument parameters.

Improving LC-MS/MS Signal Intensity

Potential CauseRecommended Solution
Ion Suppression from Matrix Effects Biological samples contain numerous molecules that can co-elute with this compound and suppress its ionization. Optimize your chromatographic separation to resolve the analyte from interfering matrix components.[4] Consider a more rigorous sample cleanup, such as solid-phase extraction (SPE).[2]
Inefficient Ionization The composition of the mobile phase can significantly impact ionization efficiency. For long-chain acyl-CoAs, using a mobile phase with a higher pH (e.g., 10.5) with a C18 column can improve separation and resolution.[5]
Suboptimal Mass Spectrometry Parameters Ensure you are using the correct precursor and product ions for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 m/z).[5] Optimize the collision energy and other source parameters to maximize the signal for your specific instrument.[2]
Poor Peak Shape Tailing or broad peaks can decrease the signal-to-noise ratio. Ensure the sample reconstitution solvent is compatible with the initial mobile phase conditions.[4] Injecting a sample in a solvent with a lower organic content than the mobile phase often improves peak shape.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][6]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add 2 mL of 2-propanol to the homogenate and continue homogenization.

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute.

    • Add 3 mL of saturated ammonium sulfate, vortex again.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the upper aqueous/organic supernatant from the extraction onto the SPE column.

    • Wash the column with 1 mL of the KH2PO4 buffer.

    • Wash the column with 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide, followed by a second elution with 1 mL of 5% ammonium hydroxide.[7]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume of mobile phase A for LC-MS/MS analysis.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques for various acyl-CoAs.[4] Note: this compound specific recovery data is limited, but trends for other long-chain acyl-CoAs are comparable.)

Visualizing the Workflow and a Relevant Pathway

Experimental Workflow for this compound Recovery

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Biological Sample (Tissue/Cells) homogenize Homogenization (Acidic Buffer + IS) start->homogenize add_solvents Add Organic Solvents (ACN, Isopropanol) homogenize->add_solvents phase_sep Phase Separation (Centrifugation) add_solvents->phase_sep spe Solid-Phase Extraction (SPE) phase_sep->spe Aqueous Supernatant elute Elution spe->elute dry Dry Down elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: A streamlined workflow for the extraction and analysis of this compound.

Simplified Fatty Acid Beta-Oxidation Pathway

This compound is an intermediate in the beta-oxidation of palmitoyl-CoA, a 16-carbon saturated fatty acid. This pathway is crucial for energy production from fats. A key enzyme in this process is very-long-chain acyl-CoA dehydrogenase (VLCAD).

beta_oxidation palmitoyl_coa Palmitoyl-CoA (C16:0) vlcadd VLCAD palmitoyl_coa->vlcadd hexadecenoyl_coa This compound (C16:1) vlcadd->hexadecenoyl_coa Dehydrogenation next_steps Further Beta-Oxidation Cycles hexadecenoyl_coa->next_steps acetyl_coa Acetyl-CoA next_steps->acetyl_coa Produces

Caption: The initial step of palmitoyl-CoA beta-oxidation involving VLCAD.

References

Technical Support Center: Sensitive Detection of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 2-Hexadecenoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question: Why am I observing poor peak shape (fronting, tailing, or broadening) for my this compound peak in the chromatogram?

Answer: Poor peak shape in HPLC can be attributed to several factors, from sample preparation to issues with the analytical column or the HPLC system itself. Here’s a systematic approach to troubleshooting:

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, often leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. Consider using a column with a larger internal diameter or a thicker stationary phase if high concentrations are necessary.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak fronting.

    • Solution: Whenever possible, prepare your sample in the initial mobile phase. If a different solvent is required, ensure it is of equal or lesser strength than the mobile phase.

  • Column Degradation: Voids in the column inlet or a collapsed column bed can create uneven flow paths, leading to distorted peaks.

    • Solution: Replace the analytical column. To prolong column life, use guard columns and ensure proper sample filtration.

  • System Dead Volume: Excessive tubing length or poorly fitted connections can introduce extra volume in the system, causing peak broadening and tailing.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are secure.

  • Mobile Phase Issues: An inappropriate mobile phase pH or buffer concentration can affect the ionization state of this compound and lead to poor peak shape.

    • Solution: Optimize the pH and buffer concentration of your mobile phase.

Question: My signal intensity for this compound is low or inconsistent. What are the potential causes and solutions?

Answer: Low or variable signal intensity is a common challenge in LC-MS/MS analysis and can often be traced back to matrix effects, inefficient ionization, or sample degradation.

  • Ion Suppression or Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1]

    • Solution:

      • Improve Sample Preparation: Enhance the cleanup of your sample extract to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective method for this.[2][3]

      • Optimize Chromatography: Modify your HPLC gradient to better separate this compound from co-eluting matrix components.

      • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[4]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample to account for consistent matrix effects.[5]

  • Inefficient Ionization: The choice of ionization source parameters and mobile phase composition can significantly impact the ionization efficiency of this compound.

    • Solution: Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is conducive to forming the desired ions (e.g., acidic mobile phase for positive ion mode).

  • Sample Degradation: Acyl-CoAs can be unstable and susceptible to hydrolysis, especially at inappropriate pH or temperature.

    • Solution: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Avoid high pH conditions during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of this compound?

A1: The most sensitive and specific method for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. By using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), it is possible to achieve very low limits of detection, often in the femtomole range.[7]

Q2: How should I prepare my tissue samples for this compound analysis?

A2: Proper sample preparation is critical for accurate quantification and to minimize matrix effects. A common and effective method involves tissue homogenization followed by solid-phase extraction (SPE). The general steps are:

  • Rapidly freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue in a cold buffer.

  • Precipitate proteins using a cold organic solvent like acetonitrile (B52724).

  • Purify the acyl-CoAs from the supernatant using an appropriate SPE cartridge.[2][8]

Q3: What are the key considerations for the chromatographic separation of this compound?

A3: Reversed-phase HPLC is typically used for the separation of long-chain acyl-CoAs. Key considerations include:

  • Column Choice: A C18 column is commonly used.[6]

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic solvent like acetonitrile is typical. The pH of the mobile phase is important for retention and peak shape.[6]

  • Flow Rate: The flow rate should be optimized for the column dimensions to achieve good separation efficiency.

Q4: Can I use UV detection for this compound?

A4: Yes, UV detection can be used for this compound, typically at a wavelength of 260 nm, which corresponds to the absorbance of the adenine (B156593) moiety of Coenzyme A.[8] However, UV detection is significantly less sensitive and less specific than mass spectrometry. It is more susceptible to interferences from other molecules that absorb at the same wavelength. For sensitive and accurate quantification, especially in complex biological samples, LC-MS/MS is the recommended method.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for the analysis of long-chain acyl-CoAs, which are applicable to this compound.

ParameterValueReference
Limit of Detection (LOD) 1-5 fmol[7]
Limit of Quantification (LOQ) 0.03 to 58.84 ng/mL[9]
Linearity (r²) > 0.99[9]
SPE SorbentAnalyte Chain LengthAverage Recovery (%)Reference
2-(2-pyridyl)ethylShort (C2)85-95%[10]
2-(2-pyridyl)ethylMedium (C8)88-92%[10]
2-(2-pyridyl)ethylLong (C18:1)85-90%[10]
OligonucleotideLong (C16:0)70-80%[10]

Experimental Protocols

Detailed Protocol for Extraction and Analysis of this compound from Tissue Samples

This protocol is a synthesis of established methods for the analysis of long-chain acyl-CoAs using LC-MS/MS.[2][3][8]

1. Materials and Reagents:

  • Frozen tissue sample

  • Liquid nitrogen

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol (Isopropanol)

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

2. Sample Preparation and Extraction:

  • Weigh approximately 50-100 mg of frozen tissue.

  • In a pre-chilled glass homogenizer, add the frozen tissue and 1 mL of ice-cold Homogenization Buffer containing the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Add 1 mL of 2-Propanol and homogenize again.

  • Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE column by passing 2 mL of the Wash Solution through it.

  • Load the supernatant from the previous step onto the conditioned SPE column.

  • Wash the column with 2 mL of the Wash Solution to remove impurities.

  • Elute the acyl-CoAs with 1.5 mL of the Elution Solution into a clean collection tube.

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a run time of 10-20 minutes.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE_Conditioning Column Conditioning Supernatant->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: Experimental workflow for this compound detection.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C16:0) Dehydrogenation1 Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation1 Hexadecenoyl_CoA This compound (C16:1) Dehydrogenation1->Hexadecenoyl_CoA Hydration Enoyl-CoA Hydratase Hexadecenoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation2 Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation2->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis Shorter_Acyl_CoA Shorter Acyl-CoA (C14:0) Thiolysis->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA

Caption: Mitochondrial beta-oxidation pathway highlighting this compound.

Troubleshooting_Logic Start Poor Signal or Peak Shape Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Check_Intensity Low Signal Intensity? Start->Check_Intensity Fronting Peak Fronting? Check_Peak_Shape->Fronting Asymmetric? Tailing Peak Tailing? Check_Peak_Shape->Tailing Broad Peak Broadening? Check_Peak_Shape->Broad Symmetric? Sol_Fronting Reduce Sample Concentration Check Sample Solvent Fronting->Sol_Fronting Sol_Tailing Check for Active Sites Optimize Mobile Phase pH Tailing->Sol_Tailing Sol_Broad Check for Dead Volume Replace Column Broad->Sol_Broad Sol_Intensity Improve Sample Cleanup (SPE) Optimize Ion Source Use Internal Standard Check_Intensity->Sol_Intensity

Caption: Troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Addressing Variability in 2-Hexadecenoyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hexadecenoyl-CoA enzymatic assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that can lead to variability and inaccurate results in this compound enzymatic assays.

Issue 1: High Background Signal in "No Enzyme" Control

  • Question: Why am I observing a high background signal in my negative control wells that do not contain any enzyme?

  • Answer: A high background signal in the absence of an enzyme is a common issue and can often be attributed to the non-enzymatic degradation of the this compound substrate or autofluorescence of assay components.[1]

    • Substrate Instability: this compound, like other long-chain acyl-CoAs, can be susceptible to spontaneous hydrolysis, which may release products that interfere with the assay's detection method.[1] This can be exacerbated by non-optimal pH or repeated freeze-thaw cycles of the substrate stock solution.

    • Autofluorescence: Components in the assay buffer, or even the this compound preparation itself, may possess intrinsic fluorescence at the excitation and emission wavelengths used in fluorescent assays.[1]

    Troubleshooting Steps:

    • Substrate Quality Check: Run a control with only the substrate and assay buffer to assess the level of non-enzymatic signal generation.

    • Fresh Substrate Preparation: Prepare fresh this compound stock solutions and aliquot them to minimize freeze-thaw cycles.[1]

    • Optimize Buffer Conditions: Ensure the pH of your assay buffer is within the optimal range for both enzyme activity and substrate stability.

    • Component Check: Test individual assay components (buffer, additives) for autofluorescence.

Issue 2: Low or No Enzyme Activity Detected

  • Question: My assay is showing very low or no detectable activity, even with a known active enzyme. What are the potential causes?

  • Answer: The absence of expected enzyme activity can stem from several factors, including improper substrate handling, suboptimal assay conditions, or inactive enzyme.

    • Substrate Solubility: this compound is a long-chain fatty acyl-CoA and has limited solubility in aqueous buffers. If not properly solubilized, the effective substrate concentration available to the enzyme will be significantly reduced.

    • Enzyme Inactivation: The enzyme, likely a very-long-chain acyl-CoA dehydrogenase (VLCAD), may have lost activity due to improper storage, handling, or the presence of inhibitors in the sample.

    • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the specific enzyme being used.[2]

    Troubleshooting Steps:

    • Ensure Proper Substrate Solubilization: The use of a detergent, such as Triton X-100, at a concentration above its critical micelle concentration (CMC) can aid in the solubilization of long-chain acyl-CoAs.[3] However, be mindful that high concentrations of some detergents can also inhibit enzyme activity.[3]

    • Verify Enzyme Activity: Use a positive control with a known substrate for the enzyme (e.g., palmitoyl-CoA for VLCAD) to confirm its activity.

    • Optimize Assay Parameters: Systematically vary the pH, temperature, and buffer components to determine the optimal conditions for your enzyme.

Issue 3: High Well-to-Well Variability

  • Question: I am observing significant variability between replicate wells in my microplate-based assay. What could be causing this inconsistency?

  • Answer: High well-to-well variability can be frustrating and can arise from technical errors in assay setup or inherent properties of the assay components.

    • Pipetting Inaccuracy: Small volumes are often used in microplate assays, and even minor pipetting errors can lead to significant differences in reagent concentrations between wells.

    • Incomplete Mixing: Failure to adequately mix the reaction components in each well can result in localized concentration gradients and inconsistent reaction rates.

    • Edge Effects: Wells on the outer edges of a microplate can be more susceptible to temperature fluctuations and evaporation, leading to different reaction kinetics compared to the inner wells.

    • Substrate Precipitation: If this compound is not fully solubilized, it may precipitate out of solution over time, leading to inconsistent concentrations across the plate.

    Troubleshooting Steps:

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.

    • Ensure Thorough Mixing: After adding all components, gently mix the contents of each well by pipetting up and down or by using a plate shaker.

    • Minimize Edge Effects: Avoid using the outermost wells of the microplate for critical samples. Instead, fill them with buffer or a blank solution.

    • Visual Inspection: Before reading the plate, visually inspect each well for any signs of precipitation or bubbles.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of this compound enzymatic assays.

  • Question 1: What are the common enzymes that metabolize this compound?

  • Answer: The primary enzyme that acts on this compound in the context of fatty acid beta-oxidation is Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[4] VLCAD is a mitochondrial enzyme with optimal activity towards long-chain fatty acyl-CoAs, typically those with 14 to 20 carbons.[4][5]

  • Question 2: What are the different types of assays available to measure this compound metabolism?

  • Answer: Several assay formats can be used, each with its own advantages and disadvantages:

    • HPLC-Based Assays: These methods directly measure the formation of the product, this compound, or the consumption of the substrate (e.g., palmitoyl-CoA).[6] This is a highly specific and quantitative method.

    • Spectrophotometric Assays: These assays often use an artificial electron acceptor, such as ferricenium hexafluorophosphate, which changes its absorbance upon reduction by the FADH₂ produced during the dehydrogenation reaction.[7]

    • Fluorescence-Based Assays: A common fluorescence-based method is the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[8] In this assay, the decrease in ETF fluorescence is monitored as it accepts electrons from the reduced FAD cofactor of the acyl-CoA dehydrogenase.

  • Question 3: How should I prepare and store this compound stock solutions?

  • Answer: Due to the potential for hydrolysis and the challenges with solubility, proper preparation and storage are critical.

    • Solvent: For preparing a concentrated stock solution, consider dissolving the this compound in an organic solvent like DMSO before diluting it into the aqueous assay buffer.[9] However, always check for solvent compatibility with your enzyme.

    • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

    • Storage: Store the aliquots at -80°C for long-term stability and protect them from light.[1]

  • Question 4: What is the role of detergents in this compound enzymatic assays?

  • Answer: Detergents play a crucial role in solubilizing the long-chain this compound substrate in aqueous buffers.[3] Non-ionic detergents like Triton X-100 are commonly used.[3] It is important to use a concentration above the detergent's critical micelle concentration (CMC) to ensure micelle formation and substrate solubilization.[10] However, excessively high concentrations of detergents can denature the enzyme, so it is essential to determine the optimal detergent concentration for your specific assay.[10]

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound enzymatic assays, primarily focusing on Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Table 1: Recommended Assay Conditions for VLCAD

ParameterRecommended Range/ValueCitation
pH 7.2 - 8.0[2][11]
Temperature 37°C[11]
Substrate Concentration (Palmitoyl-CoA) 25 - 200 µM[2][8]
Detergent (Triton X-100) 0.2%[2]

Note: Specific optimal conditions may vary depending on the enzyme source and assay format.

Table 2: Typical VLCAD Activity Ranges in Human Lymphocytes

StatusActivity Range (nmol/min/mg protein)Citation
Normal 1.35 - 2.95[12]
Carrier 1.03 - 1.49[12]
Affected 0.25 - 0.86[12]

These values are provided as a general reference and may vary between laboratories and methodologies.

Table 3: Critical Micelle Concentrations (CMC) of Common Detergents

DetergentCMC (% w/v)Citation
Triton X-100 ~0.015[13]
CHAPS ~0.5[13]
Sodium Dodecyl Sulfate (SDS) ~0.23[10]

CMC values can be influenced by buffer composition and temperature.

Experimental Protocols & Visualizations

Experimental Workflow: HPLC-Based VLCAD Activity Assay

This workflow outlines the key steps for measuring VLCAD activity by quantifying the production of this compound from Palmitoyl-CoA using HPLC.[6]

hplc_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis prep_sample Prepare Cell Lysate (e.g., Lymphocytes) protein_quant Determine Protein Concentration prep_sample->protein_quant reaction_mix Prepare Reaction Mix: - Buffer (pH 8.0) - Ferrocenium Hexafluorophosphate - Palmitoyl-CoA (Substrate) protein_quant->reaction_mix incubation Incubate at 37°C reaction_mix->incubation quench Quench Reaction (e.g., with Acid) incubation->quench hplc Inject sample into HPLC quench->hplc detection Detect and Quantify This compound hplc->detection

Caption: Workflow for VLCAD activity assay using HPLC detection.

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

This diagram illustrates the initial step of mitochondrial long-chain fatty acid β-oxidation, where VLCAD plays a key role.

fao_pathway LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA) VLCAD VLCAD LCFA_CoA->VLCAD Enoyl_CoA 2-Enoyl-CoA (e.g., this compound) VLCAD->Enoyl_CoA FADH2 FADH2 VLCAD->FADH2 FAD FAD FAD->VLCAD ETF ETF FADH2->ETF ETF_red ETF (reduced) ETF->ETF_red ETC Electron Transport Chain ETF_red->ETC

Caption: Initial dehydrogenation step in fatty acid β-oxidation.

Logical Relationship: Troubleshooting High Background Fluorescence

This diagram outlines a logical approach to troubleshooting high background fluorescence in a fluorescence-based assay.

troubleshoot_background start High Background Fluorescence Observed check_controls Analyze 'No Enzyme' and 'Buffer Only' Controls start->check_controls is_control_high Are Controls High? check_controls->is_control_high check_substrate Investigate Substrate: - Degradation - Impurity is_control_high->check_substrate Yes check_instrument Check Instrument Settings: - Gain too high - Incorrect filters is_control_high->check_instrument No check_buffer Investigate Buffer Components: - Autofluorescence - Contamination check_substrate->check_buffer remedy_substrate Use Fresh, High-Purity Substrate Aliquot to Avoid Freeze-Thaw check_substrate->remedy_substrate remedy_buffer Use High-Purity Reagents Test Individual Components check_buffer->remedy_buffer background_ok Background Acceptable remedy_substrate->background_ok remedy_buffer->background_ok remedy_instrument Optimize Instrument Settings check_instrument->remedy_instrument remedy_instrument->background_ok

Caption: Decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Optimization of Fragmentation Parameters for 2-Hexadecenoyl-CoA in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of 2-Hexadecenoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A1: For this compound (C₃₇H₆₄N₇O₁₇P₃S), the protonated precursor ion [M+H]⁺ is expected at m/z 1020.6. Acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and abundant fragmentations observed are a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da) and a product ion corresponding to the coenzyme A fragment.[1][2][3][4]

Summary of Expected Ions:

AnalytePrecursor Ion [M+H]⁺ (m/z)Primary Product Ion [M+H-507]⁺ (m/z)Secondary Product Ion (CoA fragment) (m/z)
This compound1020.6513.5428.1

Q2: How do I optimize the collision energy (CE) for the fragmentation of this compound?

A2: Collision energy is a critical parameter that requires optimization for your specific instrument.[5][6] The general procedure involves infusing a standard solution of this compound (or a similar long-chain acyl-CoA if a standard is unavailable) directly into the mass spectrometer. By systematically ramping the collision energy and monitoring the intensity of the target product ion (e.g., m/z 513.5), you can determine the optimal CE value that yields the highest signal intensity.[6] Software provided by instrument manufacturers, such as Skyline, can also be used to automate and refine this optimization process.[7][8][9]

Q3: What are typical starting parameters for the MS/MS analysis of long-chain acyl-CoAs?

A3: While optimal parameters are instrument-dependent, the following table provides a general starting point for the analysis of long-chain acyl-CoAs like this compound, based on published literature.[1][2][10]

Table of Typical Starting MS/MS Parameters:

ParameterTypical ValueNotes
Ionization ModePositive Electrospray Ionization (ESI)Acyl-CoAs ionize efficiently in positive mode.[2]
Capillary Voltage2.5 - 3.5 kVOptimize for stable spray.
Source Temperature90 - 150 °CLower temperatures can be beneficial for stability.
Cone Voltage / Declustering Potential30 - 90 VThis parameter is compound and instrument specific and requires optimization.[1][5]
Collision GasArgonTypically used for collision-induced dissociation (CID).
Collision Energy (CE)30 - 60 eVHighly compound and instrument dependent; requires empirical optimization.[1]

Troubleshooting Guide

Issue 1: No or low signal for the this compound precursor ion.

  • Potential Cause: Inefficient ionization.

    • Solution: Optimize ESI source parameters such as spray voltage, source temperature, and gas flows. Ensure the mobile phase is compatible with positive mode ESI; the addition of a small amount of formic acid (e.g., 0.1%) can improve protonation.[6]

  • Potential Cause: Matrix effects leading to ion suppression.

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Ensure adequate chromatographic separation from co-eluting matrix components.[6]

  • Potential Cause: Analyte degradation.

    • Solution: Acyl-CoAs can be unstable. Keep samples cold (4°C) during processing and analysis if possible. Minimize the time between sample preparation and injection.[11]

Issue 2: Weak or inconsistent product ion signal despite a stable precursor ion signal.

  • Potential Cause: Suboptimal fragmentation parameters.

    • Solution: The collision energy is not optimized. Follow the protocol for CE optimization by infusing a standard and performing a CE ramp experiment.[6]

  • Potential Cause: Incorrect product ion selection.

    • Solution: Confirm the m/z of the expected product ions. For acyl-CoAs, the neutral loss of 507 Da is a reliable transition to monitor.[1][2][3][4]

Issue 3: Poor chromatographic peak shape or retention.

  • Potential Cause: Inappropriate column chemistry or mobile phase.

    • Solution: A C8 or C18 reversed-phase column is typically suitable for long-chain acyl-CoA analysis.[10] Optimize the gradient elution profile. A common mobile phase system consists of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic solvent like acetonitrile.[10][11]

  • Potential Cause: Sample solvent effects.

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions to prevent peak distortion.[11]

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound

  • Prepare a Standard Solution: Prepare a 1-10 µg/mL solution of this compound (or a suitable surrogate like Palmitoyl-CoA) in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Setup:

    • Set the mass spectrometer to positive ion ESI mode.

    • Select the precursor ion for this compound ([M+H]⁺ at m/z 1020.6).

    • Set up a product ion scan for the expected product ion (e.g., m/z 513.5).

  • Collision Energy Ramp:

    • Create a method that systematically varies the collision energy (e.g., from 10 to 80 eV in 2 eV increments).

    • Acquire data for each CE value, monitoring the intensity of the product ion.

  • Data Analysis: Plot the product ion intensity as a function of collision energy. The CE value that produces the maximum intensity is the optimal collision energy for this transition on your instrument.

Visualizations

Optimization_Workflow Workflow for Collision Energy Optimization A Prepare Standard Solution (e.g., 1-10 µg/mL this compound) B Direct Infusion into MS (5-10 µL/min) A->B C Set MS Parameters - Positive ESI - Precursor m/z 1020.6 - Product m/z 513.5 B->C D Perform Collision Energy Ramp (e.g., 10-80 eV) C->D E Monitor Product Ion Intensity D->E F Plot Intensity vs. CE E->F G Determine Optimal CE (Value at Max Intensity) F->G

Caption: Workflow for the optimization of collision energy.

Fragmentation_Pathway Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z 1020.6 Fragment1 [M+H-507]⁺ m/z 513.5 Precursor->Fragment1 Neutral Loss of 507.1 Da (3'-phosphoadenosine diphosphate) Fragment2 CoA Fragment m/z 428.1 Precursor->Fragment2 Cleavage at pyrophosphate

Caption: Common fragmentation pathway for this compound.

References

strategies to minimize enzymatic degradation of 2-Hexadecenoyl-CoA post-extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the enzymatic degradation of 2-Hexadecenoyl-CoA post-extraction. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure sample integrity and yield reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a long-chain acyl-coenzyme A thioester, an important intermediate in fatty acid metabolism, particularly in the beta-oxidation pathway.[1] Like other acyl-CoAs, it is metabolically active and susceptible to rapid enzymatic and chemical degradation once extracted from its protective cellular environment. Its instability presents a significant analytical challenge for accurate quantification.[2][3] Key threats include hydrolysis of the thioester bond and enzymatic modification by dehydrogenases or hydratases that may remain active in the extract.

Q2: What are the primary enzymatic threats to this compound stability post-extraction?

A2: The main enzymatic threats are residual enzymes from the biological matrix that co-extract with the analyte. These include:

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing Coenzyme A and the free fatty acid.

  • Acyl-CoA Dehydrogenases (ACADs): Long-chain acyl-CoA dehydrogenases (ACADL) can act on this compound, altering its structure.[4]

  • Enoyl-CoA Hydratases: These enzymes can hydrate (B1144303) the double bond, converting this compound to 3-hydroxyhexadecanoyl-CoA.

  • Nudix Hydrolases: Certain Nudix (Nucleoside Diphosphate linked moiety X) hydrolases, such as NUDT7 and NUDT8, can degrade the CoA moiety itself.[5]

Q3: What immediate precautions should be taken after sample collection to prevent degradation?

A3: To halt metabolic activity, it is crucial to quench the sample immediately. This is typically achieved by flash-freezing the tissue or cell pellet in liquid nitrogen.[6] All subsequent extraction steps should be performed on ice or at 4°C using pre-chilled solvents and tubes to minimize enzymatic activity.[7] Rapid processing from homogenization to the final stable extract is critical.

Q4: What are the recommended storage conditions for extracted this compound?

A4: For short-term storage (hours to a few days), keep the extracts at -20°C. For long-term stability, storage at -80°C is mandatory to prevent degradation.[6] The choice of reconstitution solvent is also critical; while methanol (B129727) is common, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can improve stability for LC-MS analysis.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: Low or undetectable levels of this compound in my final extract.

Possible Cause Recommended Solution
Inefficient Quenching Ensure tissue/cells are flash-frozen in liquid nitrogen immediately after harvesting. Any delay allows enzymes to degrade the target analyte.[6]
Suboptimal Extraction Solvent An acetonitrile/2-propanol mixture is effective for extracting a wide range of acyl-CoAs.[7] Ensure the solvent is ice-cold and used in sufficient volume to precipitate proteins effectively.
Enzymatic Degradation During Extraction Work quickly and keep all samples, solutions, and equipment on ice or at 4°C throughout the procedure.[7] Consider adding a cocktail of broad-spectrum enzyme inhibitors to the initial homogenization buffer, though this may interfere with downstream analysis and requires validation.
Poor Recovery from SPE Ensure the Solid-Phase Extraction (SPE) column is properly conditioned and that the loading, wash, and elution solutions are correctly prepared and utilized.[8] Recovery can vary based on acyl chain length.
Analyte Loss During Evaporation Evaporate the solvent under a gentle stream of nitrogen or use a vacuum concentrator without excessive heat. Over-drying can lead to sample loss.

Problem: High variability in this compound levels between technical replicates.

Possible Cause Recommended Solution
Inconsistent Sample Homogenization Ensure the tissue is ground to a fine, uniform powder with a pre-chilled mortar and pestle or homogenized thoroughly with a bead beater or ultrasonic homogenizer.[6] Inconsistent homogenization leads to variable extraction efficiency.
Protein Precipitation Issues Vortex samples vigorously after adding the extraction solvent to ensure complete protein precipitation.[8] Incomplete precipitation can leave degrading enzymes in the supernatant.
Inaccurate Pipetting Due to the low abundance of acyl-CoAs, small volume errors can lead to large quantitative differences. Use calibrated pipettes and pre-chilled tips.
Degradation Post-Reconstitution Analyze samples as quickly as possible after reconstituting the dried extract. If there is a delay before injection into an LC-MS system, keep the samples in an autosampler cooled to 4°C.

Data & Protocols

Quantitative Data Summary

The choice of extraction method significantly impacts the recovery of acyl-CoAs. While data for this compound is not specifically detailed in the compared studies, the recovery rates for other acyl-CoAs provide a valuable reference for method selection.

Table 1: Comparison of Recovery Rates for Various Acyl-CoA Extraction Methods

Acyl-CoA Species 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) Acetonitrile/2-Propanol with SPE Recovery (%)[8]
Short Chain
Acetyl-CoA ~59%[6] 85-95%
Propionyl-CoA ~80%[6] Not Reported
Malonyl-CoA Not Reported 83-90%
Medium Chain
Octanoyl-CoA Not Reported 88-92%
Long Chain
Palmitoyl-CoA (C16:0) Not Reported 70-80% (Oligonucleotide SPE)

| Oleoyl-CoA (C18:1) | Not Reported | 85-90% |

Note: Data is compiled from multiple sources and methodologies may vary. Recovery rates for long-chain species like this compound are expected to be similar to those for Palmitoyl-CoA and Oleoyl-CoA when using organic solvent extraction with appropriate SPE.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues using Organic Solvent and SPE

This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[7][8]

Materials:

  • Frozen tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold.[8]

  • Internal Standard: e.g., Heptadecanoyl-CoA (C17:0).

  • Extraction Solvents: 2-Propanol and Acetonitrile, HPLC-grade, ice-cold.[8]

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[8]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[8]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[8]

  • Equipment: Pre-chilled glass homogenizer, centrifuge capable of 12,000 x g at 4°C, nitrogen evaporator or vacuum concentrator.

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of ice-cold 2-Propanol and homogenize again.[8]

  • Extraction and Protein Precipitation:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Add 2 mL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins.[8]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new clean tube. Avoid disturbing the protein pellet.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[8]

    • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE column. Allow it to pass through the sorbent by gravity.[8]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove impurities.[8]

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[8]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for your downstream analysis (e.g., 50% methanol in 50 mM ammonium acetate for LC-MS).[2]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[2]

    • Transfer the clear supernatant to an autosampler vial for immediate analysis or store at -80°C.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Harvest Harvest Tissue/ Cells Quench Immediate Quenching (Liquid Nitrogen) Harvest->Quench Homogenize Homogenize on Ice with Buffer + Internal Std Quench->Homogenize CCP1 Maintain Cold Chain Quench->CCP1 AddSolvent Add Organic Solvents (2-Propanol, Acetonitrile) Homogenize->AddSolvent Precipitate Vortex & Centrifuge (4°C) to Precipitate Protein AddSolvent->Precipitate Collect Collect Supernatant Precipitate->Collect CCP2 Process Rapidly Precipitate->CCP2 SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Collect->SPE Concentrate Evaporate & Reconstitute SPE->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze

Caption: Workflow for Acyl-CoA extraction highlighting critical control points.

G Analyte This compound (Target Analyte) ACOT Acyl-CoA Thioesterases (ACOTs) Analyte->ACOT ACAD Acyl-CoA Dehydrogenases (ACADs) Analyte->ACAD ECH Enoyl-CoA Hydratase Analyte->ECH Nudix Nudix Hydrolases (e.g., NUDT7) Analyte->Nudix Product1 Hexadecenoic Acid + CoA ACOT->Product1 Hydrolysis of Thioester Bond Product2 Modified Acyl-CoA ACAD->Product2 Redox Reaction Product3 3-Hydroxyhexadecanoyl-CoA ECH->Product3 Hydration Product4 Acyl-4'-phosphopantetheine + 3',5'-ADP Nudix->Product4 Hydrolysis of Pyrophosphate Bond

Caption: Major enzymatic degradation pathways for this compound.

G Start Low/No Analyte Signal Detected by LC-MS Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Storage Review Sample Storage & Handling Post-Extraction Start->Check_Storage Check_MS Verify LC-MS/MS Method Performance Start->Check_MS Quenching Was quenching immediate and effective? Check_Extraction->Quenching Quenching ColdChain Were samples kept at <= 4°C throughout? Check_Extraction->ColdChain Temperature Recovery Was an internal standard used? Is its recovery low? Check_Extraction->Recovery Efficiency StorageTemp Stored at -80°C without freeze-thaw? Check_Storage->StorageTemp Stability Reconstitution Analyzed immediately after reconstitution? Check_Storage->Reconstitution Handling StdCurve Is the standard curve linear and sensitive? Check_MS->StdCurve Quantitation Source Is the MS source clean? Are parameters optimized? Check_MS->Source Instrumentation

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Hexadecenoyl-CoA: LC-MS vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hexadecenoyl-CoA, a key intermediate in fatty acid metabolism and sphingolipid signaling, is paramount. This guide provides a comprehensive comparison of two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We delve into their respective methodologies, performance characteristics, and provide supporting data to inform your selection of the most suitable method for your research needs.

At a Glance: LC-MS and Enzymatic Assays for this compound

FeatureLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratio.Measurement of enzyme activity through product formation or substrate depletion.
Specificity High; can distinguish between structurally similar molecules.Can be high if the enzyme is specific; potential for cross-reactivity.
Sensitivity Very high; capable of detecting low abundance species.Variable; generally less sensitive than LC-MS/MS.
Throughput Can be high with autosamplers.Can be adapted for high-throughput screening in microplate formats.
Multiplexing Can simultaneously measure multiple acyl-CoAs in a single run.Typically measures a single analyte or enzyme activity at a time.
Development Time Method development can be complex and time-consuming.Assay development can be faster, especially with commercial kits.
Cost (Instrument) High initial capital investment.Lower initial instrument cost (spectrophotometer or fluorometer).
Cost (Per Sample) Can be lower for large batches due to automation.Reagent costs can be significant, especially for purified enzymes.

In-Depth Analysis: Performance and Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a powerful and versatile platform for the analysis of acyl-CoAs.[1][2][3] It offers high selectivity and sensitivity, allowing for the precise quantification of this compound even in complex biological matrices.[1]

Experimental Protocol: LC-MS/MS for Acyl-CoA Analysis

This protocol is a generalized representation based on established methods for acyl-CoA quantification.[2][4]

1. Sample Preparation:

  • Extraction: Tissues or cells are homogenized in a cold extraction solution, often a mixture of acetonitrile, methanol, and water, to precipitate proteins and extract metabolites.[2]

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA) is added to each sample to correct for variations in extraction efficiency and matrix effects.

  • Centrifugation: The homogenate is centrifuged to pellet proteins and cellular debris.

  • Supernatant Collection: The supernatant containing the acyl-CoAs is collected for analysis.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[4]

  • Mobile Phases: A gradient elution is typically employed, using a combination of an aqueous mobile phase (e.g., water with a small amount of ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).

  • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for acyl-CoAs.

  • Detection Mode: Selected Reaction Monitoring (SRM) is employed for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion generated through collision-induced dissociation. This highly specific detection method minimizes interference from other molecules.[5]

Workflow for LC-MS/MS Analysis of this compound

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Biological Sample Homogenization Homogenization (Acetonitrile/Methanol/Water) Tissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Centrifugation Centrifugation Spiking->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (SRM Mode) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.

Enzymatic Assays

Enzymatic assays provide an alternative, often more accessible, method for quantifying specific enzyme activities or their products. For this compound, a relevant assay measures the activity of very-long-chain acyl-CoA dehydrogenase (VLCAD), the enzyme that produces this compound from palmitoyl-CoA. The amount of this compound formed is then quantified, typically by HPLC.[6]

Experimental Protocol: Enzymatic Assay for VLCAD Activity

This protocol is based on the method described by Tajima et al. (2008) for the diagnosis of VLCAD deficiency.[6]

1. Sample Preparation:

  • Cell Lysate Preparation: Lymphocytes or other cells are lysed to release their enzymatic contents.

  • Protein Quantification: The protein concentration of the cell lysate is determined to normalize the enzyme activity.

2. Enzymatic Reaction:

  • Reaction Mixture: The cell lysate is incubated with a reaction mixture containing the substrate, palmitoyl-CoA, and other necessary cofactors.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped, often by the addition of an acid.

3. Product Quantification:

  • HPLC Analysis: The amount of this compound produced is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection. The peak corresponding to this compound is identified by its retention time and its area is used for quantification against a standard curve.

Workflow for Enzymatic Assay of VLCAD Activity

cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_quantification Product Quantification Cells Biological Sample (e.g., Lymphocytes) Lysis Cell Lysis Cells->Lysis ProteinAssay Protein Quantification Lysis->ProteinAssay Incubation Incubation with Palmitoyl-CoA Lysis->Incubation Termination Reaction Termination Incubation->Termination HPLC HPLC Analysis Termination->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Experimental workflow for the enzymatic assay of VLCAD activity.

The Role of this compound in the Sphingosine-1-Phosphate (S1P) Metabolic Pathway

This compound is a crucial intermediate in the metabolic pathway of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous physiological processes, including cell growth, survival, and trafficking. The degradation of S1P ultimately leads to the formation of phosphoethanolamine and trans-2-hexadecenal. The latter can be converted to this compound.

Sphingosine-1-Phosphate (S1P) Metabolic Pathway

S1P Sphingosine-1-Phosphate (S1P) SPL S1P Lyase S1P->SPL Hexadecenal trans-2-Hexadecenal SPL->Hexadecenal ADH Aldehyde Dehydrogenase Hexadecenal->ADH HexadecenoicAcid trans-2-Hexadecenoic Acid ADH->HexadecenoicAcid ACSL Acyl-CoA Synthetase HexadecenoicAcid->ACSL HexadecenoylCoA This compound ACSL->HexadecenoylCoA FattyAcidMetabolism Fatty Acid Metabolism HexadecenoylCoA->FattyAcidMetabolism

Caption: The metabolic pathway of S1P leading to the formation of this compound.

Conclusion

The choice between LC-MS and enzymatic assays for the quantification of this compound depends on the specific requirements of the research. LC-MS/MS offers unparalleled specificity, sensitivity, and the ability to multiplex, making it the gold standard for comprehensive acyl-CoA profiling. However, it requires significant capital investment and expertise in method development. Enzymatic assays, while generally less sensitive and specific, can be a cost-effective and higher-throughput alternative for measuring the activity of specific enzymes involved in this compound metabolism, particularly in clinical or screening settings. A thorough understanding of the strengths and limitations of each technique is crucial for generating reliable and meaningful data in the study of fatty acid and sphingolipid metabolism.

References

A Comparative Analysis of 2-Hexadecenoyl-CoA and Palmitoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolism of two key sixteen-carbon acyl-CoA molecules: the saturated palmitoyl-CoA and the unsaturated 2-Hexadecenoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in fatty acid metabolism, lipid signaling, and the development of therapeutics targeting metabolic disorders.

Introduction

Palmitoyl-CoA is a central molecule in cellular metabolism, serving as the primary product of de novo fatty acid synthesis and a major substrate for mitochondrial β-oxidation to generate ATP.[1] It is an activated form of the saturated fatty acid, palmitic acid. In contrast, this compound, an unsaturated acyl-CoA, is a key intermediate in distinct metabolic pathways, including fatty acid elongation and the catabolism of sphingolipids.[2] This guide will objectively compare their metabolic pathways, the enzymes involved, and the available quantitative data, supported by detailed experimental protocols.

Metabolic Pathways and Key Enzymes

The metabolic pathways of palmitoyl-CoA and this compound are fundamentally different. Palmitoyl-CoA is primarily catabolized for energy production, whereas this compound is an intermediate in anabolic and catabolic pathways that result in the modification or synthesis of other lipids.

Palmitoyl-CoA Metabolism:

The primary metabolic fate of palmitoyl-CoA in most tissues is mitochondrial β-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2.

  • Transport into Mitochondria: Long-chain fatty acyl-CoAs like palmitoyl-CoA are transported from the cytosol into the mitochondrial matrix via the carnitine shuttle system.[1]

  • β-Oxidation: Once inside the mitochondria, palmitoyl-CoA undergoes β-oxidation, catalyzed by a family of acyl-CoA dehydrogenases with varying chain-length specificities. For palmitoyl-CoA, very-long-chain acyl-CoA dehydrogenase (VLCAD) and long-chain acyl-CoA dehydrogenase (LCAD) are the initial key enzymes.[3][4]

This compound Metabolism:

This compound is primarily metabolized through two interconnected pathways:

  • Fatty Acid Elongation: This process extends the carbon chain of fatty acids. This compound can serve as a substrate for this pathway. The reduction of the trans-2 double bond is a critical step, catalyzed by trans-2-enoyl-CoA reductase (TER).[5][6]

  • Sphingosine 1-Phosphate (S1P) Metabolic Pathway: this compound is a key intermediate in the degradation of S1P. In this pathway, S1P is ultimately converted to palmitoyl-CoA. The final step, the saturation of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, is catalyzed by TER.[2]

The following diagram illustrates the distinct metabolic fates of these two molecules.

Metabolic Fates of Palmitoyl-CoA and this compound cluster_palmitoyl Palmitoyl-CoA Metabolism cluster_hexadecenoyl This compound Metabolism Palmitoyl_CoA Palmitoyl-CoA Beta_Oxidation β-Oxidation Palmitoyl_CoA->Beta_Oxidation VLCAD/LCAD Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy (ATP) Acetyl_CoA->Energy TCA Cycle Hexadecenoyl_CoA This compound FA_Elongation Fatty Acid Elongation Hexadecenoyl_CoA->FA_Elongation TER S1P_Metabolism S1P Metabolism Hexadecenoyl_CoA->S1P_Metabolism TER Longer_FAs Longer Fatty Acyl-CoAs FA_Elongation->Longer_FAs Palmitoyl_CoA_from_Hex Palmitoyl-CoA S1P_Metabolism->Palmitoyl_CoA_from_Hex Acyl-CoA Extraction Workflow Start Start: Cultured Mammalian Cells Harvest Harvest and Wash Cells Start->Harvest Lyse Lyse Cells in Cold Methanol (+ Internal Standard) Harvest->Lyse Centrifuge1 Centrifuge (15,000 x g, 4°C) Lyse->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry Supernatant CollectSupernatant->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute End Ready for LC-MS/MS Analysis Reconstitute->End

References

A Comparative Guide to the Substrate Specificity of Enzymes for 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of key enzymes that metabolize 2-Hexadecenoyl-CoA, a critical intermediate in fatty acid metabolism. Understanding the kinetic preferences of these enzymes is crucial for elucidating metabolic pathways and for the development of targeted therapeutic interventions.

Introduction to this compound Metabolism

This compound is a 16-carbon monounsaturated fatty acyl-CoA that plays a central role in several metabolic pathways, including mitochondrial β-oxidation and sphingolipid metabolism. The processing of this substrate is handled by a diverse group of enzymes, each exhibiting distinct specificities for the chain length and saturation of their acyl-CoA substrates. This guide focuses on the comparative substrate specificity of three major classes of enzymes that act on this compound: Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, and Trans-2-Enoyl-CoA Reductases.

Acyl-CoA Dehydrogenases: The Initiators of β-Oxidation

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the first and often rate-limiting step of fatty acid β-oxidation. They introduce a double bond between the α and β carbons of the fatty acyl-CoA. ACADs are classified based on their optimal substrate chain length: Short-Chain (SCAD), Medium-Chain (MCAD), Long-Chain (LCAD), and Very-Long-Chain (VLCAD) Acyl-CoA Dehydrogenase.

While this compound is already unsaturated, its saturated counterpart, hexadecanoyl-CoA (palmitoyl-CoA), is a primary substrate for VLCAD. The specificity of these enzymes is critical for the orderly degradation of fatty acids of different lengths.

Comparative Kinetic Data for Acyl-CoA Dehydrogenases

The following table summarizes the kinetic parameters of various ACADs for different acyl-CoA substrates. This data highlights the chain-length preference of each enzyme.

EnzymeSubstrate (Acyl-CoA)Chain LengthK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
VLCAD (Human) Palmitoyl-CoAC16:0~1.3--[1]
Myristoyl-CoAC14:0~0.8--[1]
Stearoyl-CoAC18:0~1.5--[1]
MCAD (Human) Octanoyl-CoAC8:02.514.75.9 x 10⁶[2]
Dodecanoyl-CoAC12:00.810.81.3 x 10⁷[2]
Hexanoyl-CoAC6:06.712.51.9 x 10⁶[2]
SCAD (Human) Butyryl-CoAC4:025239.2 x 10⁵[3]
Hexanoyl-CoAC6:015151.0 x 10⁶[3]

Note: Data for this compound as a direct substrate for ACADs is limited, as they primarily act on saturated acyl-CoAs. The data for palmitoyl-CoA with VLCAD is indicative of its preference for long-chain substrates.

Enoyl-CoA Hydratases: The Hydration Specialists

Enoyl-CoA hydratases, also known as crotonases, catalyze the second step of β-oxidation: the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. These enzymes generally exhibit broad substrate specificity.

Comparative Kinetic Data for Enoyl-CoA Hydratases

The following table presents kinetic data for an R-specific enoyl-CoA hydratase from Aeromonas caviae, demonstrating its activity across a range of substrate chain lengths.

EnzymeSubstrate (trans-2-enoyl-CoA)Chain LengthK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Source
R-specific Enoyl-CoA Hydratase (A. caviae) Crotonyl-CoAC42414356.0 x 10⁷[4]
Hexenoyl-CoAC64019134.8 x 10⁷[4]
Octenoyl-CoAC84221575.1 x 10⁷[4]
Decenoyl-CoAC104516293.6 x 10⁷[4]
Dodecenoyl-CoAC124323215.4 x 10⁷[4]

Trans-2-Enoyl-CoA Reductases: The Final Reduction

Trans-2-enoyl-CoA reductases are involved in both fatty acid elongation and the degradation of sphingosine-1-phosphate. In the latter pathway, a trans-2-enoyl-CoA reductase catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA[5][6].

Comparative Kinetic Data for Trans-2-Enoyl-CoA Reductases

The following table provides kinetic data for trans-2-enoyl-CoA reductases from different organisms, illustrating their substrate preferences.

EnzymeOrganismSubstrateChain LengthK_m (µM)Source
NADPH-specific Trans-2-Enoyl-CoA Reductase Rat Liver MicrosomesCrotonyl-CoAC420[7]
trans-2-Hexenoyl-CoAC60.5[7]
trans-2-Hexadecenoyl-CoAC16:11.0[7]
Trans-2-Enoyl-CoA Reductase Euglena gracilisCrotonyl-CoAC468[8]
trans-2-Hexenoyl-CoAC691[8]

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation Pathway

This pathway illustrates the sequential breakdown of a fatty acyl-CoA molecule, such as palmitoyl-CoA (the saturated equivalent of this compound's precursor), in the mitochondria.

FattyAcidBetaOxidation FattyAcylCoA Fatty Acyl-CoA (C_n) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (H₂O) KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) ShortenedAcylCoA Fatty Acyl-CoA (C_n-2) KetoacylCoA->ShortenedAcylCoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase (CoA-SH)

Caption: Mitochondrial Fatty Acid β-Oxidation Spiral.

Sphingosine-1-Phosphate (S1P) Degradation Pathway

This pathway shows the degradation of S1P, which generates trans-2-hexadecenal that is subsequently converted to trans-2-hexadecenoyl-CoA.

S1P_Degradation S1P Sphingosine-1-Phosphate (S1P) Hexadecenal trans-2-Hexadecenal S1P->Hexadecenal S1P Lyase HexadecenoicAcid trans-2-Hexadecenoic Acid Hexadecenal->HexadecenoicAcid Aldehyde Dehydrogenase HexadecenoylCoA trans-2-Hexadecenoyl-CoA HexadecenoicAcid->HexadecenoylCoA Acyl-CoA Synthetase PalmitoylCoA Palmitoyl-CoA HexadecenoylCoA->PalmitoylCoA trans-2-Enoyl-CoA Reductase

Caption: Sphingosine-1-Phosphate Degradation Pathway.

Experimental Workflow for Comparing Substrate Specificity

This diagram outlines a general workflow for determining and comparing the substrate specificity of an enzyme for various acyl-CoA substrates.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme Purify Enzyme of Interest Assay Perform Kinetic Assays (e.g., Spectrophotometric, HPLC) Enzyme->Assay Substrates Synthesize/Purchase Acyl-CoA Substrates (Varying Chain Lengths) Substrates->Assay Conditions Vary Substrate Concentration at Fixed Enzyme Concentration Assay->Conditions Kinetics Determine Initial Velocities (v₀) Conditions->Kinetics Plot Generate Michaelis-Menten and Lineweaver-Burk Plots Kinetics->Plot Parameters Calculate K_m and V_max (k_cat) Plot->Parameters Efficiency Calculate Catalytic Efficiency (k_cat/K_m) Parameters->Efficiency Compare Compare Specificity Across Different Substrates Efficiency->Compare

Caption: Workflow for Substrate Specificity Analysis.

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This assay measures the activity of ACADs by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the ACAD.[9]

Materials:

  • Purified recombinant ACAD enzyme

  • Purified recombinant porcine ETF

  • Acyl-CoA substrates (e.g., C4 to C18-CoA)

  • Reaction Buffer: 100 mM potassium phosphate (B84403), pH 7.6

  • Anaerobic chamber or a system for enzymatic deoxygenation (glucose, glucose oxidase, catalase)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a cuvette or 96-well plate containing reaction buffer, ETF (e.g., 2 µM), and the ACAD enzyme (e.g., 150 ng).

  • Make the reaction mixture anaerobic. This can be achieved by working in an anaerobic chamber or by adding glucose (e.g., 25 mM), glucose oxidase (e.g., 20 units/mL), and catalase (e.g., 1200 units/mL) to the reaction mixture to scavenge oxygen.

  • Initiate the reaction by adding the acyl-CoA substrate (e.g., 25 µM).

  • Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 340 nm and the emission wavelength around 490 nm.

  • Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve.

  • Repeat the assay with varying concentrations of the acyl-CoA substrate to determine K_m and V_max.

Enoyl-CoA Hydratase Activity Assay (HPLC-Based Method)

This method allows for the direct quantification of the substrate (trans-2-enoyl-CoA) and the product (3-hydroxyacyl-CoA), and can also be used to determine stereospecificity with a chiral column.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-enoyl-CoA substrates (e.g., trans-2-hexadecenoyl-CoA)

  • Reaction Buffer: 50 mM phosphate buffer, pH 7.5

  • HPLC system with a C18 column (and a chiral column for stereospecificity analysis)

  • Mobile Phase: e.g., a gradient of methanol (B129727) in 50 mM phosphate buffer, pH 5.0

  • UV detector (260 nm)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, enoyl-CoA hydratase, and the trans-2-enoyl-CoA substrate.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At various time points, stop the reaction by adding an acid (e.g., perchloric acid) and placing the sample on ice.

  • Centrifuge the sample to pellet the precipitated protein.

  • Analyze the supernatant by HPLC.

  • Quantify the amounts of substrate remaining and product formed by integrating the peak areas and comparing them to a standard curve.

  • Calculate the initial velocity and perform kinetic analysis as described above.

Trans-2-Enoyl-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • trans-2-enoyl-CoA substrates

  • NADPH

  • Reaction Buffer: e.g., 100 mM potassium phosphate, pH 7.0

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NADPH (e.g., 100 µM), and the enzyme.

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial velocity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Perform kinetic analysis by varying the substrate concentration.

Conclusion

The enzymes that metabolize this compound and its related acyl-CoA counterparts exhibit distinct but sometimes overlapping substrate specificities. VLCAD is clearly specialized for long-chain substrates, while MCAD and SCAD prefer medium and short chains, respectively. Enoyl-CoA hydratases demonstrate broader specificity, with activity across a range of chain lengths. Trans-2-enoyl-CoA reductases also show varied preferences depending on the specific enzyme and its metabolic role. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease. Further research is needed to fully elucidate the kinetic profiles of all relevant enzymes with a comprehensive range of acyl-CoA substrates to build a more complete picture of metabolic flux and regulation.

References

A Researcher's Guide to Internal Standards for the Accurate Quantification of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipid metabolites is paramount for understanding cellular processes and for the development of novel therapeutics. 2-Hexadecenoyl-CoA, an intermediate in fatty acid metabolism, plays a crucial role in various biological pathways. Its precise measurement is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy heavily relies on the use of an appropriate internal standard. This guide provides an objective comparison of internal standards for the quantification of this compound, supported by experimental data and detailed methodologies.

Comparison of Internal Standard Strategies

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, to compensate for sample loss and matrix effects.[1][2] For the quantification of acyl-CoAs like this compound, several types of internal standards are utilized. The selection of an appropriate internal standard is critical for robust and reliable bioanalysis.[1]

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope Labeled (SIL) this compound A version of the analyte where one or more atoms are replaced with a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N).[1]Considered the "gold standard".[3][4] Co-elutes with the analyte, providing the best correction for matrix effects, extraction losses, and ionization variability.[1][2]Can be expensive and may not be commercially available for all analytes. Chemical synthesis can be complex.[4]
Odd-Chain Acyl-CoAs Structurally similar compounds that are not naturally abundant in the biological matrix.[5] Common examples include C15:0-CoA, C17:0-CoA, and C23:0-CoA.[5][6][7]More readily available and less expensive than SIL standards. Have similar chemical properties to even-chain acyl-CoAs of comparable length.[8]Chromatographic retention and ionization efficiency may not perfectly match the analyte, potentially leading to less accurate correction.[8] Endogenous levels, though low, may be present in some samples.[8]
Other Structurally Related Acyl-CoAs Other acyl-CoA species that are not expected to be present in the sample or can be chromatographically separated. For short-chain acyl-CoA analysis, crotonoyl-CoA has been used.[9]May be a cost-effective option if a suitable compound is available.Significant differences in chemical and physical properties compared to the analyte can lead to inaccurate quantification. This approach is generally less reliable.[2]
Experimental Data Summary

The choice of an internal standard directly impacts the accuracy and precision of quantification. The following table summarizes typical performance characteristics observed in LC-MS/MS-based acyl-CoA analysis.

Internal Standard UsedAnalyte(s)MatrixKey Findings & Performance MetricsReference
[¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, [C₁₇]heptadecanoyl-CoAShort, medium, and long-chain acyl-CoAsMouse LiverThe concentration of each acyl-CoA was calculated by the ratio of its intensity to the nearest chain-length internal standard. This method successfully identified and quantified a wide range of acyl-CoAs.[10][11]
C15:0-, C17:0-, C23:0-, C25:0-CoALong and very-long-chain fatty acyl-CoAs (C14-C26)Mammalian CellsOdd-chain-length fatty acyl-CoAs were used as internal standards due to their low endogenous levels. The method demonstrated good linearity and allowed for the quantification of subpicomole amounts of acyl-CoAs.[5]
Pentadecanoyl CoA (C15:0 CoA)Cellular acyl-CoAsProstate and Hepatic Cell LinesA sensitive LC-MS/MS method was developed for the absolute quantification of a broad range of cellular acyl-CoAs.[6]
¹⁵N₁¹³C₃-labeled pantothenate (for SILEC)Acyl-CoAsSubcellular fractionsThe SILEC-SF (Stable Isotope Labeling by Essential Nutrients in Cell Culture followed by Subcellular Fractionation) method improved quantification over conventional addition of internal standards after fractionation by accounting for sample loss and metabolic activity during processing.[12]
Heptadecanoyl-CoA (C17:0)Short, medium, and long-chain acyl-CoAs (C2-C20)Mouse Liver, HepG2 cells, LHCNM2 cellsUsed as an internal standard in a UHPLC-ESI-MS/MS method that combined reversed-phase and HILIC separations for comprehensive acyl-CoA profiling.[7]

Methodologies and Protocols

General Experimental Workflow for Acyl-CoA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound using an internal standard.

Acyl-CoA Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells) IS_spike Spike with Internal Standard Sample->IS_spike 1 Homogenization Homogenization & Extraction IS_spike->Homogenization 2 SPE Solid-Phase Extraction (SPE) Homogenization->SPE 3 Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute 4 LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS 5 Data_Processing Data Processing LCMS->Data_Processing 6 Quantification Quantification Data_Processing->Quantification 7

Figure 1. A generalized workflow for the quantification of acyl-CoAs using an internal standard approach.

Detailed Experimental Protocol: Acyl-CoA Extraction and Analysis

This protocol is a composite based on several published methods.[5][6][7][10]

1. Sample Preparation and Extraction:

  • Approximately 50-100 mg of frozen tissue or a pellet of 1-10 million cells is placed in a polypropylene (B1209903) tube on ice.

  • A known amount of the chosen internal standard (e.g., deuterated this compound or C17:0-CoA) is added to the tube.

  • Acyl-CoAs are extracted by adding 3 mL of a cold methanol-chloroform mixture (2:1, v/v) followed by homogenization.

  • The homogenate is centrifuged to pellet the protein and cellular debris. The supernatant containing the acyl-CoAs is collected.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • An SPE column is conditioned with methanol (B129727) and then equilibrated with water.

  • The supernatant from the extraction step is loaded onto the column.

  • The column is washed with 2% formic acid and then with methanol to remove interfering substances.

  • Acyl-CoAs are eluted with 2% followed by 5% ammonium (B1175870) hydroxide.

  • The eluted fractions are combined and dried under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • The dried extract is reconstituted in a suitable solvent, such as 50% methanol.

  • Chromatographic separation is typically performed on a C18 reversed-phase column.

  • A gradient elution is used with mobile phases commonly consisting of an aqueous solution with an ammonium acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[6][13]

  • Mass spectrometric detection is carried out using electrospray ionization (ESI) in the positive ion mode.

  • Quantification is achieved using multiple reaction monitoring (MRM). A characteristic neutral loss of m/z 507, corresponding to the fragmentation of the CoA moiety, is often used for the identification of all acyl-CoA species.[9][10][11]

Rationale for Stable Isotope Labeled Internal Standards

The use of a stable isotope-labeled (SIL) internal standard is considered the most accurate method for quantification in mass spectrometry.[1][3] The diagram below illustrates why this approach is superior for correcting analytical variability.

SIL_Internal_Standard_Rationale cluster_process Analytical Process cluster_output MS Detector Extraction Extraction Analyte_extraction Analyte Extraction->Analyte_extraction IS_extraction SIL-IS Extraction->IS_extraction Chromatography Chromatography Analyte_chromatography Analyte Chromatography->Analyte_chromatography IS_chromatography SIL-IS Chromatography->IS_chromatography Ionization Ionization Analyte_ionization Analyte Ionization->Analyte_ionization IS_ionization SIL-IS Ionization->IS_ionization Analyte_start Analyte Analyte_start->Extraction Analyte_extraction->Chromatography lab1 Losses and variability affect both equally Analyte_chromatography->Ionization lab2 Co-elution lab3 Matrix effects affect both equally Ratio Ratio of Analyte / SIL-IS remains constant Analyte_ionization->Ratio IS_start SIL-IS IS_start->Extraction IS_extraction->Chromatography IS_chromatography->Ionization IS_ionization->Ratio

References

A Researcher's Guide to Confirming the Identity of 2-Hexadecenoyl-CoA Peaks in Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving fatty acid β-oxidation, the accurate identification of intermediates like 2-Hexadecenoyl-CoA is paramount. This guide provides a comparative analysis of the primary methodologies used to confirm the identity of this compound peaks in chromatographic data, supported by experimental protocols and performance data.

The two principal methods for the confident identification and quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzymatic Assay coupled with High-Performance Liquid Chromatography (HPLC). Each approach offers distinct advantages and is suited to different experimental needs.

Method Comparison: LC-MS/MS vs. Enzymatic Assay with HPLC

The choice of method for confirming the identity of this compound will depend on the specific requirements of the study, including the need for absolute quantification, sensitivity, and the available instrumentation.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay with High-Performance Liquid Chromatography (HPLC)
Principle Separation by chromatography followed by detection based on mass-to-charge ratio and fragmentation pattern. Provides high specificity.Enzymatic conversion of a substrate to this compound, followed by chromatographic separation and UV detection. Confirms enzymatic activity.
Specificity Very High. Confirmation is based on retention time and specific mass transitions (precursor and product ions).High. Relies on the specificity of the enzyme for its substrate and the chromatographic separation of the product.
Sensitivity Very High. Limits of detection (LOD) and quantification (LOQ) are typically in the low femtomole to picomole range.[1][2]Moderate. Sensitivity is dependent on the efficiency of the enzymatic reaction and the UV absorbance of the product.
Quantitative Accuracy High. Can provide absolute quantification with the use of stable isotope-labeled internal standards.Moderate to High. Can be quantitative but may be more susceptible to variability from enzyme kinetics and potential inhibitors.
Sample Throughput High. Modern autosamplers and rapid chromatographic gradients allow for the analysis of large sample sets.Lower. Requires individual enzymatic reactions for each sample prior to chromatographic analysis.
Confirmation of Identity Confirmed by matching the retention time and fragmentation pattern of the analyte to that of a purified standard.Confirmed by the production of a peak with the expected retention time for this compound upon enzymatic reaction.
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometer.Requires an HPLC with a UV detector and access to the necessary enzymes and substrates.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the analysis of this compound in biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or a 2:1:1 mixture of acetonitrile (B52724):isopropanol:methanol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

2. Chromatographic Separation

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

3. Mass Spectrometry Detection

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 1004.4 (for [M+H]⁺ of this compound).

  • Product Ion (Q3): A characteristic fragment ion, such as m/z 499.1 (corresponding to the acyl-carnitine fragment after neutral loss of the CoA moiety), should be monitored.

  • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion into the desired product ion.

Enzymatic Assay with HPLC Protocol

This protocol is based on the detection of this compound produced from the activity of very-long-chain acyl-CoA dehydrogenase (VLCAD).[3]

1. Reaction Mixture Preparation

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 200 µM Palmitoyl-CoA (substrate)

    • 1 mM Ferrocenium hexafluorophosphate (B91526) (electron acceptor)

    • Crude cell lysate or purified enzyme preparation.

2. Enzymatic Reaction

  • Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

  • Centrifuge at high speed to pellet the precipitated protein.

3. HPLC Analysis

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer).

  • Detection: UV absorbance at 254 nm.

  • Confirmation: The identity of the this compound peak is confirmed by comparing its retention time to that of a purified standard. The peak should only appear in the presence of the active enzyme and substrate.

Visualizing the Workflow and Pathway

To better understand the experimental process and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_enzymatic_assay Alternative: Enzymatic Assay sample Biological Sample extraction Protein Precipitation (e.g., 80% Methanol) sample->extraction reaction Enzymatic Reaction (VLCAD) sample->reaction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms data_analysis Data Analysis ms->data_analysis hplc HPLC-UV Analysis reaction->hplc

Caption: General experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation palmitoyl_coa Palmitoyl-CoA (C16) vlcado VLCAD palmitoyl_coa->vlcado hexadecenoyl_coa This compound vlcado->hexadecenoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase hexadecenoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketohexadecanoyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase myristoyl_coa Myristoyl-CoA (C14) thiolase->myristoyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa

Caption: The role of this compound in the fatty acid β-oxidation pathway.

Conclusion

Both LC-MS/MS and enzymatic assays coupled with HPLC are powerful techniques for confirming the identity of this compound peaks in chromatograms. LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for comprehensive acyl-CoA profiling and absolute quantification. The enzymatic assay, while less sensitive, provides a functional confirmation of enzyme activity and can be a valuable tool in laboratories without access to mass spectrometry. The selection of the most appropriate method will be guided by the specific research question, available resources, and the desired level of quantitative detail.

References

A Comparative Analysis of 2-Hexadecenoyl-CoA and its Cis Isomer: Unraveling the Effects of Stereochemistry in Fatty Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid metabolism, the stereochemistry of fatty acyl-CoA molecules plays a pivotal role in dictating their metabolic fate and biological activity. This guide provides a comparative analysis of trans-2-Hexadecenoyl-CoA and its cis isomer, two molecules that, despite their identical atomic composition, are poised to exhibit distinct effects within cellular systems. While direct comparative studies on these specific isomers are not extensively documented, by drawing upon established principles of fatty acid metabolism and the known behavior of other cis and trans fatty acyl-CoA molecules, we can delineate their probable differences in metabolic processing, enzymatic interactions, and potential downstream signaling effects.

Metabolic and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between trans-2-Hexadecenoyl-CoA and its cis counterpart lies in the spatial arrangement of their double bond. This seemingly subtle variation has profound implications for the molecule's shape, flexibility, and interaction with enzymes.

Feature2-Hexadecenoyl-CoA (trans isomer)cis-2-Hexadecenoyl-CoA (cis isomer)
Molecular Shape Relatively linear and rigidKinked and less flexible
Metabolic Pathway Direct intermediate in the β-oxidation of saturated fatty acids and the elongation of fatty acids.Not a direct intermediate in standard β-oxidation of saturated fatty acids. Requires an accessory enzyme (enoyl-CoA isomerase) for metabolism.
Enzymatic Processing Readily processed by enoyl-CoA hydratase and acyl-CoA dehydrogenase in the β-oxidation pathway.Not a preferred substrate for enoyl-CoA hydratase. Must be converted to the trans isomer by enoyl-CoA isomerase to enter the main β-oxidation spiral.
Potential for Membrane Integration The more linear structure may allow for more ordered packing within lipid membranes, similar to saturated fatty acids.The kinked structure disrupts ordered packing in lipid membranes, increasing membrane fluidity.
Signaling Potential Long-chain acyl-CoAs are known to act as signaling molecules, regulating various cellular processes. The specific signaling roles of the trans isomer are under investigation.The signaling roles of cis-long-chain enoyl-CoA esters are not well-defined but are likely to differ from their trans counterparts due to altered interactions with binding proteins and target enzymes.

Metabolic Pathways: A Fork in the Road

The metabolic fates of trans- and cis-2-Hexadecenoyl-CoA diverge significantly, primarily within the context of mitochondrial β-oxidation.

Experimental Workflow for Analyzing Fatty Acid Metabolism

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Cells Cells/Tissues Lipid_Extraction Lipid Extraction Cells->Lipid_Extraction FA_Derivatization Fatty Acid Derivatization (e.g., to FAMEs) Lipid_Extraction->FA_Derivatization LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Lipid_Extraction->LC_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) FA_Derivatization->GC_MS Quantification Quantification of Fatty Acid Isomers GC_MS->Quantification LC_MS->Quantification Metabolic_Flux Metabolic Flux Analysis Quantification->Metabolic_Flux

Workflow for fatty acid isomer analysis.
Metabolism of trans-2-Hexadecenoyl-CoA

The trans isomer is a standard intermediate in the β-oxidation of a 16-carbon saturated fatty acid (palmitic acid).

Palmitoyl_CoA Palmitoyl-CoA (C16:0) trans_2_Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA Palmitoyl_CoA->trans_2_Hexadecenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyhexadecanoyl_CoA L-3-Hydroxyhexadecanoyl-CoA trans_2_Hexadecenoyl_CoA->L_3_Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase _3_Ketohexadecanoyl_CoA 3-Ketohexadecanoyl-CoA L_3_Hydroxyhexadecanoyl_CoA->_3_Ketohexadecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-CoA (C14:0) _3_Ketohexadecanoyl_CoA->Myristoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketohexadecanoyl_CoA->Acetyl_CoA

β-oxidation of Palmitoyl-CoA.
Metabolism of cis-2-Hexadecenoyl-CoA

The cis isomer requires an additional enzymatic step to be metabolized via β-oxidation.

cis_2_Hexadecenoyl_CoA cis-2-Hexadecenoyl-CoA trans_2_Hexadecenoyl_CoA trans-2-Hexadecenoyl-CoA cis_2_Hexadecenoyl_CoA->trans_2_Hexadecenoyl_CoA Enoyl-CoA Isomerase L_3_Hydroxyhexadecanoyl_CoA L-3-Hydroxyhexadecanoyl-CoA trans_2_Hexadecenoyl_CoA->L_3_Hydroxyhexadecanoyl_CoA Enoyl-CoA Hydratase Beta_Oxidation Further β-Oxidation L_3_Hydroxyhexadecanoyl_CoA->Beta_Oxidation

Metabolism of cis-2-Hexadecenoyl-CoA.

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay with Enoyl-CoA Hydratase

Objective: To compare the substrate specificity of enoyl-CoA hydratase for trans-2-Hexadecenoyl-CoA and cis-2-Hexadecenoyl-CoA.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-Hexadecenoyl-CoA

  • cis-2-Hexadecenoyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Spectrophotometer

Method:

  • Prepare reaction mixtures containing the reaction buffer and varying concentrations of either trans-2-Hexadecenoyl-CoA or cis-2-Hexadecenoyl-CoA.

  • Initiate the reaction by adding a fixed amount of purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Calculate the initial reaction velocities at each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) for each isomer by fitting the data to the Michaelis-Menten equation.

Expected Outcome: It is anticipated that enoyl-CoA hydratase will exhibit a significantly higher affinity (lower Km) and/or a higher maximum velocity (Vmax) for the trans isomer compared to the cis isomer.

Protocol 2: Cellular Uptake and Metabolism Assay

Objective: To compare the rate of uptake and metabolism of trans-2-Hexadecenoyl-CoA and cis-2-Hexadecenoyl-CoA in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Radiolabeled trans-2-[1-¹⁴C]Hexadecenoyl-CoA and cis-2-[1-¹⁴C]Hexadecenoyl-CoA

  • Cell culture medium

  • Scintillation counter

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

Method:

  • Incubate cultured cells with medium containing either radiolabeled trans-2-Hexadecenoyl-CoA or cis-2-Hexadecenoyl-CoA for various time points.

  • At each time point, wash the cells to remove unincorporated substrate.

  • Lyse the cells and measure the total intracellular radioactivity using a scintillation counter to determine uptake.

  • Extract lipids from the cell lysates and separate them using TLC or HPLC.

  • Quantify the distribution of radioactivity among different lipid species (e.g., triglycerides, phospholipids, and metabolic intermediates) to assess the metabolic fate of each isomer.

Expected Outcome: Cells are likely to metabolize the trans isomer more rapidly and incorporate it into various lipid pools. The metabolism of the cis isomer may be slower, potentially leading to its accumulation or diversion into alternative pathways.

Signaling Implications

Long-chain acyl-CoA esters are increasingly recognized as important signaling molecules that can modulate the activity of various proteins, including transcription factors and protein kinases.[1] The different shapes of the trans and cis isomers of this compound suggest they may interact differently with acyl-CoA binding proteins and target enzymes, leading to distinct downstream signaling events.

cluster_binding Binding & Transport cluster_signaling Downstream Signaling Trans_CoA trans-2-Hexadecenoyl-CoA ACBP Acyl-CoA Binding Proteins (ACBPs) Trans_CoA->ACBP Cis_CoA cis-2-Hexadecenoyl-CoA Cis_CoA->ACBP Protein_Kinases Protein Kinases ACBP->Protein_Kinases Transcription_Factors Transcription Factors ACBP->Transcription_Factors Ion_Channels Ion Channels ACBP->Ion_Channels

Potential signaling roles of acyl-CoA isomers.

Conclusion

While direct experimental comparisons of this compound and its cis isomer are scarce, a comprehensive understanding of fatty acid metabolism allows for a robust, inferred comparison. The trans isomer is a readily metabolizable intermediate in core metabolic pathways, whereas the cis isomer requires an additional enzymatic step, potentially leading to altered metabolic flux and accumulation. These metabolic differences, coupled with their distinct physicochemical properties, likely translate into differential effects on membrane structure and cellular signaling. Further research employing the outlined experimental protocols is crucial to empirically validate these predicted differences and to fully elucidate the unique biological roles of these two fascinating isomers. Such knowledge will be invaluable for researchers in metabolism and for professionals in drug development targeting lipid-related disorders.

References

2-Hexadecenoyl-CoA: A Potential Biomarker for Metabolic Disorders Explored

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable biomarkers is paramount in understanding and combating metabolic disorders. This guide provides a comprehensive comparison of 2-Hexadecenoyl-CoA as a potential biomarker, evaluating its performance against other alternatives with supporting experimental data and detailed methodologies.

This compound, a long-chain acyl-CoA intermediate, is emerging as a significant player in the landscape of metabolic health. Its central role in both fatty acid beta-oxidation and sphingolipid metabolism positions it at a critical crossroads of cellular energy homeostasis and signaling pathways implicated in metabolic diseases such as insulin (B600854) resistance, type 2 diabetes, and fatty acid oxidation disorders.

Performance Comparison: this compound vs. Established Biomarkers

While research on this compound as a standalone biomarker for a wide range of metabolic disorders is still evolving, its utility has been notably demonstrated in the context of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. In this genetic disorder, the impaired activity of VLCAD leads to the accumulation of its substrates, including this compound.

A direct comparison with the current standard for newborn screening for VLCAD deficiency, C14:1 acylcarnitine, suggests that the measurement of this compound could offer improved diagnostic accuracy. Elevated C14:1 acylcarnitine levels can sometimes lead to false-positive results. In contrast, a more direct measurement of the enzymatic product, this compound, could provide a more specific and reliable indication of VLCAD function.

Below is a comparative overview of this compound and other relevant biomarkers for metabolic disorders:

Biomarker CategorySpecific BiomarkersMetabolic Pathway(s)Indication of DysfunctionAnalytical Method(s)
Acyl-CoAs This compound Fatty Acid Beta-Oxidation, Sphingolipid MetabolismImpaired VLCAD activity, altered sphingolipid metabolismLC-MS/MS
Palmitoyl-CoAFatty Acid Beta-Oxidation (substrate for VLCAD)Precursor accumulation in FAO disordersLC-MS/MS
Acylcarnitines C14:1 AcylcarnitineFatty Acid Beta-OxidationPotential VLCAD deficiency (current screening marker)Tandem Mass Spectrometry (MS/MS)
AcetylcarnitineGeneral energy metabolismAlterations in glucose and fatty acid oxidationTandem Mass Spectrometry (MS/MS)
Sphingolipids Ceramides, Sphingosine-1-Phosphate (S1P)Sphingolipid MetabolismInsulin resistance, inflammationLC-MS/MS
Traditional Markers Glucose, HbA1cCarbohydrate MetabolismImpaired glucose tolerance, diabetesEnzymatic assays, HPLC
Triglycerides, Cholesterol (HDL, LDL)Lipid MetabolismDyslipidemia, cardiovascular disease riskEnzymatic assays

Signaling Pathways and Experimental Workflows

To understand the significance of this compound, it is crucial to visualize its position within key metabolic pathways.

Fatty_Acid_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) VLCAD VLCAD Palmitoyl_CoA->VLCAD Hexadecenoyl_CoA This compound VLCAD->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyhexadecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH Ketoacyl_CoA 3-Ketohexadecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) Thiolase->Myristoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Figure 1: Fatty Acid Beta-Oxidation Pathway showing the role of this compound.

In the context of sphingolipid metabolism, this compound is a downstream product of Sphingosine-1-Phosphate (S1P) degradation. Dysregulation of this pathway is increasingly linked to insulin resistance.

Sphingolipid_Metabolism cluster_downstream Downstream Effects S1P Sphingosine-1-Phosphate (S1P) S1P_Lyase S1P Lyase S1P->S1P_Lyase Hexadecenal trans-2-Hexadecenal S1P_Lyase->Hexadecenal Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Hexadecenal->Aldehyde_Dehydrogenase Hexadecenoic_Acid trans-2-Hexadecenoic Acid Aldehyde_Dehydrogenase->Hexadecenoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecenoic_Acid->Acyl_CoA_Synthetase Hexadecenoyl_CoA This compound Acyl_CoA_Synthetase->Hexadecenoyl_CoA Insulin_Resistance Insulin Resistance Hexadecenoyl_CoA->Insulin_Resistance contributes to

Figure 2: Simplified Sphingolipid Degradation Pathway and its link to Insulin Resistance.

The following workflow outlines a general procedure for the analysis of this compound in biological samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue) Homogenization 2. Sample Homogenization (e.g., sonication in buffer) Sample_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS 6. LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis 7. Data Analysis (Quantification against standards) LC_MS_MS->Data_Analysis

Figure 3: General Experimental Workflow for this compound Quantification.

Experimental Protocols

Enzymatic Assay for VLCAD Activity (Detection of this compound)

This protocol is adapted from studies on VLCAD deficiency and focuses on measuring the production of this compound.

  • Sample Preparation (Lymphocytes):

    • Isolate lymphocytes from whole blood using a standard density gradient centrifugation method.

    • Wash the isolated cells with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, sucrose, and a detergent like Triton X-100) and homogenize.

    • Determine the protein concentration of the crude cell lysate using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), FAD, and the substrate, Palmitoyl-CoA.

    • Initiate the reaction by adding a specific amount of the cell lysate (e.g., 50-100 µg of protein).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid) and placing the mixture on ice.

  • Quantification by HPLC:

    • Centrifuge the stopped reaction mixture to pellet the precipitated protein.

    • Filter the supernatant and inject a defined volume into an HPLC system.

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Detect this compound using a UV detector at a wavelength of approximately 260 nm.

    • Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with purified this compound.

General Protocol for Acyl-CoA Quantification by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound and other acyl-CoAs in biological matrices.

  • Sample Preparation:

    • For plasma/serum: Thaw samples on ice.

    • For tissues: Weigh and homogenize the tissue in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the mixture vigorously and incubate on ice to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a UPLC/HPLC system with a reverse-phase C18 or C8 column.

      • Employ a gradient elution with mobile phase A consisting of an aqueous solution with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and mobile phase B consisting of an organic solvent (e.g., acetonitrile or methanol) with a similar modifier.

      • The gradient will be optimized to separate this compound from other isomers and matrix components.

    • Mass Spectrometry (MS/MS):

      • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

      • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of this compound.

      • Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation in the collision cell.

      • A characteristic transition for long-chain acyl-CoAs involves the neutral loss of the CoA moiety.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of this compound in the sample by using a calibration curve constructed from standards of known concentrations.

Conclusion

This compound holds promise as a valuable biomarker for certain metabolic disorders, particularly fatty acid oxidation defects like VLCAD deficiency. Its position at the intersection of major metabolic pathways also suggests a broader potential in understanding and diagnosing conditions like metabolic syndrome and insulin resistance. Further research involving large-scale clinical studies is necessary to fully validate its performance against a wider array of established biomarkers and to establish definitive clinical reference ranges. The detailed experimental protocols provided here offer a foundation for researchers to incorporate the measurement of this intriguing metabolite into their studies, paving the way for a deeper understanding of metabolic dysregulation.

A Researcher's Guide to Assessing the Purity of Commercial 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Hexadecenoyl-CoA in their studies, ensuring the purity of this critical reagent is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of commercially available this compound, outlines key analytical methods for purity assessment, and details potential impurities that may be present.

Commercial Availability and Purity Comparison

SupplierProduct NameStated PurityCatalog Number (if available)
MedChemExpress2E-Hexadecenoyl-CoANot specifiedHY-CE00930
Cayman ChemicalPalmitoyl-coenzyme A (sodium salt)≥95%27703
Cayman ChemicalPalmitoyl-coenzyme A (sodium salt)≥90%34436
Cayman ChemicalOleoyl-coenzyme A (sodium salt)≥70%35384
Avanti Polar Lipids(11Z-octadecenoyl) Coenzyme A (ammonium salt)>99%870730
Santa Cruz BiotechnologyOleoyl coenzyme A≥92%sc-215424
Sigma-AldrichOleoyl coenzyme A lithium salt≥90% (HPLC)O0502
Sigma-AldrichPalmitoyl coenzyme A lithium salt≥90%P9716

Note: The purity of a specific lot of any chemical can vary. It is always recommended to request a lot-specific Certificate of Analysis from the supplier for detailed purity information.

Potential Impurities in Commercial this compound

Several types of impurities can be present in commercially available this compound, arising from the synthesis, purification, and storage processes. These can include:

  • Geometric Isomers: The "2-" position of the double bond can exist in either the cis (Z) or trans (E) configuration. The desired isomer is typically the trans form, which is an intermediate in fatty acid beta-oxidation. The presence of the cis isomer would be considered an impurity.

  • Positional Isomers: Double bonds can potentially migrate along the fatty acyl chain during synthesis, leading to isomers with the double bond at positions other than C-2.

  • Saturated and Polyunsaturated Acyl-CoAs: Incomplete reactions or impurities in starting materials can lead to the presence of the corresponding saturated acyl-CoA (Palmitoyl-CoA) or other unsaturated variants.

  • Oxidation Products: The double bond in the hexadecenoyl chain is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.

  • Hydrolysis Products: The thioester bond is susceptible to hydrolysis, which would result in the formation of Coenzyme A and the free fatty acid, 2-hexadecenoic acid.

  • Residual Solvents and Reagents: Impurities from the manufacturing process, such as solvents and unreacted reagents, may also be present.

Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial batch of this compound, researchers can employ several analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying this compound from potential impurities.

Principle: The sample is injected into a liquid chromatograph and separated on a reversed-phase column. The separation is based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. Detection is typically performed using a UV detector at 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 75 mM Potassium Phosphate (B84403) Monobasic (KH₂PO₄), pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the this compound in the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the identification and quantification of impurities even at low levels.

Principle: The sample is first separated by HPLC as described above. The eluent is then introduced into a mass spectrometer. The precursor ion corresponding to this compound is selected and fragmented, and specific product ions are monitored for quantification.

Detailed Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC protocol described above.

  • MS/MS Parameters (Positive Ion Mode):

    • Precursor Ion (m/z): [M+H]⁺ for this compound (C₃₇H₆₂N₇O₁₇P₃S, exact mass: 997.31). The exact m/z will depend on the protonation state.

    • Product Ions: Characteristic fragment ions of the Coenzyme A moiety and the acyl chain. A common fragmentation is the loss of the phosphopantetheine group.

    • Collision Energy: Optimized for the specific instrument and compound.

  • Sample Preparation: Same as the HPLC protocol.

  • Analysis: Monitor the specific precursor-to-product ion transitions for this compound and potential impurities. Purity can be assessed by comparing the peak area of the target analyte to the total ion chromatogram or by quantifying known impurities using corresponding standards.

Enzymatic Assay

Enzymatic assays can be used to determine the concentration of functional acyl-CoA in a sample.

Principle: An enzyme that specifically utilizes long-chain acyl-CoAs as a substrate is used. The reaction is coupled to a detectable event, such as the production of a chromophore or a change in fluorescence.

Detailed Protocol (Example using Acyl-CoA Oxidase):

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Acyl-CoA Oxidase.

    • Horseradish Peroxidase (HRP).

    • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).

    • This compound standard of known concentration.

  • Procedure:

    • Prepare a standard curve using the this compound standard.

    • In a 96-well plate, add the sample and standards.

    • Add a reaction mixture containing acyl-CoA oxidase, HRP, and the HRP substrate to each well.

    • Incubate at room temperature, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: The concentration of functional this compound in the sample is determined by comparing its signal to the standard curve. This value can then be compared to the concentration determined by a non-enzymatic method (e.g., UV absorbance) to assess the proportion of active acyl-CoA.

Visualizing Experimental Workflows and Signaling Pathways

To aid in understanding the experimental processes and the biological context of this compound, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Commercial This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Enzymatic Enzymatic Assay Filtration->Enzymatic Purity Purity Calculation (% Area) HPLC->Purity ImpurityID Impurity Identification LCMS->ImpurityID Functional Functional Concentration Enzymatic->Functional Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Hexadecenoyl_CoA trans-Δ²-Enoyl-CoA (this compound) Acyl_CoA_Dehydrogenase->Hexadecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexadecenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Comparative Lipidomics of Cells Treated with 2-Hexadecenoyl-CoA: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of published research that directly investigates the comparative lipidomics of cells treated with 2-Hexadecenoyl-CoA. While the role of this molecule as an intermediate in sphingolipid metabolism is established, comprehensive studies detailing the global lipid profile changes following its exogenous application to cells are not available in the public domain.

This guide, therefore, aims to provide a foundational understanding of this compound's metabolic context and to outline the experimental approaches that would be necessary to generate the comparative lipidomics data requested. This information is intended for researchers, scientists, and drug development professionals interested in exploring this area of lipid metabolism.

Understanding the Metabolic Role of this compound

This compound is a key intermediate in the catabolic pathway of sphingosine-1-phosphate (S1P), a critical signaling lipid. S1P is irreversibly degraded by S1P lyase, yielding phosphoethanolamine and trans-2-hexadecenal. This aldehyde is then oxidized to trans-2-hexadecenoic acid, which is subsequently activated to trans-2-hexadecenoyl-CoA. Finally, this molecule is reduced to palmitoyl-CoA by the enzyme trans-2-enoyl-CoA reductase (TER), feeding into the general pool of cellular fatty acyl-CoAs.[1][2]

Given this pathway, treating cells with this compound could theoretically lead to several downstream metabolic consequences, including:

  • Increased levels of palmitoyl-CoA: This could drive the synthesis of various lipid classes, including triacylglycerols, phospholipids, and other sphingolipids.

  • Alterations in sphingolipid homeostasis: By potentially influencing the S1P degradation pathway through product feedback, exogenous this compound might alter the levels of bioactive sphingolipids like ceramides (B1148491) and S1P itself.

  • Impact on cellular signaling: As an acyl-CoA, it could influence cellular processes regulated by fatty acyl-CoAs, such as enzyme activity, ion channel function, and gene transcription.[3][4]

  • Induction of cellular stress: The metabolic product of S1P degradation, trans-2-hexadecenal, has been shown to induce cytoskeletal reorganization and apoptosis through a JNK-dependent pathway.[2] It is plausible that direct treatment with this compound could have related effects.

Hypothetical Experimental Workflow for Comparative Lipidomics

To generate the data for a comprehensive comparison guide, a structured experimental workflow would be required. The following outlines a potential approach:

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Lipidomic Analysis cluster_3 Data Analysis A Cell Line Seeding (e.g., HEK293T, NIH3T3, HeLa) B Treatment with this compound (Vehicle Control vs. Treated) A->B C Cell Harvesting & Quenching B->C D Lipid Extraction (e.g., Bligh-Dyer or MTBE method) C->D E LC-MS/MS Analysis (UPLC-QTOF-MS) D->E F Data Acquisition (Positive & Negative Ion Modes) E->F G Peak Picking & Alignment F->G H Lipid Identification (Database Matching) G->H I Statistical Analysis (e.g., PCA, Volcano Plots) H->I G cluster_0 Sphingolipid Metabolism cluster_1 Downstream Effects S1P Sphingosine-1-Phosphate HCoA This compound S1P->HCoA PC Palmitoyl-CoA HCoA->PC Apoptosis Apoptosis/Cell Stress HCoA->Apoptosis ? Cer Ceramides PC->Cer FA Fatty Acid Synthesis PC->FA PL Phospholipid Remodeling PC->PL Cer->Apoptosis

References

Validating the Role of 2-Hexadecenoyl-CoA in Metabolic Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathway involving 2-Hexadecenoyl-CoA with the de novo fatty acid synthesis pathway. Both pathways converge on the production of palmitoyl-CoA, a critical intermediate in lipid metabolism. This document outlines the distinct roles, regulation, and experimental validation of this compound's function, offering valuable insights for research and therapeutic development.

Executive Summary

This compound is a key intermediate in the catabolism of sphingosine-1-phosphate (S1P), linking sphingolipid breakdown to glycerophospholipid synthesis through its conversion to palmitoyl-CoA.[1] This pathway provides an alternative route to the well-established de novo fatty acid synthesis for generating this central metabolite. Understanding the interplay and regulation of these two pathways is crucial for elucidating cellular lipid homeostasis and identifying potential targets for intervention in diseases with dysregulated lipid metabolism.

Comparative Analysis of Metabolic Pathways

The synthesis of palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, is fundamental to cellular function. It serves as a precursor for the synthesis of more complex lipids, a substrate for energy production via beta-oxidation, and is involved in post-translational modification of proteins. Two primary pathways contribute to the cellular pool of palmitoyl-CoA: the degradation of S1P and de novo fatty acid synthesis.

FeatureSphingosine-1-Phosphate (S1P) Degradation PathwayDe Novo Fatty Acid Synthesis
Primary Function Catabolism of sphingolipids; recycling of sphingosine (B13886) backbone into glycerophospholipids.Synthesis of fatty acids from acetyl-CoA, primarily from excess carbohydrates.
Cellular Location Endoplasmic Reticulum.[1][2]Cytosol (Fatty Acid Synthase); Mitochondria (for initial acetyl-CoA production).
Key Intermediate This compound Malonyl-CoA
Key Enzyme for C16:0-CoA formation Trans-2-enoyl-CoA reductase (TECR)[1][3]Fatty Acid Synthase (FASN)
Regulation Regulated by the availability of S1P and the activity of S1P lyase and TECR.[4][5]Primarily regulated by acetyl-CoA carboxylase (ACC) and FASN; influenced by hormonal signals (insulin, glucagon) and nutrient availability.
Physiological Context Active during sphingolipid turnover and remodeling.Predominantly active in the fed state when glucose and energy levels are high.

Signaling Pathways and Logical Relationships

The metabolic fate of sphingolipids and the de novo synthesis of fatty acids are intricately linked and regulated by cellular signaling networks.

Figure 1. Comparison of S1P degradation and de novo fatty acid synthesis pathways leading to Palmitoyl-CoA.

Experimental Protocols

Validating the role and quantifying the flux of this compound within its metabolic pathway requires precise and sensitive analytical methods. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis and optimized for this compound.[6][7][8]

1. Sample Preparation:

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Immediately add 2 mL of ice-cold methanol (B129727) and 15 µL of a 10 µM internal standard (e.g., C17:0-CoA) to the cell pellet.

  • Incubate at -80°C for 15 minutes to quench metabolic activity.

  • Scrape the cells and transfer the suspension to a tube.

  • Add 0.5 mL of ice-cold acetonitrile:2-propanol:methanol (3:1:1).

  • Homogenize the sample on ice.

  • Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/50% 50 mM ammonium (B1175870) acetate, pH 7).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Gradient: A linear gradient from 20% to 65% B over several minutes is a typical starting point for optimization.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor-to-product ion transition for this compound will need to be determined using a pure standard. The neutral loss of 507 is characteristic for acyl-CoAs.

3. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of this compound.

Experimental Workflow for Pathway Validation

This workflow outlines the steps to validate the metabolic flux through the S1P degradation pathway and the role of this compound.

cluster_workflow Experimental Workflow start Start: Hypothesis (this compound is an intermediate in S1P degradation) labeling Isotopic Labeling (e.g., with ¹³C-Sphingosine) start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis of Acyl-CoAs extraction->analysis flux_analysis Metabolic Flux Analysis analysis->flux_analysis gene_knockdown Gene Knockdown/Inhibition (e.g., TECR siRNA or inhibitor) flux_analysis->gene_knockdown repeat_analysis Repeat Labeling and Analysis gene_knockdown->repeat_analysis validation Validation of Pathway Role repeat_analysis->validation

Figure 2. Experimental workflow for validating the role of this compound.

Conclusion

The degradation of sphingosine-1-phosphate via this compound represents a significant, yet often overlooked, pathway for the production of palmitoyl-CoA. This pathway is distinct from de novo fatty acid synthesis in its subcellular location, regulation, and physiological context. For researchers in metabolic diseases and drug development, understanding the nuances of both pathways is critical. Targeting the enzymes involved in the S1P degradation pathway, such as trans-2-enoyl-CoA reductase, may offer novel therapeutic strategies for conditions characterized by altered sphingolipid and fatty acid metabolism. The experimental protocols and workflows provided in this guide offer a robust framework for investigating the role of this compound and its contribution to cellular lipid homeostasis.

References

A Comparative Guide to the Inter-Laboratory Measurement of 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods for 2-Hexadecenoyl-CoA Quantification

The accurate measurement of this compound is crucial for studying metabolic pathways and diagnosing certain genetic disorders. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodPrincipleSample TypesLimit of Detection (LOD)ThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance of the adenine (B156593) ring in CoA.Cell lysates, Tissue extracts~10 pmol per injection[1]MediumRelatively low cost, robust and widely available.Lower sensitivity and specificity compared to MS-based methods. Potential for co-eluting interferences.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation for specific identification and quantification.Cell lysates, Tissue extracts, Plasma1-5 fmol on column[2]HighHigh sensitivity and specificity, allows for multiplexed analysis of multiple acyl-CoAs.[3][4]Higher equipment cost and complexity. Requires expertise in method development and data analysis.
Enzymatic Assay Measures the activity of a specific enzyme (e.g., very-long-chain acyl-CoA dehydrogenase) that produces or consumes this compound.[5]Cell lysates (e.g., lymphocytes)Dependent on enzyme kinetics and detection methodLow to MediumFunctional assessment of enzyme activity, can be used for diagnostic purposes.[5]Indirect measurement of the analyte, susceptible to interference from other enzyme activities.

Experimental Protocols

HPLC-UV Method for Acyl-CoA Analysis

This protocol is a generalized procedure based on established methods for the separation and quantification of acyl-CoA species.[1][6]

a. Sample Preparation (from cell culture):

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable buffer (e.g., containing perchloric acid or trichloroacetic acid) to precipitate proteins and extract metabolites.[7]

  • Centrifuge the lysate to pellet the protein precipitate.

  • Neutralize the supernatant containing the acyl-CoAs with a potassium carbonate solution.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the final supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[6]

  • Quantification: Based on a standard curve generated with authentic this compound.

LC-MS/MS Method for Acyl-CoA Analysis

This protocol outlines a general approach for the sensitive and specific quantification of this compound.[2][3]

a. Sample Preparation:

  • Follow the same sample preparation steps as for the HPLC-UV method. Solid-phase extraction (SPE) can be incorporated for further sample clean-up and concentration if necessary.

b. LC-MS/MS Conditions:

  • LC System: Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column suitable for UHPLC.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A neutral loss scan of 507 Da is often used for identifying acyl-CoAs.[3]

  • Quantification: Use of a stable isotope-labeled internal standard is recommended for accurate quantification.[8]

Enzymatic Assay for VLCAD Activity

This protocol is based on the method for diagnosing very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency by measuring the production of this compound.[5]

a. Sample Preparation:

  • Isolate lymphocytes from whole blood.

  • Prepare a crude cell lysate by sonication or freeze-thawing.

b. Enzyme Reaction:

  • Incubate the cell lysate with a reaction mixture containing palmitoyl-CoA (the substrate), FAD, and an artificial electron acceptor.

  • The reaction is carried out at 37°C for a defined period.

  • Stop the reaction by adding an acid.

c. Detection of this compound:

  • The amount of this compound produced is quantified using an HPLC-UV method as described above. The enzyme activity is calculated based on the amount of product formed per unit of time and protein concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Sample Biological Sample (Cells, Tissue, Plasma) Lysis Cell Lysis & Protein Precipitation Sample->Lysis Homogenization Extraction Supernatant Extraction Lysis->Extraction Neutralization Neutralization & Filtration Extraction->Neutralization HPLC HPLC Separation Neutralization->HPLC MS MS/MS Detection HPLC->MS LC-MS/MS UV UV Detection HPLC->UV HPLC-UV Quantification Quantification MS->Quantification UV->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the measurement of this compound.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Hexadecenoyl_CoA This compound Fatty_Acyl_CoA->Hexadecenoyl_CoA Acyl-CoA Dehydrogenase (VLCAD) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hexadecenoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Role of this compound in the mitochondrial fatty acid beta-oxidation pathway.

References

A Comparative Guide to the Stability of Long-Chain Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in cellular metabolism and signaling. Their stability is a critical factor influencing their biological activity, including their roles in energy metabolism, lipid synthesis, and gene regulation. This guide provides an objective comparison of the stability of different long-chain acyl-CoA esters, supported by experimental data and detailed methodologies.

Introduction to Long-Chain Acyl-CoA Ester Stability

Long-chain acyl-CoA esters are thioester derivatives of fatty acids. The high-energy thioester bond makes them reactive molecules, susceptible to hydrolysis, which cleaves the molecule into coenzyme A and a free fatty acid. This hydrolysis can be either enzymatic, catalyzed by acyl-CoA hydrolases (thioesterases), or non-enzymatic. The stability of these esters is influenced by several factors, including the length and degree of saturation of the acyl chain, pH, temperature, and the presence of binding proteins. Understanding the relative stability of different long-chain acyl-CoA esters is crucial for researchers studying their metabolic fates and signaling functions, as well as for professionals developing drugs that may interact with lipid metabolic pathways.

Comparative Stability of Long-Chain Acyl-CoA Esters

The stability of the thioester bond in long-chain acyl-CoA esters is influenced by the structure of the fatty acyl chain. Key factors include the length of the carbon chain and the presence and number of double bonds (unsaturation).

Influence of Acyl Chain Length:

Experimental data on acyl-carrier protein (ACP) thioesters, which share the same thioester bond as acyl-CoAs, reveals a positive correlation between the length of the acyl chain and the rate of hydrolysis. This suggests that longer acyl chains can lead to decreased stability of the thioester bond. One study observed a significant increase in the hydrolysis rate for fatty acids longer than 15 carbons.[1][2][3] While this data is for acyl-ACPs, the underlying principle of how the acyl chain influences the solvent accessibility and stability of the thioester bond is relevant to acyl-CoAs.

Influence of Saturation:

Unsaturated fatty acyl-CoAs are generally less stable than their saturated counterparts. The presence of double bonds in the acyl chain can increase the molecule's susceptibility to oxidation, which can lead to degradation.[4][5][6] The double bonds introduce kinks in the hydrocarbon chain, which may also affect the molecule's interaction with water and enzymes, potentially influencing its hydrolytic stability. Saturated fatty acids, lacking these double bonds, have a more stable chemical structure.[7]

Quantitative Data on Hydrolysis Rates:

While direct comparative studies on the hydrolysis rates of a wide range of long-chain acyl-CoA esters under identical conditions are limited in publicly available literature, the following table summarizes the general trends observed in related studies. The hydrolysis rates are presented qualitatively based on the influence of chain length and saturation.

Acyl-CoA EsterAcyl ChainTypeRelative StabilityFactors Influencing Stability
Palmitoyl-CoA 16:0SaturatedHighSaturated chain contributes to higher stability compared to unsaturated counterparts.
Stearoyl-CoA 18:0SaturatedModerateLonger chain length may slightly decrease stability compared to palmitoyl-CoA.[1][2][3]
Oleoyl-CoA 18:1MonounsaturatedModerate to LowThe presence of one double bond makes it more susceptible to oxidation and potentially hydrolysis than stearoyl-CoA.[4][6]
Linoleoyl-CoA 18:2PolyunsaturatedLowMultiple double bonds significantly increase susceptibility to oxidation, leading to lower stability.[4]

Experimental Protocols

Accurate assessment of the stability of long-chain acyl-CoA esters requires robust experimental protocols. The following are methodologies for key experiments cited in the literature.

Protocol 1: Determination of Acyl-CoA Hydrolysis by LC-MS/MS

This method allows for the sensitive and specific quantification of the decrease in the concentration of a long-chain acyl-CoA ester over time.

Materials:

  • Long-chain acyl-CoA ester of interest (e.g., palmitoyl-CoA)

  • Incubation buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Prepare a stock solution of the long-chain acyl-CoA ester in an appropriate solvent (e.g., water or a buffered solution).

  • Initiate the stability experiment by diluting the acyl-CoA stock solution to a final concentration in the pre-warmed incubation buffer at a defined temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) and the internal standard.

  • Vortex the mixture and centrifuge to pellet any precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the acyl-CoA from its hydrolysis products using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the parent acyl-CoA ester using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculate the rate of hydrolysis by plotting the concentration of the acyl-CoA ester against time and fitting the data to an appropriate kinetic model.

Protocol 2: Analysis of Acyl-CoA Stability in Different Solvents

This protocol is used to assess the non-enzymatic stability of acyl-CoA esters in various solvent conditions.

Materials:

  • Long-chain acyl-CoA ester

  • A series of test solutions (e.g., methanol, 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) pH 7, water, 50 mM ammonium acetate pH 7, and 50% methanol/50% 50 mM ammonium acetate pH 3.5)

  • LC-MS/MS system

Procedure:

  • Prepare solutions of the acyl-CoA ester at a known concentration in each of the test solutions.

  • Place the samples in an autosampler set to a specific temperature.

  • Analyze each sample by LC-MS/MS at time-zero and at subsequent time points (e.g., 4 hours and 24 hours).

  • Quantify the remaining percentage of the intact acyl-CoA ester at each time point relative to the time-zero sample.

  • Compare the stability profiles across the different solvent conditions to determine the optimal conditions for storage and analysis.

Visualizations

Signaling Pathway: Role of Long-Chain Acyl-CoA in Beta-Oxidation

Long-chain acyl-CoA esters are central to fatty acid metabolism, serving as the activated form of fatty acids that can enter the mitochondrial beta-oxidation pathway to produce energy.

Beta_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi CoASH Long-Chain Acyl-CoA Long-Chain Acyl-CoA Acyl-CoA Synthetase->Long-Chain Acyl-CoA Carnitine Shuttle Carnitine Shuttle Long-Chain Acyl-CoA->Carnitine Shuttle Beta-Oxidation Spiral Beta-Oxidation Spiral Carnitine Shuttle->Beta-Oxidation Spiral Carnitine Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial beta-oxidation of long-chain fatty acids.

Experimental Workflow: LC-MS/MS for Acyl-CoA Stability

The following diagram illustrates the workflow for determining the stability of a long-chain acyl-CoA ester using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Incubation Incubate Acyl-CoA in Buffer Time Points Withdraw Aliquots at Time Points Incubation->Time Points Quenching Quench with Acetonitrile + Internal Standard Time Points->Quenching Centrifugation Centrifuge to Pellet Precipitate Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography Separation Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantify Acyl-CoA Concentration MS_Detection->Quantification Kinetics Plot Concentration vs. Time & Determine Hydrolysis Rate Quantification->Kinetics

Caption: Workflow for acyl-CoA stability analysis by LC-MS/MS.

References

Establishing Reference Ranges for 2-Hexadecenoyl-CoA in Healthy Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

Direct quantification of 2-Hexadecenoyl-CoA in healthy human tissues is not widely reported. However, studies on animal models provide valuable insights into the expected physiological concentrations of long-chain acyl-CoAs. The following table summarizes representative data for total and specific long-chain acyl-CoA content in healthy animal tissues. This information can be used as a proxy for estimating the potential range of this compound in similar human tissues.

TissueSpeciesTotal Long-Chain Acyl-CoA (nmol/g wet weight)Specific Acyl-CoA Data
LiverRat83 ± 11In a study on wild-type mouse liver using flow-injection tandem mass spectrometry, various long, medium, and short-chain acyl-CoA species were identified. While specific concentrations for this compound were not detailed, the methodology is capable of its detection[1]. Another metabolomics study on mouse liver showed that C16:0-CoA levels were significantly increased in response to a high-fat diet[2]. The total acyl-CoA content in rat liver was estimated to be 83 +/- 11 nmol/g wet weight[3].
HeartHamster61 ± 9The total acyl-CoA content in hamster heart was estimated to be 61 +/- 9 nmol/g wet weight[3].
LymphocytesHumanNot ReportedA method for detecting this compound production in lymphocytes has been developed for the diagnosis of very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. In healthy controls, the enzyme activity leading to its production is within a normal range, although specific concentrations of the molecule itself are not provided[4].

Note: The concentrations of free unbound acyl-CoA esters in the cytosol are thought to be in the low nanomolar range under normal physiological conditions[5].

Metabolic Significance of this compound

This compound is a key intermediate in two major metabolic pathways: fatty acid β-oxidation and the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway.

cluster_beta_oxidation Mitochondrial β-Oxidation cluster_s1p_pathway Sphingosine 1-Phosphate (S1P) Metabolism Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) This compound This compound Palmitoyl-CoA (C16:0)->this compound VLCAD 3-Hydroxyhexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA This compound->3-Hydroxyhexadecanoyl-CoA Enoyl-CoA Hydratase 3-Ketohexadecanoyl-CoA 3-Ketohexadecanoyl-CoA 3-Hydroxyhexadecanoyl-CoA->3-Ketohexadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA (C14:0) + Acetyl-CoA Myristoyl-CoA (C14:0) + Acetyl-CoA 3-Ketohexadecanoyl-CoA->Myristoyl-CoA (C14:0) + Acetyl-CoA β-Ketothiolase S1P S1P trans-2-Hexadecenal trans-2-Hexadecenal S1P->trans-2-Hexadecenal S1P Lyase trans-2-Hexadecenoic Acid trans-2-Hexadecenoic Acid trans-2-Hexadecenal->trans-2-Hexadecenoic Acid Aldehyde Dehydrogenase trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoyl-CoA trans-2-Hexadecenoic Acid->trans-2-Hexadecenoyl-CoA Acyl-CoA Synthetase Palmitoyl-CoA_S1P Palmitoyl-CoA trans-2-Hexadecenoyl-CoA->Palmitoyl-CoA_S1P trans-2-Enoyl-CoA Reductase

Figure 1: Metabolic pathways involving this compound.

Experimental Protocols for Quantification

The quantification of long-chain acyl-CoAs like this compound is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol synthesized from various published methods.

1. Sample Preparation and Extraction

  • Tissue Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize in a 2:1 (v/v) methanol-chloroform solution on ice[1].

  • Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA, and [C₁₇]heptadecanoyl-CoA) to the tissue sample before homogenization to correct for extraction efficiency and matrix effects[1].

  • Extraction: After homogenization, add chloroform (B151607) and water to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol (B129727):water. Centrifuge to separate the phases. The acyl-CoAs will be in the aqueous-methanol phase.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE column (e.g., C18) with methanol, followed by equilibration with water[1].

    • Load the supernatant containing the acyl-CoAs.

    • Wash the column with 2% formic acid, followed by a methanol wash[1].

    • Elute the acyl-CoAs with 2% ammonium (B1175870) hydroxide (B78521) followed by 5% ammonium hydroxide[1].

    • Dry the eluted fractions under a stream of nitrogen.

    • Reconstitute the sample in 50% methanol prior to LC-MS/MS analysis[1].

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phases: A binary gradient system is typically employed, for example:

      • Mobile Phase A: Ammonium hydroxide in water.

      • Mobile Phase B: Ammonium hydroxide in acetonitrile.

    • Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to separate the acyl-CoAs based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive ion electrospray ionization (ESI) is generally used.

    • Detection:

      • Neutral Loss Scan: A neutral loss scan of 507 Da is characteristic of the fragmentation of the CoA moiety and can be used to identify all acyl-CoA species in a sample[1].

      • Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions for this compound and the internal standards are monitored.

Tissue_Sample 1. Tissue Sample Collection (e.g., Liver, Muscle) Homogenization 2. Homogenization with Internal Standards Tissue_Sample->Homogenization Extraction 3. Liquid-Liquid Extraction Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) for Cleanup Extraction->SPE LC_Separation 5. LC Separation (Reversed-Phase) SPE->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, Neutral Loss/MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for this compound quantification.

Alternative Approaches and Considerations

While LC-MS/MS is the gold standard for acyl-CoA quantification, other methods have been employed, particularly for assessing the activity of enzymes that produce or consume this compound.

  • Enzymatic Assays: For diagnostic purposes, the production of this compound from Palmitoyl-CoA by VLCAD in cell lysates (e.g., from lymphocytes) can be measured using HPLC with UV detection. This provides an indirect measure of the metabolic flux through this pathway[4].

Considerations for Data Interpretation:

  • Species Differences: Data from animal models may not be directly translatable to humans.

  • Tissue Specificity: The concentration of this compound is expected to vary significantly between different tissues due to their distinct metabolic roles.

  • Physiological State: Factors such as diet, fasting state, and exercise can influence the levels of acyl-CoAs. For example, a high-fat diet can lead to the remodeling of the acyl-CoA pool in the liver[2].

This guide provides a foundational understanding of this compound in a physiological context. As research progresses, more definitive reference ranges in healthy human tissues are anticipated to be established, which will be critical for advancing our understanding of lipid metabolism in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Hexadecenoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. For researchers, scientists, and drug development professionals, understanding the specific procedures for each substance is paramount. This guide provides essential, step-by-step information for the safe and logistical management of 2-Hexadecenoyl-CoA disposal, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling

Step-by-Step Disposal Protocol

The disposal of this compound, like any laboratory chemical, must follow a structured process to ensure safety and regulatory compliance. This process begins with waste characterization and ends with documented, compliant disposal.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is considered hazardous.[1] This determination is the responsibility of the waste generator.[1]

  • Consult the Safety Data Sheet (SDS): If an SDS for this compound is available from the manufacturer, it will provide crucial information on physical and chemical properties, such as flammability, reactivity, corrosivity, and toxicity, which are key to classifying the waste.

  • Check for Contamination: If the this compound is mixed with other solvents or reagents, the entire mixture must be characterized based on all its components.[1] The presence of a listed hazardous chemical can render the entire waste stream hazardous.[1]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste characterization and disposal procedures.[1] They will be familiar with federal, state, and local regulations.

Step 2: Proper Waste Segregation and Containerization

Proper segregation and containment are vital to prevent dangerous reactions and ensure safe disposal.

  • Select Compatible Containers: All hazardous waste must be stored in compatible containers that prevent rupture or leakage.[2] The container should be made of a material that does not react with or absorb the contents and must have a secure, screw-on cap.[2][3] Ideally, use the original container if it is in good condition.[2] Food-grade containers are not acceptable for storing hazardous waste.[2]

  • Dry vs. Liquid Waste:

    • Dry, solid waste (e.g., contaminated lab supplies like absorbent paper, gloves) should be double-bagged in clear plastic bags.[3] Solid reagent chemicals should be disposed of in their manufacturer's container.[3]

    • Liquid waste should be collected in a leak-proof container with a secure cap.[3]

  • Secondary Containment: Always place your waste container in a secondary container to capture spills and leaks.[3] The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.[3]

Step 3: Labeling

Clear and accurate labeling is a critical compliance and safety requirement.

  • Hazardous Waste Tag: Every hazardous waste container must be labeled with a hazardous waste tag.[3]

  • Complete Information: The label should clearly identify the contents, including the full chemical name ("this compound") and any other components in the mixture.

Step 4: Storage

Designate a specific hazardous waste storage area within the laboratory.

  • Segregate Incompatibles: Store different classes of hazardous waste separately, such as acids from bases and oxidizers from organic compounds.[2]

  • Secure and Closed: Keep waste containers securely capped at all times, except when adding waste.[2][3]

  • Follow Quantity Limits: Be aware of the maximum quantity of hazardous waste that can be stored in the laboratory before it must be collected. For example, accumulation of 55 gallons or more of a particular hazardous waste may trigger a requirement for collection within three days.[3]

Step 5: Disposal and Collection

  • Do Not Dispose Down the Drain: Organic compounds like this compound should not be poured down the sink.[1][4] This can violate local regulations and harm the environment.[1]

  • Do Not Evaporate: Hazardous wastes must not be disposed of by evaporation in a fume hood or biosafety cabinet.[2]

  • Schedule a Pickup: Contact your institution's EHS department to request a hazardous waste collection before time or quantity limits are reached.[3]

Quantitative Disposal Guidelines

While specific quantitative limits for this compound are not provided in the search results, the following general quantitative guidelines for hazardous waste management should be followed:

GuidelineSpecificationSource
Container Headspace Leave at least one-inch of headroom to allow for expansion.[2]
Secondary Containment Volume Must hold 110% of the volume of the primary waste container.[3]
Maximum Storage Time Typically 90 days from the accumulation start date.[3]
Maximum Storage Volume Up to 55 gallons of an individual hazardous waste stream.[3]
Sink Disposal (General) Generally, no more than a few hundred grams or milliliters per day of approved, non-hazardous chemicals.[4]
pH for Drain Disposal (General) For approved substances, the pH should generally be between 5.5 and 10.5.[4]

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. The disposal procedure is a regulated process rather than an experimental one. The key "protocol" is the step-by-step disposal procedure outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated characterize Characterize Waste (Consult SDS, Identify Contaminants) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous consult_ehs Consult EHS for Guidance is_hazardous->consult_ehs Uncertain select_container Select Compatible Container (Leak-proof, Screw-cap) is_hazardous->select_container Yes non_hazardous_disposal Follow Non-Hazardous Waste Stream Procedures is_hazardous->non_hazardous_disposal No add_waste Add Waste to Container (Leave Headspace) select_container->add_waste label_container Label with Hazardous Waste Tag (Contents, Date) add_waste->label_container secondary_containment Place in Secondary Containment label_container->secondary_containment storage_area Store in Designated Area (Segregate Incompatibles) secondary_containment->storage_area monitor Monitor Time & Volume Limits storage_area->monitor request_pickup Request EHS Pickup monitor->request_pickup end End: Compliant Disposal request_pickup->end non_hazardous_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hexadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hexadecenoyl-CoA

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1-ratedProtects against potential splashes or aerosols.[1][2][3][4]
Face ShieldWorn in conjunction with gogglesRecommended when there is a significant risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or neopreneProvides protection against skin contact.[1][2][3][5] Double gloving may be appropriate for certain procedures.[5]
Body Protection Laboratory CoatStandardPrevents contamination of personal clothing.[3][5]
Chemical-Resistant ApronRecommendedProvides an additional layer of protection against spills and splashes.[3]
Foot Protection Closed-Toed ShoesProtects feet from spills and falling objects.[1][3]
Respiratory Protection Fume Hood or Ventilated EnclosureHandle this compound in a well-ventilated area to minimize inhalation exposure.[6][7][8]
RespiratorNIOSH-approved (e.g., N95)May be required based on a thorough risk assessment, especially if there is a potential for aerosolization and inhalation.[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

  • Refer to the manufacturer's instructions for the recommended storage temperature, which is typically in a freezer (-20°C or -80°C) to maintain stability.

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Preparation and Use
  • All handling of this compound should be conducted within a fume hood or other suitable ventilated enclosure to minimize inhalation risk.[8]

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.

  • Use calibrated equipment for accurate measurement and to minimize waste.

  • Avoid direct contact with skin and eyes.[7][8] In case of contact, rinse the affected area thoroughly with water.[4][6]

  • Do not eat, drink, or smoke in the handling area.

Spills and Emergency Procedures
  • Small Spills:

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Alert the appropriate safety personnel.

    • If safe to do so, contain the spill to prevent it from spreading.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. Seek medical attention if irritation develops.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

  • Contaminated Materials:

    • All materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent materials) should be considered contaminated.

    • Place all contaminated disposable materials in a clearly labeled, sealed waste container.

    • Dispose of the contaminated waste through your institution's hazardous waste management program.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for handling this compound in a research setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Receive and Inspect Shipment B Store in Designated Freezer A->B If OK C Equilibrate to Room Temperature B->C Prior to use D Weigh or Aliquot Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Hazardous Waste G->H

Caption: General laboratory workflow for the safe handling and disposal of this compound.

References

×

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2-Hexadecenoyl-CoA
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。